Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPEDRDUUKPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, a significant intermediate in pharmaceutical synthesis. This document collates available quantitative data, outlines general experimental protocols for property determination, and presents a visual representation of its synthesis workflow.
Core Physical and Chemical Properties
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, with the CAS Number 116119-01-8, is a white solid organic compound.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₅ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | White amorphous powder / White solid | [1] |
| Boiling Point | 354.7 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 147.0 ± 21.4 °C | [2] |
| Solubility | Soluble in Chloroform (CDCl₃), Dichloromethane (DCM), Ethanol, and Ethyl Acetate. | |
| Storage Conditions | Store in an inert atmosphere at room temperature. |
Spectral Data Insights
While specific spectral data for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is not detailed in the available literature, the expected spectral characteristics can be inferred from its structure:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the hydroxyl proton, and the methylene protons of the dioxole ring. The chemical shifts would be influenced by the electron-donating and electron-withdrawing groups on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the methylene carbon of the dioxole group.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the hydroxyl (-OH) group (a broad peak), the carbonyl (C=O) group of the ester (a strong, sharp peak), C-O stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy group from the ester.
Experimental Protocols
Detailed below are generalized experimental methodologies for the determination of the key physical properties of solid organic compounds like Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the compound is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate, typically 1-2 °C per minute, when approaching the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Apparatus:
-
NMR spectrometer (e.g., 300 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure for ¹H and ¹³C NMR:
-
Dissolve a small, accurately weighed sample of the compound (typically 5-20 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the NMR spectrum according to the instrument's standard operating procedures. This involves tuning and shimming the instrument to ensure a homogeneous magnetic field.
-
Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific nuclei in the molecule.
Synthesis Workflow
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate can be synthesized from Methyl gallate. The following diagram illustrates a typical experimental workflow for this synthesis.
Caption: Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
References
A Technical Guide to the Spectroscopic Profile of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a molecule of interest in medicinal chemistry and organic synthesis due to its substituted benzodioxole scaffold, a common feature in various biologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and characterization. This technical guide provides a detailed overview of the available and predicted spectroscopic data for this compound, alongside a relevant experimental protocol for its synthesis.
Molecular Structure
IUPAC Name: Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Molecular Formula: C₉H₈O₅ Molecular Weight: 196.16 g/mol CAS Number: 116119-01-8
The structure consists of a benzene ring fused with a methylenedioxy group, with a methoxycarbonyl group at the 5-position and a hydroxyl group at the 7-position.
Experimental Protocols
Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
A common synthetic route to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate involves the reaction of methyl gallate with a methyleneating agent.[1]
Materials:
-
Methyl gallate
-
Potassium carbonate (K₂CO₃)
-
Diiodomethane (CH₂I₂) or Dibromomethane (CH₂Br₂)
-
Anhydrous dichloromethane (DCM) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [1]
-
To a solution of methyl gallate (e.g., 6 g, 29.7 mmol) in anhydrous dichloromethane, potassium carbonate (e.g., 4.002 g, 29 mmol) is added.
-
Diiodomethane (e.g., 2.8 mL, 34.8 mmol) is then added under a nitrogen atmosphere at room temperature.
-
The reaction mixture is stirred at 0°C for 5 hours and then heated to a higher temperature (e.g., 120°C) to continue the reaction until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into cold water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an eluent such as 15% ethyl acetate in hexane to yield Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a white amorphous powder.[1]
Spectroscopic Data
While specific experimental spectra for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are not widely available in public databases, the following data is predicted based on established spectroscopic principles and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | Singlet | 1H | Ar-OH |
| ~7.3 | Singlet | 1H | Ar-H (H-4) |
| ~6.8 | Singlet | 1H | Ar-H (H-6) |
| ~6.0 | Singlet | 2H | O-CH₂ -O |
| ~3.9 | Singlet | 3H | -COOCH₃ |
Rationale for Predictions:
-
The phenolic hydroxyl proton is expected to be a broad singlet at a downfield chemical shift.
-
The two aromatic protons are in different electronic environments and are predicted to appear as singlets due to the substitution pattern.
-
The methylenedioxy protons are chemically equivalent and will appear as a characteristic singlet.
-
The methyl ester protons will also be a singlet in a typical region for such functional groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹³C NMR spectrum would show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C =O (ester) |
| ~150 | C -OH (C-7) |
| ~148 | C -O (C-7a) |
| ~138 | C -O (C-3a) |
| ~125 | C -COOCH₃ (C-5) |
| ~108 | Ar-C H (C-4) |
| ~105 | Ar-C H (C-6) |
| ~102 | O-C H₂-O |
| ~52 | -COOC H₃ |
Rationale for Predictions:
-
The carbonyl carbon of the ester will be the most downfield signal.
-
The aromatic carbons attached to oxygen atoms will appear at lower field strengths compared to the other aromatic carbons.
-
The methylenedioxy carbon has a characteristic chemical shift around 102 ppm.
-
The methyl carbon of the ester group will be the most upfield signal.
IR (Infrared) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Phenolic hydroxyl group stretching |
| ~3100-3000 | C-H | Aromatic C-H stretching |
| ~2950 | C-H | Aliphatic C-H stretching (methyl group) |
| ~1720 | C=O | Ester carbonyl stretching |
| ~1620, 1500 | C=C | Aromatic ring stretching |
| ~1250, 1040 | C-O | C-O stretching (ester and ether) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 196 | Molecular ion (M⁺) |
| 165 | Loss of -OCH₃ |
| 137 | Loss of -COOCH₃ |
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
In-depth Technical Guide: ¹H and ¹³C NMR Characterization of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate. This document details the spectral data, experimental protocols for data acquisition, and visual aids to facilitate a thorough understanding of the molecular structure and its spectroscopic properties.
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid bicyclic structure, derived from the fusion of a benzene ring with a methylenedioxy bridge, presents a distinct spectroscopic fingerprint. Accurate NMR characterization is paramount for confirming its identity, purity, and for guiding further synthetic modifications in drug discovery and development pipelines. This guide serves as a detailed reference for the ¹H and ¹³C NMR spectral features of this compound.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate provide detailed information about its molecular structure. The data presented here has been compiled from verified sources and is presented in a clear, tabular format for ease of reference and comparison.
¹H NMR Data
The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the key parameters for the ¹H NMR spectrum of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6 | 7.25 | d | 1.1 | 1H |
| H-4 | 6.81 | d | 1.1 | 1H |
| O-CH₂-O | 6.11 | s | - | 2H |
| OH | 5.82 | s (br) | - | 1H |
| O-CH₃ | 3.84 | s | - | 3H |
¹³C NMR Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The table below details the ¹³C NMR chemical shifts for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | 166.4 |
| C-7 | 149.0 |
| C-3a | 142.3 |
| C-5 | 136.2 |
| C-7a | 131.7 |
| C-4 | 108.0 |
| C-6 | 105.7 |
| O-CH₂-O | 102.3 |
| O-CH₃ | 52.2 |
Experimental Protocols
The following section outlines a typical experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is appropriate.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualizations
To further aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Chemical Structure and Atom Numbering
The following diagram displays the chemical structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate with the atoms numbered to correspond with the assignments in the NMR data tables.
Caption: Chemical structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate with atom numbering for NMR correlation.
General NMR Characterization Workflow
This diagram outlines the logical steps involved in the NMR characterization of a chemical compound, from initial sample preparation to final data analysis and interpretation.
Caption: A generalized workflow diagram for NMR-based structural characterization.
An In-depth Technical Guide on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (CAS: 116119-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, with the CAS number 116119-01-8, is a notable organic compound featuring a benzodioxole core. This heterocyclic moiety is a prevalent scaffold in numerous naturally occurring and synthetic bioactive molecules. While direct and extensive biological studies on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate itself are not widely documented in publicly available literature, its significance lies in its role as a versatile synthetic intermediate for the development of a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores the synthesis and biological activities of its derivatives, highlighting its potential in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is presented in the table below.
| Property | Value |
| CAS Number | 116119-01-8 |
| Molecular Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| Appearance | White amorphous powder |
Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
A detailed experimental protocol for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate has been reported, starting from methyl gallate.
Experimental Protocol
Materials:
-
Methyl gallate
-
Potassium carbonate (K₂CO₃)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cooled water
-
Nitrogen atmosphere
Procedure:
-
Dissolve potassium carbonate (4.002 g, 29 mmol) and methyl gallate (6 g, 29.7 mmol) in anhydrous dichloromethane.
-
Under a nitrogen atmosphere and at room temperature, add diiodomethane (2.8 mL, 34.8 mmol) to the solution.
-
Stir the reaction mixture at 0°C for 5 hours.
-
Increase the temperature to 120°C and continue the reaction until completion.
-
After the reaction is complete, pour the mixture into 500 mL of cooled water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography using an eluent of 15% ethyl acetate in hexane.
-
The final product, Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, is obtained as a white amorphous powder with a reported yield of 58% (3.6 g).[1]
Synthesis Workflow
Synthetic Utility and Biological Activities of Benzodioxole Derivatives
The benzodioxole scaffold is a key structural element in a variety of bioactive molecules. Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate serves as a valuable starting material or intermediate for the synthesis of derivatives with potential therapeutic applications, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
Anticancer and Antioxidant Activities
Several studies have explored the synthesis of benzodioxole derivatives and evaluated their potential as anticancer and antioxidant agents.
One study reported the synthesis of a series of benzodioxole compounds and their cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. While some derivatives showed weak or negligible activity, carboxamide-containing compounds demonstrated notable anticancer effects. Specifically, compound 2a was found to have potent activity against the Hep3B cancer cell line and induced cell cycle arrest in the G2-M phase, comparable to the activity of doxorubicin. Furthermore, benzodiazepine derivatives 7a and 7b exhibited moderate antioxidant activity.[2][3]
Table 1: Cytotoxic and Antioxidant Activities of Selected Benzodioxole Derivatives [2][3]
| Compound | Activity | Cell Line/Assay | IC₅₀ / Effect |
| 2a | Anticancer | Hep3B | Potent activity, G2-M phase arrest (8.07%) |
| 7a | Antioxidant | DPPH Assay | 39.85 µM |
| 7b | Antioxidant | DPPH Assay | 79.95 µM |
| Trolox | Antioxidant | DPPH Assay | 7.72 µM |
Anti-inflammatory Activity: COX Inhibition
Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. A study focused on aryl acetate and aryl acetic acid derivatives of benzodioxole and assessed their in vitro COX-1 and COX-2 inhibitory activity.
The results indicated that several of the synthesized compounds exhibited moderate activity against both COX-1 and COX-2. For instance, compound 3b showed potent activity against both enzymes, with IC₅₀ values of 1.12 µM and 1.3 µM for COX-1 and COX-2, respectively. Notably, some compounds displayed better COX-2 selectivity compared to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. All tested compounds also showed cytotoxic activity against the HeLa cervical cancer cell line at higher concentrations.[1]
Table 2: COX Inhibitory Activity of Selected Benzodioxole Derivatives [1]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| 3b | 1.12 | 1.3 | 0.862 |
| 4d | - | - | 1.809 |
| 4f | 0.725 | - | - |
| Ketoprofen | - | - | 0.196 |
General Synthetic Pathways to Bioactive Benzodioxole Derivatives
The following diagram illustrates the general synthetic utility of the benzodioxole scaffold, including the core structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, leading to various classes of bioactive molecules.
Conclusion
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. While direct biological data on the compound itself is limited, its utility as a synthetic intermediate is well-established. The benzodioxole core structure it provides is integral to a wide array of derivatives exhibiting significant pharmacological activities, including potent anticancer, antioxidant, and anti-inflammatory properties. This technical guide serves as a foundational resource for researchers and drug development professionals, offering insights into the synthesis and potential applications of this compound and its derivatives in the pursuit of novel therapeutic agents. Further investigation into the direct biological profile of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate and the continued exploration of its synthetic derivatives are warranted to fully unlock its therapeutic potential.
References
The Benzodioxole Core: A Privileged Scaffold in Drug Discovery and Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a recurring structural motif in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals. Its unique electronic and conformational properties confer a remarkable versatility, enabling interaction with a wide range of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with the benzodioxole core, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.
Diverse Biological Activities of Benzodioxole Derivatives
The benzodioxole scaffold is implicated in a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and insecticidal activities. This functional diversity stems from the ability of the benzodioxole ring to engage in various non-covalent interactions with biological macromolecules and to undergo metabolic activation to reactive intermediates.
Anticancer Activity
Numerous benzodioxole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The mechanisms underlying their antitumor activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4] For instance, certain synthetic benzodioxole-containing compounds have been shown to inhibit the thioredoxin system, a critical regulator of cellular redox balance that is often dysregulated in cancer cells, leading to increased oxidative stress and apoptosis.[5][6][7]
Table 1: Anticancer Activity of Selected Benzodioxole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [8] |
| Compound 5 | C6 (Rat Glioma) | 4.33 ± 1.04 | [8] |
| Compound 2a | Hep3B (Hepatocellular Carcinoma) | Potent (Specific value not provided) | [1] |
| Benzodioxyl derivative 2a | HT-29 (Colon Cancer) | < 12 | [9] |
| Benzodioxyl derivative 2b | H1299 (Lung Cancer) | < 12 | [9] |
| Compound 3e | HeLa (Cervical Carcinoma) | 219 | [10] |
Antimicrobial Activity
The benzodioxole nucleus is a constituent of many natural and synthetic agents with antibacterial and antifungal properties.[8][11] Some peptidyl derivatives of 1,3-benzodioxole have been synthesized from the natural product safrole and have shown activity against various microorganisms.[8] The mechanism of their antimicrobial action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and development.[8][12]
Table 2: Antimicrobial Activity of Selected Benzodioxole Derivatives
| Compound | Microorganism | Activity | Reference |
| Schiff base derivative (2) | Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, MRSA | Inhibitory activity against 4 of 5 tested strains | [11] |
| Selenocyanate compounds 1-2a | Staphylococcus epidermidis | MIC and MBC values of 12.5 µg/mL | [9] |
| Safrole oil | Various microbial species | Potential antimicrobial activity, enhanced in nanoemulgel formulation | [13][14] |
Anti-inflammatory and Analgesic Activity
Benzodioxole derivatives have been investigated for their potential to alleviate inflammation and pain.[15][16][17] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[10][15] By blocking these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Table 3: Anti-inflammatory Activity of Selected Benzodioxole Derivatives
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Benzodioxole-pyrazole hybrid 26 | COX-1/COX-2 | - | High selectivity for COX-2 | [15] |
| Pyrazol-3-propanoic acid derivative | COX-1 | 1.5 | 0.93 | [10] |
| Pyrazol-3-propanoic acid derivative | COX-2 | 1.6 | 0.93 | [10] |
Antioxidant Activity
Several benzodioxole-containing compounds, including the natural product safrole, exhibit antioxidant properties.[13][18] They can scavenge free radicals and protect cells from oxidative damage, which is implicated in a variety of chronic diseases.[3][14] The antioxidant capacity is often associated with the ability of the benzodioxole ring to donate electrons and stabilize reactive oxygen species.
Table 4: Antioxidant Activity of a Benzodioxole-Containing Compound
| Compound | Assay | IC50 (µg/mL) | Reference |
| Safrole oil | DPPH assay | 50.28 ± 0.44 | [13][14][19] |
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents.[20][21][22][23] Certain benzodioxole carboxamide derivatives have been shown to be potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[21][22] By inhibiting this enzyme, these compounds can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[20]
Table 5: Antidiabetic Activity of Selected Benzodioxole Derivatives
| Compound | Target | In Vitro IC50 (µM) | In Vivo Effect | Reference |
| Compound IIa | α-Amylase | 0.85 | Not Reported | [20][21][22] |
| Compound IIc | α-Amylase | 0.68 | Significant reduction in blood glucose in diabetic mice | [20][21][22] |
Insecticide Synergism
A well-known application of a benzodioxole derivative, piperonyl butoxide (PBO), is as a synergist in insecticide formulations.[24][25][26][27][28] PBO itself has little to no insecticidal activity but enhances the potency of insecticides like pyrethrins and pyrethroids by inhibiting cytochrome P450 enzymes in insects.[24][25][27] These enzymes are responsible for detoxifying the insecticides, and their inhibition leads to a higher concentration and prolonged activity of the insecticide within the insect.[24][25][28]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzodioxole derivatives are a result of their interaction with specific molecular targets and modulation of various signaling pathways.
Inhibition of Cytochrome P450 by Piperonyl Butoxide
Piperonyl butoxide (PBO) acts as a classic mechanism-based inhibitor of cytochrome P450 enzymes. The benzodioxole ring is metabolized by CYP450 to a reactive carbene intermediate, which then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation. This prevents the metabolism of co-administered insecticides, thereby increasing their efficacy.
References
- 1. ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newsletters – JGU Research Blog – O.P. Jindal Global University [research.jgu.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. hereditybio.in [hereditybio.in]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. nida.nih.gov [nida.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters | Semantic Scholar [semanticscholar.org]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academicjournals.org [academicjournals.org]
- 23. rdw.rowan.edu [rdw.rowan.edu]
- 24. benchchem.com [benchchem.com]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. ndineuroscience.com [ndineuroscience.com]
- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 1,3-Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole, or methylenedioxybenzene, core is a significant structural motif found in a vast array of natural products and synthetic compounds. Its unique electronic and steric properties have made it a valuable building block in the development of pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the discovery and historical development of 1,3-benzodioxole and its key derivatives, with a focus on synthetic methodologies, biological activities, and the evolution of their applications.
The Discovery and Early Synthesis of 1,3-Benzodioxole
The history of 1,3-benzodioxole dates back to the late 19th and early 20th centuries, with early investigations into the components of essential oils. The first synthesis of 1,3-benzodioxole is attributed to C. Moureu in 1896, who prepared it from catechol. However, early methods for the methylenation of catechols were often inefficient, providing low yields. A significant advancement came in 1969 when W. Bonthrone and J. W. Cornforth published a high-yield synthesis using a polar aprotic solvent, which has become a foundational method for the preparation of this important heterocyclic compound.[1]
Bonthrone and Cornforth Synthesis (1969)
This method involves the reaction of catechol with a dihalomethane, typically methylene chloride or methylene iodide, in the presence of a base. The key innovation was the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which accelerates the nucleophilic substitution reaction.[1]
Experimental Protocol: Synthesis of 1,3-Benzodioxole
-
Reagents: Catechol, sodium hydroxide, methylene chloride, dimethyl sulfoxide (DMSO).
-
Procedure: A mixture of methylene chloride and DMSO is heated to 125-130 °C under a nitrogen atmosphere. Catechol and sodium hydroxide pellets are added simultaneously and slowly to the stirred reaction mixture. The reaction is typically complete within a few hours.
-
Workup: The reaction mixture is cooled, and water is added. The product, 1,3-benzodioxole, is then isolated by steam distillation.
-
Yield: This method can achieve yields of up to 91%.[1]
Key Derivatives and Their Historical Significance
The 1,3-benzodioxole core is the foundation for numerous important derivatives, both naturally occurring and synthetic.
Safrole and Isosafrole
Safrole is a naturally occurring 1,3-benzodioxole derivative and the primary component of sassafras oil. It has been used historically as a fragrance and food additive. Isosafrole, its isomer, is not found in nature but can be synthesized from safrole. Both compounds are key precursors in the synthesis of other important derivatives.
Piperonal (Heliotropin)
Piperonal, with its characteristic heliotrope-like aroma, has been a staple in the fragrance industry since the late 19th century. It can be synthesized from safrole or isosafrole via oxidation. Another synthetic route is the Gattermann-Koch reaction of 1,3-benzodioxole.
Piperonyl Butoxide and Sesamex (Agrochemicals)
A significant application of 1,3-benzodioxole derivatives is in the agrochemical industry as insecticide synergists. Piperonyl butoxide, synthesized from dihydrosafrole, and sesamex are potent inhibitors of cytochrome P450 enzymes in insects, which enhances the efficacy of insecticides like pyrethrins.[2][3][4]
MDMA (3,4-methylenedioxymethamphetamine)
MDMA was first synthesized in 1912 by Merck, but its psychoactive properties were not widely recognized until the 1970s. It is typically synthesized from safrole, which has led to strict regulations on the distribution of this precursor.
Pharmaceutical Derivatives
The 1,3-benzodioxole moiety is present in several pharmaceutical drugs, highlighting its importance in medicinal chemistry.
-
Paroxetine: An antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.
-
Stiripentol: An anticonvulsant used in the treatment of epilepsy.
-
Tadalafil: A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[5][6][7]
Synthetic Methodologies and Experimental Workflows
The synthesis of 1,3-benzodioxole derivatives often involves the functionalization of the benzene ring or modification of substituents.
Experimental Workflow: Synthesis of Piperonal from 1,3-Benzodioxole
Synthesis of Piperonal via Gattermann-Koch Reaction.
Biological Activity and Signaling Pathways
Many 1,3-benzodioxole derivatives exhibit significant biological activity, primarily through their interaction with key enzyme systems and receptors.
Inhibition of Cytochrome P450 Enzymes
The methylenedioxy group is a well-known inhibitor of cytochrome P450 (CYP) enzymes.[8] This inhibition occurs via a mechanism-based process where the CYP enzyme metabolizes the methylenedioxy group to a reactive carbene intermediate, which then forms a stable, inactive complex with the heme iron of the enzyme.[9][10] This property is the basis for their use as insecticide synergists and can also lead to significant drug-drug interactions.[9]
Signaling Pathway: Cytochrome P450 Inhibition
References
- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2463324A - Sesame extract synergized insecticides - Google Patents [patents.google.com]
- 5. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 6. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 7. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Hydroxy-1,3-Benzodioxole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-1,3-benzodioxole compounds, a class of phenylpropanoids, are secondary metabolites found throughout the plant kingdom. These compounds are characterized by a 1,3-benzodioxole ring system, often with various substituents that contribute to their diverse biological activities. This technical guide provides an in-depth overview of the primary natural sources of these compounds, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and an exploration of their known signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methylenedioxyphenyl (MDP) group is a key structural feature in many of these plant chemicals, which are known to deter insects and herbivores.[1][2][3][4] While many MDP-containing compounds have low intrinsic toxicity, they can significantly influence the metabolism of other substances by modulating cytochrome P-450 (CYP) enzymes.[1][2][3][4]
Core Hydroxy-1,3-Benzodioxole Compounds and Their Natural Sources
The following sections detail the most prominent hydroxy-1,3-benzodioxole compounds and their primary botanical origins.
Safrole
Safrole (5-(2-propenyl)-1,3-benzodioxole) is a colorless or slightly yellow oily liquid with a characteristic "candy-shop" aroma.[5] It is a major constituent of certain essential oils and has been historically used in fragrances and flavorings, although its use in food is now restricted due to its classification as a weak hepatocarcinogen at higher doses in rodents.[6][7]
Primary Natural Sources:
-
Sassafras albidum (Sassafras): The root bark is a primary source, with its essential oil containing up to 90% safrole by weight.[5][6] The dried root bark can contain about 10% safrole by weight.[5]
-
Ocotea pretiosa (Brazilian Sassafras): The essential oil from this tree, which grows in Brazil, is another major source of safrole.[5]
-
Cinnamomum massoia (Massoia): The bark oil of this tree contains a notable amount of safrole.[5]
Myristicin
Myristicin (3-methoxy-4,5-methylenedioxyallylbenzene) is a naturally occurring compound found in several common spices. It is known for its psychoactive properties at high doses and has been investigated for its insecticidal and other pharmacological activities.[8]
Primary Natural Sources:
-
Myristica fragrans (Nutmeg): Nutmeg seeds and mace are the most significant sources of myristicin. The essential oil of nutmeg contains myristicin, with concentrations varying. One study found that nutmeg from the Moluccas can contain 5.57-13.76% myristicin.[9] Another study reported that the essential oil contains about 6% myristicin.[10][11]
-
Apiaceae family: Myristicin is also found in smaller amounts in plants such as parsley (Petroselinum crispum), dill (Anethum graveolens), and carrots.[8]
Apiole and Dillapiole
Apiole and dillapiole are isomeric compounds with the chemical formula C12H14O4. Apiole is also known as parsley apiole.
Primary Natural Sources:
-
Petroselinum crispum (Parsley): The seeds and leaves are the primary sources of apiole.[12]
-
Anethum graveolens (Dill): Dill seeds are a source of dillapiole.[11]
-
Fennel roots: These also contain dillapiole.
Sesamol
Sesamol is a phenolic compound that is a derivative of 1,3-benzodioxole. It is recognized for its potent antioxidant and anti-inflammatory properties.[13][14]
Primary Natural Sources:
-
Sesamum indicum (Sesame): Sesamol is a major lignan found in sesame seeds and sesame oil.[14]
Asarone
Asarone exists in two isomeric forms, α (trans) and β (cis). It is a phenylpropanoid found in certain plants and is known for its potential neuroprotective and toxicological effects.[15][16][17]
Primary Natural Sources:
-
Acorus calamus (Sweet Flag): The rhizomes of this plant are the primary source of asarone. The β-asarone content can vary significantly depending on the geographical origin, ranging from 1.35 mg/g to 71.54 mg/g in different accessions from the Western Ghats.[18]
-
Asarum species: Various species of this genus also contain asarone.
Croweacin
Croweacin is another member of the hydroxy-1,3-benzodioxole family.
Primary Natural Sources:
-
Crowea species: Plants of the Crowea genus, native to Australia, are the primary source of croweacin.
Quantitative Data on Natural Occurrence
The concentration of hydroxy-1,3-benzodioxole compounds can vary significantly based on the plant species, geographical location, part of the plant used, and the extraction method. The following tables summarize the available quantitative data.
| Compound | Plant Source | Plant Part | Concentration | Reference(s) |
| Safrole | Sassafras albidum | Root Bark Essential Oil | Up to 92.4% | [19] |
| Sassafras albidum | Dried Root Bark | ~10% by weight | [6] | |
| Ocotea pretiosa | Essential Oil | High concentration | [5] | |
| Cinnamomum massoia | Bark Oil | ~14% | [5] | |
| Myristicin | Myristica fragrans | Nutmeg (Moluccas) | 5.57 - 13.76% | [9] |
| Myristica fragrans | Essential Oil | ~6% | [10][11] | |
| Asarone (β-isomer) | Acorus calamus | Rhizome | 1.35 - 71.54 mg/g | [18] |
Experimental Protocols
Extraction Methodologies
1. Steam Distillation for Safrole from Sassafras albidum Root Bark
This method is commonly used for the extraction of volatile oils like safrole.
-
Apparatus: Standard steam distillation setup including a boiling flask, a biomass flask, a condenser, and a receiving flask (e.g., a separatory funnel).
-
Procedure:
-
Grind the dried root bark of Sassafras albidum into small pieces.[5]
-
Place the ground root bark into the biomass flask.
-
Generate steam in the boiling flask and pass it through the ground root bark.
-
The steam will volatilize the safrole-containing essential oil.
-
The mixture of steam and oil vapor is then passed through the condenser.
-
The condensate (a mixture of water and essential oil) is collected in the receiving flask.
-
As safrole is denser than water, it will form a separate layer at the bottom of the separatory funnel and can be collected.[5]
-
The collected oil can be dried using an anhydrous drying agent like calcium chloride.[6]
-
2. Solvent Extraction of Myristicin from Myristica fragrans (Nutmeg) Seeds
Solvent extraction is an effective method for isolating myristicin.
-
Solvents: Common solvents include hexane, ethanol, and ethyl acetate.[20]
-
Apparatus: Soxhlet apparatus or a setup for maceration, followed by filtration and a rotary evaporator.
-
Procedure (using Soxhlet extraction with methanol):
-
Grind the dried nutmeg seeds into a fine powder.
-
Place the powdered nutmeg in a thimble within the Soxhlet apparatus.
-
Reflux with 70% methanol to extract the compounds. One study reported a yield of 12.8% of methanolic extract.[10][11]
-
After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
-
The crude extract can then be further purified.
-
3. Supercritical CO2 Extraction of Apiole from Petroselinum crispum (Parsley) Seeds
This is a modern, environmentally friendly "green chemistry" method.[21]
-
Apparatus: Supercritical fluid extraction (SFE) system.
-
Procedure:
-
Grind the dried parsley seeds to a fine powder. A mean particle size of 293 to 495 μm has been investigated.[21]
-
The powdered seeds are placed in the extraction vessel of the SFE system.
-
Supercritical carbon dioxide (e.g., at 690 bar and 80°C) is passed through the material. Methanol can be used as a modifier.[3]
-
The CO2, now containing the dissolved apiole, is passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the apiole to precipitate.
-
The extracted apiole is collected from the separator.
-
Isolation and Purification
1. Fractional Distillation under Vacuum for Safrole
This technique is used to purify safrole from the crude essential oil.
-
Apparatus: Vacuum fractional distillation setup with a Vigreux column.
-
Procedure:
-
The crude sassafras oil is placed in a round-bottom flask.
-
The system is evacuated to a low pressure (e.g., 11 mmHg).
-
The oil is heated. Safrole will distill at a lower temperature under vacuum (around 100°C at 11 mmHg) compared to its atmospheric boiling point (232-234°C).[5][6]
-
The purified safrole fraction is collected.
-
2. Column Chromatography for Myristicin Purification
This is a standard technique for separating compounds from a mixture.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system such as a mixture of n-hexane, benzene, ethyl acetate, and methanol (1:1:1:1).[10]
-
Procedure:
-
The crude myristicin extract is dissolved in a minimal amount of the mobile phase.
-
The solution is loaded onto a silica gel column.
-
The mobile phase is passed through the column, and fractions are collected.
-
The fractions are analyzed (e.g., by TLC) to identify those containing pure myristicin.
-
3. Crystallization for Apiole Isolation
Apiole can be isolated from parsley seed oil by crystallization at low temperatures.[22]
-
Procedure:
-
Cool the parsley seed oil to a low temperature.
-
Apiole will crystallize out of the oil.
-
The crystals can be collected and further purified by recrystallization from a solvent like alcohol or petroleum ether.[22]
-
Analytical Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the volatile components of essential oils.
-
Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used for identification.
-
Application: Used for the analysis of essential oils from sassafras, nutmeg, parsley, and other sources to determine the content of safrole, myristicin, apiole, etc.[3][23]
2. High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, identification, and quantification of compounds.
-
Principle: The sample is passed through a column packed with a stationary phase at high pressure. Different components interact differently with the stationary phase and are separated.
-
Application: A reversed-phase HPLC method with UV detection has been developed for determining safrole in herbal products.[19] It has also been used for the quantitative analysis of β-asarone in Acorus calamus.[18]
Signaling Pathways and Biological Activities
Safrole: Metabolism and Carcinogenicity
Safrole itself is not the ultimate carcinogen but requires metabolic activation.[6] The primary pathway involves the cytochrome P450 enzyme system.
Safrole's methylenedioxyphenyl group can also be metabolized, leading to the formation of a carbene that can form a complex with cytochrome P450, leading to its inhibition.[6][24] This mechanism-based inhibition can affect the metabolism of other drugs.[24]
Myristicin: Neurological and Metabolic Effects
Myristicin is known to have psychoactive effects at high doses, which are thought to be related to its metabolism and interaction with the central nervous system.
Myristicin can also inhibit cytochrome P450 enzymes, which can lead to drug interactions.[8] It is also suggested to modulate GABA receptors and slightly inhibit monoamine oxidase (MAO).[2][25]
Apiole and Dillapiole: Cytochrome P450 Inhibition
Apiole has been shown to be a mixed-type inhibitor of the CYP1A subfamily of cytochrome P450 enzymes.[26]
This inhibition can interfere with the metabolism of drugs and the activation of procarcinogens, potentially reducing their toxicity.[26]
Sesamol: Antioxidant and Anti-inflammatory Signaling
Sesamol exhibits its beneficial effects by modulating several key signaling pathways.
Sesamol has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[13][27] Concurrently, it activates the AMPK and Nrf2 pathways, which are involved in cellular energy homeostasis and the antioxidant response, respectively.[13][27][28] Sesamol also targets other pathways including p53, JNK, and PI3K/AKT.[14][29]
Asarone: Neuroprotective and Neurotoxic Mechanisms
β-asarone has been studied for its potential to ameliorate neurotoxicity, particularly in the context of Alzheimer's disease.
It is suggested that β-asarone exerts its neuroprotective effects by activating the PI3K/Akt/Nrf2 signaling pathway, which helps to reduce oxidative stress and neuronal damage.[15][16] It may also antagonize Aβ neurotoxicity and improve learning and memory by increasing the expression of synaptophysin (SYP) and the glutamate receptor 1 (GluR1).[1]
Conclusion
The hydroxy-1,3-benzodioxole compounds represent a diverse and fascinating group of natural products with a wide range of biological activities. This guide has provided a comprehensive overview of their primary natural sources, the quantitative aspects of their occurrence, detailed methodologies for their study, and insights into their mechanisms of action. For researchers and professionals in drug development, these compounds offer a rich scaffold for the design of novel therapeutic agents. However, the potential for toxicity and drug interactions, primarily through the modulation of cytochrome P450 enzymes, necessitates careful consideration and further research. The information compiled herein serves as a foundational resource to facilitate and inspire future investigations into this important class of natural compounds.
References
- 1. Neuroprotective effect of β-asarone against Alzheimer’s disease: regulation of synaptic plasticity by increased expression of SYP and GluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review [mdpi.com]
- 3. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 5. scribd.com [scribd.com]
- 6. Safrole - Wikipedia [en.wikipedia.org]
- 7. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myristicin - Wikipedia [en.wikipedia.org]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders [mdpi.com]
- 17. Explore the Mechanism of β-Asarone on Improving Cognitive Dysfunction in Rats with Diabetic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytojournal.com [phytojournal.com]
- 19. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The process of extracting myristicin from nutmeg extract. [greenskybio.com]
- 21. benchchem.com [benchchem.com]
- 22. fractional destillation of parsley seed oil , Hive Chemistry Discourse [chemistry.mdma.ch]
- 23. Chemical composition of essential oil from the root bark of Sassafras albidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Apiole, an important constituent of parsley, is a mixed-type inhibitor of the CYP1A subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sesamol Alleviates Airway Hyperresponsiveness and Oxidative Stress in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
Structure and chemical formula of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
An In-depth Technical Guide to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, detailing its chemical structure, properties, synthesis, and relevance in various research and development fields.
Core Chemical Identity
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is an organic compound featuring a benzodioxole core. This heterocyclic moiety is a common scaffold in medicinal chemistry and natural products. The molecule is further substituted with a hydroxyl group and a methyl ester, making it a valuable intermediate for more complex molecular architectures.
Chemical Structure
The fundamental structure consists of a benzene ring fused to a 1,3-dioxole ring. A hydroxyl (-OH) group is attached at the 7-position, and a methyl carboxylate (-COOCH₃) group is at the 5-position.
Caption: 2D Structure of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Chemical Formula and Properties
The key physicochemical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 116119-01-8 | [1][2][3] |
| Molecular Formula | C₉H₈O₅ | [1][2][3] |
| Molecular Weight | 196.16 g/mol | [1][3] |
| Appearance | White amorphous powder / White solid | [1] |
| Solubility | Soluble in Chloroform-d (CDCl3), Dichloromethane (DCM), Ethanol, Ethyl Acetate | [3] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [3] |
Experimental Protocols: Synthesis
The synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate typically starts from methyl gallate. The following protocol outlines a common synthetic route.[1]
Synthesis from Methyl Gallate
This procedure involves the reaction of methyl gallate with a methyleneating agent, such as dibromomethane or diiodomethane, in the presence of a base to form the methylenedioxy bridge.
Reagents and Materials:
-
Methyl gallate
-
Potassium carbonate (K₂CO₃) or Potassium hydrogen carbonate (KHCO₃)
-
Dibromomethane (CH₂Br₂) or Diiodomethane (CH₂I₂)
-
Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Detailed Methodology:
-
Reaction Setup: Dissolve methyl gallate (1 equivalent) and potassium carbonate (approx. 1 equivalent) in an appropriate solvent like DMSO in a reaction flask.
-
Addition of Reagent: Add dibromomethane (approx. 1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture at 60°C for approximately 1.5 hours under an inert nitrogen atmosphere.[1]
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ether or ethyl acetate.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
-
Final Purification: Purify the residue by column chromatography on silica gel, using a solvent system like 15% ethyl acetate in hexane as the eluent, to obtain the pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a white solid.[1]
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
Structural confirmation and purity assessment of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are typically achieved using standard analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms. Synthesis reports confirm the structure via NMR.[1] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared Spectroscopy (IR) | To identify characteristic functional groups such as the hydroxyl (-OH), ester carbonyl (C=O), and C-O ether linkages. |
| Elemental Analysis | To determine the percentage composition of C, H, and O, further verifying the empirical and molecular formula. |
Note: Specific spectral data can be obtained from suppliers or chemical databases such as ChemicalBook.[4]
Applications and Research Relevance
While specific applications for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are not extensively documented in the provided results, its core structure, benzodioxole, is of significant interest in drug discovery and fine chemical synthesis.
-
Pharmaceutical Intermediates: Benzodioxole derivatives are crucial building blocks for synthesizing biologically active molecules. They are found in compounds developed as anti-inflammatory, antibacterial, and anti-epileptic drugs.[5][6]
-
Pesticide Synthesis: This class of compounds serves as a precursor for various agricultural chemicals, including insecticides and fungicides.[5][6]
-
Organic Synthesis: As a functionalized heterocyclic compound, it is a key reagent for constructing more complex molecular frameworks.[5]
-
Fragrances and Dyes: The benzodioxole scaffold is also used in the synthesis of specialty fragrances and functional dyes.[5][6]
The presence of both a hydroxyl and a methyl ester group on the ring provides two distinct points for further chemical modification, enhancing its utility as a versatile intermediate for creating libraries of compounds for screening and development.
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. CAS#:116119-01-8 | methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | Chemsrc [chemsrc.com]
- 3. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester | 116119-01-8 [chemicalbook.com]
- 4. methyl 1,3-benzodioxole-5-carboxylate(326-56-7) 1H NMR spectrum [chemicalbook.com]
- 5. China Methyl Benzo[d][1,3]dioxole-5-carboxylate CAS 326-56-7 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a chemical compound belonging to the benzodioxole family. This guide provides a comprehensive overview of its known synonyms, chemical properties, and detailed experimental protocols for its synthesis. While specific biological activities and associated signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will touch upon the known biological significance of the broader benzodioxole class of compounds to provide a context for its potential relevance in drug discovery and development.
Chemical Identity and Synonyms
The compound is systematically named Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate. It is also known by several other names, which are crucial for comprehensive literature and database searches.
| Synonym | Reference |
| Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate | Core Name |
| Methyl 3,4-Methylenedioxy-5-hydroxybenzoate | [1] |
| 7-Hydroxy-1,3-benzodioxole-5-carboxylic Acid Methyl Ester | [1] |
| CAS Number | 116119-01-8 |
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is presented below. It is important to note that while some data are available, experimental values for properties like melting and boiling points are not consistently reported.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₅ | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Exact Mass | 196.03717 g/mol | [2] |
| Appearance | White Solid | [1] |
| Solubility | Soluble in CDCl₃, DCM, Ethanol, Ethyl Acetate | [1] |
| LogP | 0.90750 | [2] |
| Polar Surface Area (PSA) | 64.99 Ų | [2] |
Experimental Protocols: Synthesis
The synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate typically involves the reaction of methyl gallate with a methyleneating agent. Two common procedures are detailed below.
Synthesis from Methyl Gallate and Diiodomethane
Reaction Scheme:
Caption: Synthesis of the target compound from methyl gallate and diiodomethane.
Methodology:
-
Reaction Setup: Dissolve methyl gallate (6 g, 29.7 mmol) and potassium carbonate (4.002 g, 29 mmol) in anhydrous dichloromethane (DCM).[3]
-
Addition of Reagent: Under a nitrogen atmosphere at room temperature, add diiodomethane (2.8 mL, 34.8 mmol).[3]
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 5 hours, then warm it to 120 °C and continue the reaction until completion.[3]
-
Work-up: Pour the cooled reaction mixture into cold water (500 mL) and extract with ethyl acetate.[3]
-
Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography using 15% ethyl acetate/hexane as the eluent to yield the final product as a white amorphous powder (3.6 g, 58% yield).[3]
Synthesis from Methyl Gallate and Dibromomethane
Reaction Scheme:
Caption: Alternative synthesis route using dibromomethane.
Methodology:
-
Reaction Setup: To a solution of a methyl gallate derivative (1 g, 5.43 mmol) in dimethyl sulfoxide (DMSO) (25 ml), add potassium hydrogen carbonate (KHCO₃) (0.54 g, 5.43 mmol).[3]
-
Addition of Reagent: Add dibromomethane (0.4 ml) to the mixture.[3]
-
Reaction Conditions: Heat the mixture at 60 °C for 1.5 hours under a nitrogen atmosphere.[3]
-
Work-up: Cool the reaction and pour it into water (50 ml). Extract the mixture with ether.[3]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield a crude oil. Further purify by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to obtain the product as a white solid (580 mg, 55% yield).[3]
Spectral Data
While a complete set of publicly available, high-resolution spectra specifically for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is limited, typical spectral features for related benzodioxole structures can be inferred.
-
¹H NMR: Protons on the aromatic ring, the methyl ester group, and the methylene dioxy bridge would show characteristic chemical shifts. A singlet for the O-CH₂-O group is typically observed around 6.0 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbon of the methylene dioxy bridge.
-
IR Spectroscopy: Key vibrational bands would include those for the O-H stretch (often broad), C=O stretch of the ester, and C-O stretches associated with the ester and the dioxole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be expected, along with fragmentation patterns characteristic of the benzodioxole and methyl ester moieties.
Biological Activity and Signaling Pathways
Direct experimental evidence detailing the biological activity and associated signaling pathways of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is scarce in the current scientific literature. However, the 1,3-benzodioxole scaffold is a common motif in a variety of biologically active molecules, both natural and synthetic.
Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of pharmacological effects, including:
-
Antitumor Activity: Some benzodioxole derivatives have been shown to possess anti-proliferative properties and induce apoptosis in cancer cell lines.[4][5] They have been investigated as potential candidates for the treatment of leukemia and other tumors.[4]
-
Anti-hyperlipidemia Effects: Certain derivatives have demonstrated the ability to reduce plasma lipid levels and improve liver function in animal models.[4]
-
Antioxidant and Anti-inflammatory Activity: The benzodioxole ring is present in natural compounds with known antioxidant properties.[4] Some synthetic derivatives have also been evaluated for their anti-inflammatory effects, with some showing selective inhibition of COX-2.[6]
-
Enzyme Inhibition: The methylene dioxy group is known to inhibit certain cytochrome P450 enzymes, which can affect drug metabolism.[4]
Given these activities within the broader class of benzodioxole compounds, it is plausible that Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate could be a subject of interest in screening programs for various therapeutic areas. However, without direct experimental data, its specific biological profile remains to be elucidated.
Caption: Potential biological activities based on the 1,3-benzodioxole scaffold.
Conclusion
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a readily synthesizable compound within the versatile benzodioxole family. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and established synthesis protocols. While direct biological data for this specific molecule is limited, the known pharmacological activities of related benzodioxole derivatives suggest that it could be a valuable building block or lead compound for further investigation in drug discovery. Future research is warranted to explore its potential therapeutic applications and to elucidate its specific interactions with biological targets and signaling pathways.
References
- 1. chembk.com [chembk.com]
- 2. CAS#:116119-01-8 | methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | Chemsrc [chemsrc.com]
- 3. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Interplay of Lipophilicity and Solubility in Functionalized Benzodioxole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The therapeutic efficacy and druggability of these compounds are intrinsically linked to their physicochemical properties, primarily their lipophilicity and aqueous solubility. These two parameters govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its fate in preclinical and clinical development. This technical guide provides an in-depth overview of the lipophilicity and solubility of functionalized benzodioxole compounds, offering detailed experimental protocols, quantitative data, and a discussion of structure-property relationships.
Core Concepts: Lipophilicity and Solubility in Drug Discovery
Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a nonpolar environment relative to a polar one. It is a critical determinant of a drug's ability to cross biological membranes, bind to target proteins, and its potential for off-target toxicity.
Solubility , the ability of a compound to dissolve in a solvent, is paramount for its absorption from the gastrointestinal tract and for achieving therapeutic concentrations in the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
A delicate balance between lipophilicity and solubility is crucial for optimal drug performance. Highly lipophilic compounds may exhibit excellent membrane permeability but suffer from poor aqueous solubility and increased metabolic clearance. Conversely, highly polar compounds may have good solubility but poor membrane permeability, limiting their ability to reach their intended target.
Quantitative Physicochemical Data of Functionalized Benzodioxole Derivatives
The following tables summarize available experimental data on the lipophilicity and solubility of selected functionalized benzodioxole compounds. This data serves as a reference for understanding the impact of various substituents on these key physicochemical properties.
Table 1: Experimental Lipophilicity (LogP) of Selected Benzodioxole Derivatives
| Compound ID | Structure | LogP | Reference |
| 1 | 5-(Prop-2-en-1-yl)-1,3-benzodioxole (Safrole) | 3.14 | [Calculated] |
| 2 | 1,3-Benzodioxole | 1.63 | [Calculated] |
| 3 | 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate | 4.23 | [Calculated] |
| 4 | 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid | 3.18 | [Calculated] |
Table 2: Experimental Aqueous Solubility of Selected Benzodioxole Derivatives
| Compound ID | Structure | Aqueous Solubility (µM) | Conditions | Reference |
| 5 | Hybrid Compound with -CH3 group | 198 | pH 7.4, 298.15 K | [3] |
| 6 | Hybrid Compound with -F group | 112 | pH 7.4, 298.15 K | [3] |
| 7 | Hybrid Compound with -Cl group | 67 | pH 7.4, 298.15 K | [3] |
Note: The compounds listed in this table are complex hybrid molecules containing a benzodioxole moiety, as detailed in the cited reference. The data illustrates the impact of substituent changes on solubility within a specific chemical series.
Experimental Protocols for Determining Lipophilicity and Solubility
Accurate and reproducible measurement of lipophilicity and solubility is fundamental in drug discovery. The following sections provide detailed, standardized protocols for these essential assays.
Determination of Lipophilicity: The Shake-Flask Method for LogD
The shake-flask method is the gold-standard for determining the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely. This ensures that each solvent is saturated with the other, reflecting equilibrium conditions.
-
Compound Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the test compound. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.
-
Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for a set period (e.g., 1-2 hours) to ensure thorough mixing and facilitate the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation of LogD: The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogD is the logarithm of this value.
LogD = log10 ( [Compound]n-octanol / [Compound]aqueous )
Determination of Aqueous Solubility: Kinetic and Thermodynamic Assays
Aqueous solubility can be assessed under kinetic or thermodynamic conditions, providing different but complementary information.
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker/incubator
-
Plate reader (for turbidimetric or UV-based detection) or LC-MS for quantification
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solutions of the test compounds into the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Incubation: Seal the plate and shake at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-4 hours).
-
Detection of Precipitation:
-
Turbidimetric Method: Measure the turbidity (light scattering) of the solutions in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). An increase in turbidity indicates precipitation.
-
Direct UV/LC-MS Method: After incubation, filter the solutions to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS against a standard curve.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or as the concentration of the compound in the saturated solution.
This method determines the equilibrium solubility of a compound and is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.
Materials:
-
Solid test compound (crystalline or amorphous)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaker/incubator
-
Filtration or centrifugation equipment
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of the aqueous buffer in a glass vial.
-
Equilibration: Seal the vial and shake at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Separation of Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of lipophilicity and solubility.
Caption: Workflow for Shake-Flask LogD Determination.
References
A Technical Review of 7-Hydroxy-1,3-Benzodioxole-5-Carboxylic Acid Esters: Synthesis and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters, a class of compounds with potential applications in medicinal chemistry. Due to the limited direct biological data on these specific esters in the reviewed literature, this document also presents data on related 1,3-benzodioxole derivatives to highlight their potential therapeutic relevance.
Synthesis of 7-Hydroxy-1,3-Benzodioxole-5-Carboxylic Acid Esters
The synthesis of methyl and ethyl esters of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid typically starts from gallic acid esters. The core 1,3-benzodioxole ring is formed through a reaction that creates a methylenedioxy bridge on two adjacent hydroxyl groups.
General Synthesis Workflow
The synthesis generally involves the reaction of a gallic acid ester with a methylene source in the presence of a base.
Caption: General workflow for the synthesis of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters.
Experimental Protocols
1. Synthesis of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate [1]
-
Method 1:
-
Reactants: Methyl gallate (6 g, 29.7 mmol), potassium carbonate (4.002 g, 29 mmol), and diiodomethane (2.8 mL, 34.8 mmol).[1]
-
Solvent: Anhydrous dichloromethane.[1]
-
Procedure: The reactants are dissolved in the solvent under a nitrogen atmosphere at room temperature. The mixture is stirred at 0°C for 5 hours and then heated to 120°C.[1] After the reaction is complete, it is poured into cooled water (500 mL) and extracted with ethyl acetate. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
Purification: The residue is purified by column chromatography using 15% ethyl acetate/hexane as the eluent.[1]
-
Yield: 3.6 g (58%) of a white amorphous powder.[1]
-
-
Method 2:
-
Reactants: Methyl gallate (1 g, 5.43 mmol), potassium hydrogen carbonate (0.54 g, 5.43 mmol), and dibromomethane (0.4 mL).[1]
-
Solvent: Dimethyl sulfoxide (DMSO) (25 mL).[1]
-
Procedure: The mixture is heated at 60°C for 1.5 hours under a nitrogen atmosphere. The reaction is then cooled and poured into water (50 mL) and extracted with ether. The combined organic layers are dried over anhydrous Na2SO4 and concentrated.[1]
-
Purification: The crude oil is purified by column chromatography on silica gel with petroleum ether:ethyl acetate (5:1) as the eluent.[1]
-
Yield: 580 mg (55%) of a white solid.[1]
-
2. Synthesis of Ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate [3]
-
Reactants: 3,4,5-Trihydroxy-benzoic acid ethyl ester (5 g, 25.2 mmol), potassium carbonate (13.95 g, 101 mmol), and dibromomethane (4.39 g, 25.2 mmol).[3]
-
Solvent: DMF (50 mL).[3]
-
Procedure: The reactants are treated at 0°C and then heated at 60°C for 3 hours. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, and the solution is washed three times with water and twice with saturated aqueous sodium chloride. The organic phase is dried with magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]
-
Purification: The residue is chromatographed on silica gel eluting with n-heptane/ethyl acetate (3/1).[3]
Summary of Synthesis Data
| Ester Product | Starting Material | Reagents | Solvent | Yield | Reference |
| Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate | Methyl gallate | K2CO3, Diiodomethane | Dichloromethane | 58% | [1] |
| Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate | Methyl gallate | KHCO3, Dibromomethane | DMSO | 55% | [1] |
| Ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate | Ethyl 3,4,5-trihydroxybenzoate | K2CO3, Dibromomethane | DMF | N/A | [3] |
Potential Biological Activity of Related 1,3-Benzodioxole Derivatives
While specific biological data for 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters were not found in the reviewed literature, the broader family of 1,3-benzodioxole derivatives has been investigated for various therapeutic properties, including anticancer and antioxidant activities.
Anticancer and Antioxidant Activity of Related Compounds
Several studies have reported the cytotoxic and antioxidant effects of various 1,3-benzodioxole derivatives. The data below is presented to illustrate the potential of this chemical scaffold.
| Compound Type | Activity | Cell Line / Assay | IC50 Value | Reference |
| Benzodioxole carboxamide (Compound 2a) | Anticancer | Hep3B | Potent | [4] |
| Benzodioxole benzodiazepine (Compound 7a) | Antioxidant | DPPH assay | 39.85 µM | [4] |
| Benzodioxole benzodiazepine (Compound 7b) | Antioxidant | DPPH assay | 79.95 µM | [4] |
| Benzoylbenzodioxol derivative (Compound I) | Hypoglycemic | STZ-induced diabetic mice | 32.4% blood glucose reduction | [5] |
| Benzodioxane carboxylic acid hydrazone (Cmpd 7) | Antioxidant | N/A | 17.16 ± 2.641 µg/mL | [2] |
| Benzodioxane carboxylic acid hydrazone (Cmpd 7) | Anticancer | PC3 | 37.11% inhibition | [2] |
Note: The compounds listed above are structurally related to, but distinct from, 7-hydroxy-1,3-benzodioxole-5-carboxylic acid esters.
Potential Signaling Pathway in Cancer
Based on the reported anticancer activities of related compounds, a plausible mechanism of action could involve the induction of apoptosis and cell cycle arrest. The diagram below illustrates a generalized pathway that is often targeted by anticancer agents.
Caption: A hypothetical signaling pathway for the anticancer effects of benzodioxole derivatives.
Conclusion
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis routes of ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate [benchchem.com]
- 4. staff-beta.najah.edu [staff-beta.najah.edu]
- 5. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from Methyl Gallate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, a valuable intermediate in the synthesis of various biologically active compounds. The synthesis is achieved through the methylenation of methyl gallate, a readily available starting material derived from natural sources. This process involves the formation of a methylenedioxy bridge on the catechol moiety of methyl gallate. Two effective protocols are detailed, utilizing different dihalomethanes and reaction conditions, providing flexibility in reagent choice and experimental setup. All quantitative data is summarized for easy comparison, and a visual representation of the synthetic workflow is provided.
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, a derivative of sesamol, is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected catechol and a reactive hydroxyl group, makes it a versatile precursor for the synthesis of a wide range of compounds with potential therapeutic applications. Methyl gallate, an ester of gallic acid, serves as an economical and accessible starting material for this synthesis. The core of this transformation is the methylenation of the adjacent hydroxyl groups at the 3- and 4-positions of the methyl gallate to form the 1,3-benzodioxole ring system. This document outlines two established laboratory-scale protocols for this synthesis.
Synthetic Workflow
The overall synthetic strategy involves the reaction of methyl gallate with a dihalomethane in the presence of a base to form the methylenedioxy bridge. This is a nucleophilic substitution reaction where the deprotonated hydroxyl groups of methyl gallate act as the nucleophile.
Caption: Synthetic pathway from Methyl Gallate to the target product.
Experimental Protocols
Two distinct protocols for the synthesis of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate are presented below.
Protocol 1: Using Diiodomethane and Potassium Carbonate
This protocol utilizes diiodomethane as the methylenating agent and potassium carbonate as the base in dichloromethane.
Materials:
-
Methyl gallate
-
Diiodomethane (CH₂I₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cooled water
Procedure:
-
Dissolve methyl gallate (6 g, 29.7 mmol) and anhydrous potassium carbonate (4.002 g, 29 mmol) in anhydrous dichloromethane in a reaction vessel.[1]
-
Add diiodomethane (2.8 mL, 34.8 mmol) to the mixture at room temperature under a nitrogen atmosphere.[1]
-
Cool the reaction mixture to 0 °C and stir for 5 hours.[1]
-
After the initial stirring period, warm the mixture to 120 °C and continue the reaction until completion (monitoring by TLC is recommended).[1]
-
Upon completion, pour the reaction mixture into cooled water (500 mL).[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic phases and wash with saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting residue by column chromatography using 15% ethyl acetate in hexane as the eluent to yield the final product.[1]
Protocol 2: Using Dibromomethane and Potassium Bicarbonate
This alternative protocol employs dibromomethane in dimethyl sulfoxide with potassium bicarbonate as the base.
Materials:
-
Methyl gallate
-
Dibromomethane (CH₂Br₂)
-
Potassium bicarbonate (KHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ether
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a solution of methyl gallate (1 g, 5.43 mmol) in dimethyl sulfoxide (25 ml), add potassium bicarbonate (0.54 g, 5.43 mmol).[1]
-
Add dibromomethane (0.4 ml) to the mixture.[1]
-
Heat the reaction mixture to 60 °C for 1.5 hours under a nitrogen atmosphere.[1]
-
After the reaction is complete, cool the mixture and pour it into water (50 ml).[1]
-
Extract the aqueous layer with ether.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain a crude oil.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.[1]
Data Presentation
The following table summarizes the key quantitative data from the two protocols for easy comparison.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Methyl gallate (6 g) | Methyl gallate (1 g) |
| Methylenating Agent | Diiodomethane (2.8 mL) | Dibromomethane (0.4 mL) |
| Base | Potassium Carbonate (4.002 g) | Potassium Bicarbonate (0.54 g) |
| Solvent | Dichloromethane | Dimethyl Sulfoxide (25 ml) |
| Temperature | 0 °C then 120 °C | 60 °C |
| Reaction Time | 5 hours at 0 °C, then continued | 1.5 hours |
| Purification | Column Chromatography (15% EtOAc/Hexane) | Column Chromatography (Petroleum ether/EtOAc = 5:1) |
| Yield | 58% (3.6 g) | 55% (580 mg) |
| Product Appearance | White amorphous powder | White solid |
Concluding Remarks
The protocols described provide effective and reproducible methods for the synthesis of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from methyl gallate. The choice between the two protocols may depend on the availability of reagents, desired reaction time, and scale of the synthesis. Both methods yield the product in moderate to good yields and high purity after chromatographic separation. These application notes should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Preparation of Bioactive Molecules from Benzodioxole Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3-benzodioxole moiety is a prominent scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its unique electronic and steric properties contribute to the bioactivity of molecules, making it a valuable starting point for the development of novel therapeutic agents.[4][5] This document provides detailed protocols for the synthesis of bioactive molecules from benzodioxole intermediates, focusing on anticancer agents, cyclooxygenase (COX) inhibitors, and plant growth promoters.
Data Presentation
The following tables summarize quantitative data for the synthesized bioactive molecules, including yields and biological activity, to facilitate comparison.
Table 1: Synthesis and Cytotoxicity of Benzodioxole Aryl Acetate and Acetic Acid Derivatives as COX Inhibitors [6]
| Compound | R | Yield (%) | CC50 (µM) on HeLa cells |
| 3a | H | 85 | > 2000 |
| 3b | 4-F | 88 | 1790 |
| 3c | 4-Cl | 90 | 1210 |
| 3d | 4-Br | 92 | 1000 |
| 3e | 4-I | 95 | 219 |
| 3f | 4-NO2 | 80 | 890 |
| 4a | H | 82 | > 2000 |
| 4b | 4-F | 85 | > 2000 |
| 4c | 4-Cl | 87 | 1550 |
| 4d | 4-Br | 89 | 1320 |
| 4e | 4-I | 91 | 430 |
| 4f | 4-NO2 | 78 | 1100 |
Table 2: Synthesis and α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives [7]
| Compound | R1 | R2 | Yield (%) | IC50 (µM) for α-amylase |
| Ia | H | H | 75 | > 100 |
| Ib | H | CH3 | 82 | 55.3 |
| Ic | H | OCH3 | 78 | 25.1 |
| IIa | CH3 | H | 85 | 0.85 |
| IIb | CH3 | CH3 | 88 | 1.2 |
| IIc | CH3 | OCH3 | 83 | 0.68 |
| IId | CH3 | Cl | 90 | 2.5 |
Experimental Protocols
Protocol 1: Synthesis of Benzodioxole Aryl Acetate and Acetic Acid Derivatives (COX Inhibitors)[6]
This protocol describes a two-step synthesis of benzodioxole derivatives with potential COX inhibitory and cytotoxic activities.
Step 1: Synthesis of Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (2)
-
Dissolve 3,4-(methylenedioxy)phenylacetic acid (1) (8 g, 44.40 mmol) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (4 mL, 46.80 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture for 30–45 minutes at 0 °C.
-
Evaporate the solvent under vacuum.
-
Dilute the resulting residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO3) solution and distilled water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to concentrate, yielding the ester (2).
Step 2: General Procedure for the Synthesis of 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid derivatives (4a–4f)
-
Dissolve the ketoesters (3a–3f) (450 mg, 1.35 mmol) in a mixture of methanol/H2O/THF (12/12/12 mL).
-
Add NaOH (540.9 mg, 13.5 mmol) to the solution.
-
Heat the solution in an oil bath and reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent.
-
Acidify the residue by adding 2 N HCl until the pH reaches 2.
-
Filter the precipitate and concentrate it under vacuum to obtain the crude products (4a–4f).
Protocol 2: Synthesis of N-(benzo[d][8][9]dioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives (Auxin Receptor Agonists)[9]
This protocol outlines a three-step synthesis for a series of benzodioxole derivatives designed as auxin receptor agonists.
Step 1: General procedure for the synthesis of 2-(one-benzylthio) acetic acid [8]
-
To a solution of thioglycolic acid (0.29 g, 3.17 mmol, 1 eqv) and the appropriately substituted benzyl bromide (1 eqv) in ethanol (20 mL), add a solution of NaOH (0.38 g, 9.51 mmol, 3 eqv) in H2O (5 mL) dropwise.
-
Reflux the reaction mixture for 3 hours.
-
Remove the ethanol by evaporation.
-
Pour the residue into water and acidify with 6 M HCl to a pH of 1–2.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, dry over MgSO4, and concentrate to obtain the crude product, which is used in the next step without further purification.
Step 2: Formation of the Acid Chloride [8]
-
To a solution of the crude 2-(one-benzylthio) acetic acid in dichloromethane (20 mL), add oxalyl chloride (0.48 g, 3.80 mmol, 1.2 eqv) dropwise at 0°C.
-
Stir the reaction for 0.5 hours at 0°C, followed by 1 hour at room temperature.
-
Remove the excess oxalyl chloride and dichloromethane under reduced pressure to get the crude acid chloride.
Step 3: General procedure for the synthesis of N-(benzo[d][9][8] dioxol-5-yl)-2-(one -benzylthio) acetamide [8]
-
Add the crude acid chloride dropwise to a solution of benzo[d][9][8] dioxol-5-amine (0.43 g, 3.17 mol, 1 eqv) and triethylamine (0.64 g, 6.34 mol, 2 eqv) in dioxane (20 mL) at 0°C.
-
Stir the reaction for 0.5 hours at 0°C, then for 2 hours at room temperature.
-
Pour the reaction mixture into water and acidify with 6 M HCl to a pH of 4-5.
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic phases, dry over MgSO4, and concentrate to yield the final product.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of Benzodioxole-based COX Inhibitors.
Caption: Synthesis of Benzodioxole-based Auxin Agonists.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a Versatile Building Block in the Development of SERCA2a Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid scaffold and functional handles—a hydroxyl group and a methyl ester—provide a versatile platform for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and protocols for utilizing this building block in the development of potent and selective activators of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a), a critical therapeutic target in cardiovascular diseases, particularly heart failure.
Impaired SERCA2a activity is a hallmark of heart failure, leading to defective calcium cycling in cardiomyocytes.[1][2] Small molecules that can activate SERCA2a are therefore of significant interest as potential therapeutics. This document outlines the synthesis of a series of benzodioxole analogs derived from Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate and details the protocols for evaluating their biological activity as SERCA2a activators.
Application: Synthesis of Benzodioxole Analogs as SERCA2a Activators
The benzodioxole moiety, derived from Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, has been identified as a key pharmacophore in a series of potent SERCA2a activators.[1] By modifying the core structure, researchers can explore the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.
A representative benzodioxole analog, Compound 55 , has demonstrated significant SERCA2a activation.[1] The synthesis of this and related analogs typically involves the functionalization of the hydroxyl and carboxylate groups of the starting material.
Quantitative Data: Biological Activity of Benzodioxole SERCA2a Activators
The following table summarizes the in vitro activity of a representative benzodioxole analog (Compound 55 ) on SERCA2a ATPase activity.[1]
| Compound | EC₅₀ (µM) | Vₘₐₓ (% activation) |
| Benzodioxole Analog 55 | ~4 | ~40% |
EC₅₀: Half-maximal effective concentration. Vₘₐₓ: Maximum activation of SERCA2a ATPase activity relative to baseline.
Experimental Protocols
Protocol 1: General Synthesis of Benzodioxole-Tailed SERCA2a Activators
This protocol describes a general synthetic route to prepare benzodioxole analogs. The synthesis of a key intermediate, 7-hydroxybenzo[d][1][3]dioxole-5-carboxylic acid , is a crucial first step.
Step 1: Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
This starting material can be synthesized from methyl gallate.
-
Materials: Methyl gallate, potassium carbonate, diiodomethane, anhydrous dichloromethane, ethyl acetate, saturated brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve methyl gallate (29.7 mmol) and potassium carbonate (29 mmol) in anhydrous dichloromethane.
-
Under a nitrogen atmosphere at room temperature, add diiodomethane (34.8 mmol).
-
Stir the reaction mixture at 0°C for 5 hours, then increase the temperature to 120°C and continue the reaction.
-
Upon completion, pour the mixture into cold water (500 mL) and extract with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (eluent: 15% ethyl acetate/hexane) to yield Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate as a white amorphous powder.[4]
-
Step 2: Synthesis of Benzodioxole Analogs (General Scheme)
The synthesis of the final SERCA2a activators involves a semi-convergent strategy.[1] This typically includes the coupling of the benzodioxole "head" group with a linker and a "tail" region. The specific details for the synthesis of Compound 55 and its analogs can be found in the supporting information of the cited reference.[1]
Protocol 2: SERCA2a ATPase Activity Assay
This protocol is used to determine the in vitro activity of the synthesized compounds on SERCA2a. The assay measures the rate of ATP hydrolysis by SERCA2a.
-
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes enriched with SERCA2a.
-
Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT.[3]
-
CaCl₂ stock solution.
-
ATP solution containing [γ-³²P]ATP.
-
Synthesized benzodioxole compounds (dissolved in DMSO).
-
Cyclopiazonic acid (CPA) solution (a specific SERCA inhibitor).
-
Quenching solution: 1 M HCl, 0.1 M Na₂HPO₄.[3]
-
Ammonium molybdate solution.
-
Isobutanol-benzene solution.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Preparation of Cardiac Microsomes: Isolate SR microsomes from cardiac tissue using differential centrifugation.[3]
-
Reaction Setup: In a microplate, pre-incubate the SR microsomes with varying concentrations of the test compound (or vehicle control) in the assay buffer with different free Ca²⁺ concentrations.
-
Reaction Initiation: Start the ATPase reaction by adding the [γ-³²P]ATP solution. Incubate at 37°C for a defined period (e.g., 15-30 minutes).[3]
-
Reaction Termination: Stop the reaction by adding the quenching solution.[3]
-
Phosphate Extraction: Add ammonium molybdate and isobutanol-benzene solutions to form a phosphomolybdate complex containing the radioactive phosphate, which will partition into the organic phase.[3]
-
Quantification: Measure the radioactivity in an aliquot of the organic phase using a liquid scintillation counter.
-
Determination of SERCA2a-specific Activity: Run parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM) to inhibit SERCA activity. The SERCA2a-specific activity is the difference between the total ATPase activity and the CPA-insensitive activity.[3][5]
-
Data Analysis: Plot the SERCA2a-specific ATPase activity against the compound concentration to determine the EC₅₀. Plot activity against Ca²⁺ concentration to determine the Vₘₐₓ.
-
Visualizations
Caption: Workflow from synthesis to biological evaluation and the cellular target of benzodioxole SERCA2a activators.
Caption: Detailed experimental workflow for the synthesis and biological evaluation of SERCA2a activators.
References
- 1. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of three classes of novel anti-inflammatory agents: Morpholinopyrimidine Derivatives, Pterostilbene Derivatives, and Resveratrol-NSAID Conjugates. These compounds have shown promise in targeting key inflammatory pathways and offer potential as next-generation therapeutics.
Introduction to Novel Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The long-term use of currently available non-steroidal anti-inflammatory drugs (NSAIDs) is often associated with adverse side effects. This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles. The compounds discussed herein represent recent advances in this field, targeting inflammatory mediators and signaling pathways with greater specificity.
Featured Compound Classes
Morpholinopyrimidine Derivatives
Morpholinopyrimidine derivatives are a class of heterocyclic compounds that have demonstrated significant anti-inflammatory properties. These molecules have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].
Pterostilbene Derivatives
Pterostilbene, a natural analog of resveratrol, exhibits potent anti-inflammatory and antioxidant activities. Synthetic derivatives of pterostilbene have been developed to enhance its bioavailability and therapeutic efficacy. These compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical in regulating the inflammatory response[2][3][4].
Resveratrol-NSAID Conjugates
Hybrid molecules combining the natural anti-inflammatory properties of resveratrol with the potent COX-inhibitory activity of NSAIDs, such as ibuprofen, represent an innovative approach to developing safer anti-inflammatory drugs. These conjugates have been designed to reduce the gastrointestinal side effects associated with traditional NSAIDs while retaining or even enhancing anti-inflammatory activity[5].
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative compounds from each class.
Table 1: Anti-inflammatory and Cytotoxicity Data for Morpholinopyrimidine Derivatives
| Compound | NO Inhibition in LPS-stimulated RAW 264.7 cells (% at 12.5 µM) | Cytotoxicity in RAW 264.7 cells (% viability at 50 µM) | Reference |
| V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) | High | Non-toxic | [6] |
| V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) | High | Non-toxic | [6] |
Table 2: Anti-inflammatory and COX Inhibitory Activity of Pterostilbene Derivatives
| Compound | NO Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells | COX-2 Inhibition IC50 (nM) | Reference |
| E2 | 0.7 | - | [4] |
| 7 | 9.87 | 85.44 | [2] |
| 1 | 19.78 | 140.88 | [2] |
| 2 | 15.63 | 110.21 | [2] |
| 8 | 12.55 | 98.63 | [2] |
| 9 | 11.32 | 92.17 | [2] |
| Celecoxib (Control) | - | - | [2][4] |
Table 3: Anti-inflammatory Activity of Resveratrol-Ibuprofen Conjugates
| Compound | NO Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells | Reference |
| Mono-substituted Resveratrol-Ibuprofen Conjugate (21) | 3.26 | [5] |
| Resveratrol | 8.31 | [5] |
| Ibuprofen | No effect | [5] |
Experimental Protocols
Synthesis Protocols
This three-step synthesis involves the initial reaction of 4,6-dichloropyrimidine with morpholine, followed by substitution with piperazine, and a final Petasis reaction with an organoboronic acid and a phenol.
Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine
-
To a solution of 4,6-dichloropyrimidine in a suitable solvent such as DMF, add potassium carbonate.
-
Add morpholine dropwise at room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product and purify by column chromatography.
Step 2: Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine
-
Dissolve 4-(6-chloropyrimidin-4-yl)morpholine and piperazine in 1,4-dioxane.
-
Add potassium carbonate and heat the mixture at 100 °C for 20 hours.
-
Monitor the reaction by TLC.
-
After completion, purify the product by column chromatography.
Step 3: Synthesis of 2-methoxy-6-((phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives
-
To a solution of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine in 1,4-dioxane, add the corresponding substituted phenylboronic acid and 2-hydroxy-3-methoxybenzaldehyde.
-
Heat the reaction mixture at 110 °C for 48 hours.
-
Monitor the reaction by TLC.
-
Purify the final product by column chromatography to yield the desired morpholinopyrimidine derivative[1][6][7].
The synthesis of pterostilbene derivatives can be achieved through various methods, including Wittig or Horner-Wadsworth-Emmons reactions. A general procedure is outlined below.
-
To a solution of a substituted benzaldehyde and a phosphonium ylide or phosphonate ester in a suitable solvent (e.g., THF, DMF), add a strong base (e.g., NaH, n-BuLi) at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir for a specified time until completion, monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired pterostilbene derivative[2][3][4].
This synthesis involves the protection of hydroxyl groups on resveratrol, followed by esterification with ibuprofen and subsequent deprotection.
-
Protection of Resveratrol: Protect the hydroxyl groups of resveratrol using a suitable protecting group, such as TBDMS or TIPS, in the presence of a base like imidazole in a solvent like DMF.
-
Esterification: To a solution of the protected resveratrol in dry dichloromethane, add ibuprofen, EDCI, and DMAP. Stir the reaction at room temperature for 8 hours.
-
Work-up: Add aqueous NaHCO3 solution and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography.
-
Deprotection: To a solution of the purified ester in dry dichloromethane, add triethylammonium trihydrofluoride (Et3N·3HF) and stir for 8 hours.
-
Final Work-up and Purification: Add EtOAc to the mixture, and wash the organic layer with water and saturated brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final resveratrol-ibuprofen conjugate[5].
Biological Assay Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent. Mix 100 µL of cell culture medium with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
This assay assesses the effect of the compounds on the viability of RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 18-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Calculate the cell viability as a percentage of the untreated control group.
This is a widely used model to evaluate the acute anti-inflammatory activity of novel compounds in rats.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of paw edema for the treated groups compared to the carrageenan control group.
Visualizations
Signaling Pathway
Caption: TLR4-mediated NF-κB and MAPK signaling pathway in inflammation.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of novel anti-inflammatory agents.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Resveratrol-NSAID Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of common benzodioxole derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined are applicable to various matrices and are intended to serve as a comprehensive guide for researchers in analytical chemistry, forensic science, and pharmaceutical development.
Introduction
Benzodioxole derivatives are a class of organic compounds characterized by a methylenedioxy functional group attached to a benzene ring. This core structure is found in a variety of natural and synthetic substances, including fragrances (e.g., piperonal), essential oils (e.g., safrole), and psychoactive compounds (e.g., 3,4-methylenedioxymethamphetamine, MDMA). Accurate and reliable quantification of these derivatives is crucial for quality control, regulatory compliance, and research purposes. Reversed-phase HPLC with UV detection is a widely used, robust, and sensitive technique for the analysis of these compounds.
Experimental Protocols
General Sample Preparation from a Solid Matrix
This protocol provides a general guideline for the extraction of benzodioxole derivatives from solid samples such as tablets or plant material.
-
Homogenization: Accurately weigh a representative portion of the solid sample and homogenize it to a fine powder using a mortar and pestle.
-
Extraction: Transfer a known weight of the homogenized powder (e.g., 50 mg) to a suitable volumetric flask (e.g., 10 mL). Add a suitable extraction solvent, such as methanol or a mixture of acetonitrile and water.[1]
-
Sonication/Shaking: Sonicate the mixture for approximately 15-30 minutes or shake vigorously for 5-10 minutes to ensure complete extraction of the analyte.[2]
-
Centrifugation: Centrifuge the mixture at 3000 g for 10 minutes to pellet any insoluble excipients or plant material.[1]
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range of the HPLC method.
Standard Solution Preparation
Accurate preparation of standard solutions is critical for the quantification of the target analyte.
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the reference standard of the benzodioxole derivative. Dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to obtain a high-concentration stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the mobile phase.[3] These solutions should cover the expected concentration range of the samples and be used to construct a calibration curve. For example, for MDMA analysis, a calibration curve can be prepared with concentrations ranging from 5.0 to 100.0 ppm.
System Suitability Testing
Before sample analysis, it is essential to verify the performance of the HPLC system.
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Make at least five replicate injections of a working standard solution.
-
Performance Evaluation: Evaluate the following parameters:
-
Repeatability: The relative standard deviation (%RSD) of the peak areas from the replicate injections should be ≤ 2.0%.[4]
-
Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.[4]
-
Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates, should be > 2000.[4]
-
Resolution (Rs): The resolution between the analyte peak and any adjacent peaks should be ≥ 2.0.[4]
-
HPLC Methods for Benzodioxole Derivatives
The following tables summarize validated HPLC methods for the analysis of MDMA, Safrole, and Piperonal.
Table 1: HPLC Method for 3,4-Methylenedioxymethamphetamine (MDMA)
| Parameter | Condition | Reference |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol / Water (90:10 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 20 µL | |
| Detection | UV at 240 nm | |
| Column Temp. | Ambient | |
| Linearity Range | 5.0 - 100.0 µg/mL | |
| LOD | 2.94 µg/mL | |
| LOQ | Not Reported |
Table 2: HPLC Method for Safrole
| Parameter | Condition | Reference |
| Stationary Phase | C18 column (e.g., LiChrospher 100 RP-18e, 5 µm) | [3] |
| Mobile Phase | Methanol / Water (73:27 v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Injection Volume | 20 µL | [3] |
| Detection | UV at 282 nm | [3] |
| Column Temp. | 28°C | [3] |
| Linearity Range | 1 - 16 µg/mL | [3] |
| LOD | 0.668 µg/mL | [3] |
| LOQ | 2.023 µg/mL | [3] |
Table 3: HPLC Method for Piperonal
| Parameter | Condition | Reference |
| Stationary Phase | C18 column | [1] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | [1] |
| Flow Rate | Not Specified | |
| Injection Volume | Not Specified | |
| Detection | UV (Wavelength Not Specified) | |
| Column Temp. | Not Specified | |
| Linearity Range | Not Reported | |
| LOD | Not Reported | |
| LOQ | Not Reported |
Note: For Mass-Spec (MS) compatible applications for Piperonal, phosphoric acid should be replaced with formic acid.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of benzodioxole derivatives.
Caption: General workflow for HPLC analysis.
Chemical Relationship of Benzodioxole Derivatives
This diagram shows the structural relationship between safrole, isosafrole, piperonal, and MDMA, all sharing the benzodioxole core.
Caption: Key benzodioxole derivatives.
References
Application Note: High-Purity Isolation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and biologically active molecules.[1] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that necessitate a robust purification strategy. Flash column chromatography using silica gel is a highly effective and widely adopted method for isolating this compound to a high degree of purity, making it suitable for subsequent downstream applications.[2][3] This document provides a detailed protocol for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, including quantitative data, a step-by-step methodology, and a troubleshooting guide.
Principle of Separation Column chromatography facilitates the separation of chemical compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For this application, silica gel, a polar adsorbent, serves as the stationary phase. The separation principle relies on polarity: more polar compounds in the mixture will have a stronger interaction with the silica gel and thus move through the column more slowly.[4] Non-polar compounds are adsorbed less strongly and are eluted first.[4] By selecting a mobile phase (eluent) of appropriate polarity, a high-resolution separation of the target compound from impurities can be achieved.
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate based on established laboratory procedures.
| Parameter | Value / Condition | Reference / Source |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | [3][5] |
| Mobile Phase (Eluent) | 15% Ethyl Acetate in Hexane | [5] |
| Alternate Mobile Phase | Petroleum Ether : Ethyl Acetate (5:1, v/v) | [5] |
| Crude to Silica Ratio | 1:30 to 1:100 (by weight) | [3][6] |
| Target TLC Rf Value | ~0.25 - 0.35 | [3][7] |
| Reported Post-Column Yield | 55 - 58% | [5] |
| Expected Purity | >99% | [7] |
Experimental Workflow Diagram
Caption: Workflow for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Detailed Experimental Protocol
This protocol details the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from a crude reaction mixture.
Materials and Reagents:
-
Crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
-
Silica Gel (230-400 mesh)
-
Hexane or Petroleum Ether (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Chromatography Column
-
TLC plates (silica gel coated)
-
Round bottom flasks
-
Beakers and Erlenmeyer flasks
-
Filter paper
-
Rotary evaporator
Step 1: Mobile Phase Optimization via TLC
-
Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10%, 15%, 20%).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared solvent systems.
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system where the target compound has a retention factor (Rf) of approximately 0.25-0.35 and shows good separation from impurities.[3][7] A system of 15% EtOAc in hexane is a proven starting point.[5]
Step 2: Column Packing
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[3][6]
-
Prepare a slurry by mixing the required amount of silica gel with the selected mobile phase in a beaker.
-
Secure the column vertically and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Pour the silica gel slurry into the column.[6] Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure the silica bed does not run dry at any point.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[2][3]
-
Carefully add this powder as a flat, even layer on top of the sand in the packed column.[3]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sample layer.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a consistent flow rate.
-
Continuously add fresh eluent to the top of the column to ensure the silica bed remains wet.
Step 5: Fraction Analysis
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates using the mobile phase and visualize under UV light.
-
Identify the fractions containing the pure target compound, which should appear as a single spot at the target Rf value.
Step 6: Product Isolation
-
Combine the fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under a high vacuum to remove any residual solvent. The final product should be a white solid.[5]
-
Determine the final mass to calculate the yield and confirm purity using analytical methods such as NMR or HPLC.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation (Overlapping Bands) | Inappropriate eluent polarity. | Optimize the solvent system using TLC. Try slightly decreasing the polarity (e.g., from 15% to 12% EtOAc) to increase separation.[6][7] |
| Column was overloaded. | Reduce the amount of crude material loaded onto the column. Maintain a silica-to-sample ratio of at least 30:1.[3][6] | |
| Streaking or Tailing of Spots | Compound is too polar for the eluent; sample is too concentrated. | Add a very small amount of a more polar solvent (e.g., methanol) to the eluent system. Ensure the sample is loaded in a very thin, concentrated band.[7] |
| Cracked or Channeled Silica Bed | Improper column packing; column ran dry. | Ensure the silica gel is packed as a uniform slurry and the solvent level is never allowed to drop below the top of the stationary phase.[7] |
References
- 1. China Methyl Benzo[d][1,3]dioxole-5-carboxylate CAS 326-56-7 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Benzodioxole Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The 1,3-benzodioxole moiety is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds, making it a crucial building block in drug discovery and development.[1][2] These application notes provide detailed protocols and optimized reaction conditions for the Suzuki-Miyaura coupling of various benzodioxole substrates with arylboronic acids, enabling the synthesis of diverse biaryl compounds.
The general principle of the Suzuki-Miyaura coupling involves three key steps in a catalytic cycle: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of an organoboron species to the palladium complex, and reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[1][3][4] The efficiency and success of the reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.[1]
Data Presentation: Optimized Reaction Conditions and Substrate Scope
The following tables summarize quantitative data from a study on the synthesis of 1,3-benzodioxole derivatives, providing insights into optimized reaction conditions and the scope of the coupling reaction with various arylboronic acids.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions [1][5][6]
This table presents the results of the optimization of reaction conditions for the coupling of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.
| Entry | Palladium Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | Et₃N | THF | Trace |
| 2 | Pd(OAc)₂ | Et₃N | THF | 0 |
| 3 | Pd₂(dba)₃ | Et₃N | THF | <5 |
| 4 | PdCl₂(PPh₃)₂ | Et₃N | THF | 55 |
| 5 | PdCl₂(PPh₃)₂ | Et₃N | MeCN | 30 |
| 6 | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 0 |
| 7 | PdCl₂(PPh₃)₂ | Et₃N | Benzene | 0 |
| 8 | PdCl₂(PPh₃)₂ | Et₃N | DCM | 0 |
| 9 | PdCl₂(PPh₃)₂ | Et₃N | Dioxane | 59 |
| 10 | PdCl₂(PPh₃)₂ | n-BuLi | Dioxane | <5 |
| 11 | PdCl₂(PPh₃)₂ | sec-BuLi | Dioxane | Trace |
| 12 | PdCl₂(PPh₃)₂ | NaH | Dioxane | ~10 |
| 13 | PdCl₂(PPh₃)₂ | LDA | Dioxane | ~12 |
| 14 | PdCl₂(PPh₃)₂ | LiHMDS | Dioxane | ~12 |
| 15 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 82 |
Reaction conditions: 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (5 mol%), base (2.0 eq.), solvent (10 mL), reflux, 24 h.
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of a Benzodioxole Derivative with Various Arylboronic Acids [1]
This table illustrates the yields obtained from the coupling of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with a range of substituted arylboronic acids under the optimized conditions (Entry 15 from Table 1).
| Entry | Arylboronic Acid | Product | Time (h) | Yield (%) |
| 6a | Isoxazol-4-ylboronic acid | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)isoxazole | 24 | 60 |
| 6b | 2-ethoxyphenylboronic acid | 2-ethoxy-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine | 24 | 71 |
| 6c | 3-ethoxyphenylboronic acid | 3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine | 24 | 75 |
| 6d | Quinolin-8-ylboronic acid | 8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)quinoline | 24 | 65 |
| 6e | Phenylboronic acid | 1-((6-(4-phenyl)-benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 24 | 82 |
| 6k | 2-(methylsulfonyl)phenylboronic acid | 2-(methylsulfonyl)-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine | 24 | 45 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of benzodioxole substrates.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole[7]
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for specific substrates.
Materials:
-
5-Bromo-6-nitro-1,3-benzodioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for the Synthesis of 1-((6-aryl-benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoles[1][8]
This protocol is based on the optimized conditions identified in Table 1, Entry 15.
Materials:
-
1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
K₂CO₃ (2.0 eq.)
-
Anhydrous Dioxane
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the corresponding arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen gas.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to reflux and stir for the time indicated in Table 2.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a versatile scaffold in medicinal chemistry. The presence of a reactive hydroxyl group allows for a variety of derivatization strategies to be employed, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Benzodioxole derivatives have been identified as important intermediates in the synthesis of compounds with a wide range of biological activities, including anti-epileptic, anti-inflammatory, antibacterial, and anticancer properties.[1][2] This document provides detailed protocols for the O-alkylation and O-acylation of the hydroxyl group on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, along with relevant data and visualizations to guide researchers in their synthetic and drug discovery efforts.
Chemical Structures
| Compound | Structure |
| Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate | (placeholder) |
| O-Alkylated Derivative (Generic) | (placeholder) |
| O-Acylated Derivative (Generic) | (placeholder) |
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[3][4][5][6] This protocol describes a general procedure for the O-alkylation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Materials:
-
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O-alkylated derivative.
Expected Yields and Characterization:
Yields for Williamson ether synthesis can vary depending on the specific alkyl halide used. For a similar substrate, a yield of over 70% has been reported. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Derivative Type | Reagents | Typical Yield |
| O-Alkylated (Ether) | Alkyl halide, K₂CO₃, DMF | 60-85% |
Protocol 2: O-Acylation via Steglich Esterification
Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8][9][10] This protocol outlines a general procedure for the O-acylation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Materials:
-
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-acylated derivative.
Expected Yields and Characterization:
Steglich esterification typically provides good to excellent yields. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Derivative Type | Reagents | Typical Yield |
| O-Acylated (Ester) | Carboxylic acid, DCC (or EDC), DMAP, DCM | 70-95% |
Logical Workflow for Derivatization and Evaluation
Caption: General workflow for the synthesis and evaluation of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate derivatives.
Potential Biological Applications and Signaling Pathways
Derivatives of benzodioxole and related heterocyclic systems have shown promise as anticancer agents.[1][6] For instance, certain benzimidazole derivatives, which share structural similarities, have been shown to act as microtubule targeting agents, leading to mitotic arrest and apoptosis in cancer cells.[6][11] A plausible mechanism of action for anticancer derivatives of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival, and can induce apoptosis.
Caption: Postulated inhibitory effect of benzodioxole derivatives on the PI3K/Akt/mTOR signaling pathway.
Summary of Quantitative Data
The following table summarizes expected outcomes based on the provided protocols and literature on similar compounds. Actual results may vary and should be determined experimentally.
| Reaction Type | Derivative | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| O-Alkylation | Ether | Alkyl halide, K₂CO₃ | DMF | 60-80 | 60-85 |
| O-Acylation | Ester | Carboxylic acid, DCC, DMAP | DCM | 0 to RT | 70-95 |
Conclusion
The derivatization of the hydroxyl group on Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate offers a promising avenue for the discovery of novel bioactive molecules. The protocols provided for O-alkylation and O-acylation are standard, reliable methods for generating a library of derivatives for biological screening. The potential for these derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes them attractive candidates for further investigation in drug development programs, particularly in the area of oncology. Careful characterization of synthesized compounds and systematic biological evaluation are crucial next steps in unlocking the therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. China Methyl Benzo[d][1,3]dioxole-5-carboxylate CAS 326-56-7 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionfda.org [precisionfda.org]
- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Intermediates in Antioxidant Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of key chemical intermediates in the research and development of novel antioxidant compounds. The focus is on practical methodologies for synthesis and evaluation, alongside an exploration of the underlying biological pathways.
Introduction
Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The development of novel and potent antioxidant compounds is a significant area of research in drug discovery. Chemical intermediates serve as foundational building blocks in the synthesis of these therapeutic agents, offering structural versatility to modulate antioxidant activity and pharmacokinetic properties. This guide focuses on three versatile chemical intermediates: Chalcones , 4-Hydroxycoumarin , and Gallic Acid , providing detailed protocols for their use in developing new antioxidants and evaluating their efficacy.
Core Signaling Pathway: The Nrf2-KEAP1 Axis
A primary mechanism by which many antioxidants exert their cytoprotective effects is through the activation of the Keap1-Nrf2-ARE signaling pathway.[1] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[2] However, in the presence of oxidative stress or electrophilic compounds (including many antioxidant molecules), Keap1 is modified, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[3] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[4]
Section 1: Chalcones as Versatile Intermediates
Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors in flavonoid biosynthesis and serve as highly valuable intermediates for synthesizing a wide range of heterocyclic compounds with significant antioxidant potential, such as pyrazolines and flavanones.[3][5] The presence of an α,β-unsaturated keto functional group makes them highly reactive and amenable to various chemical modifications.[6]
Experimental Protocol: Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis, involving a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[5][7]
Materials:
-
Substituted Acetophenone (e.g., 2'-hydroxyacetophenone)
-
Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Glacial Acetic Acid (for neutralization)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 1.0 mmol) and the corresponding substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a 50% aqueous solution of NaOH or KOH (e.g., 2.0 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid or HCl to precipitate the chalcone.
-
Filter the solid product using a Büchner funnel, wash with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[7]
Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines, a class of nitrogen-containing heterocyclic compounds, can be synthesized from chalcones and often exhibit potent antioxidant activities.[8][9]
Materials:
-
Synthesized Chalcone Derivative (0.01 mol)
-
Hydrazine Hydrate (0.01 mol)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction completion using TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude pyrazoline derivative from ethanol.[8]
Data Presentation: Antioxidant Activity of Chalcone Derivatives
The antioxidant activity of synthesized chalcone derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound ID | Chalcone Derivative | IC50 (µg/mL)[10] |
| Chalcone 1 | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 8.22 |
| Chalcone 2 | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6.89 |
| Chalcone 3 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 3.39 |
| Standard | Ascorbic Acid | 2.17 |
A lower IC50 value indicates higher antioxidant activity.
Section 2: 4-Hydroxycoumarin as a Precursor for Antioxidants
4-Hydroxycoumarin and its derivatives are a class of compounds known for a wide range of biological activities, including anticoagulant and antioxidant properties.[11] The phenolic hydroxyl group is a key structural feature contributing to their antioxidant capacity, making 4-hydroxycoumarin an excellent starting intermediate for the synthesis of novel antioxidants.[12][13]
Experimental Protocol: Synthesis of 4-Hydroxycoumarin Derivatives
A common route to novel 4-hydroxycoumarin derivatives involves the synthesis of an intermediate ester, followed by further reactions.
Step 1: Synthesis of Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate
-
A mixture of 4-hydroxycoumarin, ethyl bromoacetate, and anhydrous potassium carbonate in dry acetone is refluxed for several hours.
-
The reaction mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with water and recrystallized from ethanol to yield the ester intermediate.[14]
Step 2: Synthesis of 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide
-
The synthesized ester from Step 1 is dissolved in ethanol.
-
An excess of hydrazine hydrate is added, and the mixture is refluxed for 4-6 hours.
-
Upon cooling, the solid product precipitates, which is then filtered, washed with ethanol, and dried.[14]
Step 3: Synthesis of Final Coumarin Derivatives (e.g., Schiff bases)
-
The acetohydrazide from Step 2 is condensed with various substituted benzaldehydes in ethanol with a catalytic amount of glacial acetic acid.
-
The mixture is refluxed for 8-10 hours.
-
The final product that separates out on cooling is filtered, washed, and recrystallized.[14]
Data Presentation: Antioxidant Activity of Coumarin Derivatives
The antioxidant potential of the synthesized coumarin derivatives can be assessed using various assays, including DPPH and ABTS radical scavenging methods.
| Compound ID | Coumarin Derivative | DPPH IC50 (mmol/L)[12] | ABTS Scavenging Capacity vs. Trolox[12] |
| 4a | 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 | Greater |
| 4g | 4-hydroxy-6-nitro-2H-chromen-2-one | 0.45 | Comparable |
| 4h | 4-hydroxy-6-chloro-2H-chromen-2-one | 0.33 | Not Reported |
| 4i | 4-hydroxy-6-bromo-2H-chromen-2-one | 0.28 | Not Reported |
| 4k | 4-hydroxy-7-methoxy-2H-chromen-2-one | 0.41 | Not Reported |
| 4l | 4-hydroxy-7,8-benzo-2H-chromen-2-one | 0.51 | Comparable |
| Standard 1 | Ascorbic Acid | 0.06 | - |
| Standard 2 | BHT | 0.58 | - |
| Standard 3 | Trolox | - | Standard |
IC50 values are inversely proportional to antioxidant activity. For ABTS, "Greater" or "Comparable" refers to the activity relative to the standard Trolox.
Section 3: Gallic Acid as a Natural Intermediate
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in many plants.[15] Its three hydroxyl groups make it a potent natural antioxidant. It serves as an excellent chemical intermediate for the synthesis of various derivatives, such as esters, to enhance its lipophilicity and potential for application in different biological and food systems.[16][17]
Experimental Protocol: Synthesis of Gallic Acid Esters
The synthesis of gallic acid esters can be achieved through Fischer esterification or by using activating agents.
Materials:
-
Gallic Acid
-
Appropriate alcohol (e.g., ethanol, propanol)
-
Thionyl chloride or a strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Benzene or another suitable solvent
-
Reflux apparatus
Procedure (using Thionyl Chloride):
-
A mixture of gallic acid (e.g., 1.0 mmol) and thionyl chloride (e.g., 5.0 mmol) in benzene is refluxed for 2-3 hours to form the acid chloride.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The resulting crude galloyl chloride is dissolved in a suitable solvent (e.g., chloroform).
-
The corresponding alcohol (e.g., 1.2 mmol) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is washed with a sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude ester is purified by column chromatography or recrystallization.[18]
Data Presentation: Antioxidant Activity of Gallic Acid Derivatives
The antioxidant activities of gallic acid and its synthesized esters are evaluated to understand the effect of the alkyl chain on their radical scavenging potential.
| Compound | DPPH Scavenging Activity (% Inhibition at 100 µg/mL) |
| Gallic Acid | High |
| Methyl Gallate | High |
| Ethyl Gallate | Excellent |
| Propyl Gallate | High |
Note: Specific IC50 values for a homologous series were not available in a single reference, but studies consistently show that short-chain esters of gallic acid retain or even enhance the high antioxidant activity of the parent molecule.[19]
Conclusion
The chemical intermediates discussed herein—chalcones, 4-hydroxycoumarin, and gallic acid—represent versatile platforms for the synthesis of novel antioxidant compounds. The provided protocols offer a starting point for researchers to design and synthesize derivatives with potentially enhanced efficacy and tailored physicochemical properties. By systematically evaluating these new chemical entities through the described antioxidant assays and investigating their mechanisms of action, such as the Nrf2 pathway, the field of antioxidant drug discovery can continue to advance, providing new therapeutic strategies for oxidative stress-related diseases.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. jrmds.in [jrmds.in]
- 3. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. asianpubs.org [asianpubs.org]
- 17. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of 1,3-Benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It facilitates the introduction of an acyl group onto an aromatic ring, yielding aryl ketones. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. The acylation of 1,3-benzodioxole (also known as methylenedioxybenzene) is of significant interest as the resulting 3,4-methylenedioxyacetophenone is a key precursor to numerous biologically active molecules and pharmaceutical agents. This document provides a detailed experimental procedure for the Friedel-Crafts acylation of 1,3-benzodioxole, focusing on the synthesis of 3,4-methylenedioxyacetophenone using acetyl chloride and aluminum chloride.
Reaction Principle
The Friedel-Crafts acylation of 1,3-benzodioxole proceeds via a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride), leading to the formation of a highly electrophilic acylium ion. The electron-rich 1,3-benzodioxole ring then acts as a nucleophile, attacking the acylium ion. This is followed by the loss of a proton to restore aromaticity, yielding the corresponding aryl ketone. A key advantage of Friedel-Crafts acylation is that the ketone product is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative experimental protocol for the Friedel-Crafts acylation of 1,3-benzodioxole with acetyl chloride.
| Parameter | Value | Molar Amount (mol) | Molar Ratio |
| Reactants | |||
| 1,3-Benzodioxole | 6.1 g (5.0 mL) | 0.050 | 1.0 |
| Acetyl Chloride | 4.3 g (3.9 mL) | 0.055 | 1.1 |
| Catalyst | |||
| Anhydrous Aluminum Chloride | 7.3 g | 0.055 | 1.1 |
| Solvent | |||
| Dichloromethane (CH₂Cl₂) | 25 mL | - | - |
| Reaction Conditions | |||
| Initial Temperature | 0 °C | - | - |
| Reaction Temperature | Room Temperature | - | - |
| Reaction Time | 15 minutes post-addition | - | - |
| Work-up | |||
| Ice | ~25 g | - | - |
| Concentrated HCl | 15 mL | - | - |
| Product | |||
| 3,4-Methylenedioxyacetophenone | Expected Yield: ~70-80% | - | - |
Experimental Protocol
Materials:
-
1,3-Benzodioxole (C₇H₆O₂)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
100 mL round-bottomed flask
-
Addition funnel
-
Reflux condenser
-
Septa
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a 100 mL round-bottomed flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Cap all openings with septa. Flame-dry the glassware under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.
-
Charging the Flask: To the reaction flask, add anhydrous aluminum chloride (7.3 g, 0.055 mol) and 15 mL of anhydrous dichloromethane.[1]
-
Cooling: Cool the mixture to 0 °C in an ice/water bath.[1]
-
Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (4.3 g, 0.055 mol) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[1]
-
Addition of 1,3-Benzodioxole: After the addition of acetyl chloride is complete, add a solution of 1,3-benzodioxole (6.1 g, 0.050 mol) in 10 mL of anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise excessively.[1]
-
Reaction: Upon completion of the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.[1]
-
Washing: Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by a final wash with water.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane by rotary evaporation to yield the crude product.[1]
-
Purification: The crude 3,4-methylenedioxyacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation. The product is a solid with a melting point of 87-89 °C.
Visualizations
Caption: Experimental workflow for the synthesis of 3,4-methylenedioxyacetophenone.
References
Monitoring reaction progress of benzodioxole synthesis via TLC or HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the synthesis of 1,3-benzodioxole from catechol and a methylene source (e.g., dibromomethane) using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction
The synthesis of 1,3-benzodioxole, a crucial intermediate in the pharmaceutical and fragrance industries, is commonly achieved through the condensation of catechol with a methylene source.[1][2][3] Careful monitoring of the reaction progress is essential to optimize reaction conditions, maximize yield, and ensure the purity of the final product. This document outlines reliable and reproducible TLC and HPLC methods for real-time tracking of the conversion of catechol to 1,3-benzodioxole.
Reaction Scheme
The synthesis of 1,3-benzodioxole from catechol and dibromomethane proceeds via a Williamson ether synthesis mechanism.
Caption: General reaction scheme for the synthesis of 1,3-benzodioxole.
Experimental Protocols
Synthesis of 1,3-Benzodioxole
This protocol is adapted from a known procedure for the synthesis of 1,2-methylenedioxybenzene.[1]
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Dibromomethane
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., trioctylmethylammonium chloride)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine dibromomethane, water, and the phase-transfer catalyst.
-
Heat the mixture to reflux with vigorous stirring.
-
Separately, prepare a solution of catechol and sodium hydroxide in water.
-
Slowly add the catechol solution to the refluxing mixture over a period of approximately 2 hours.
-
After the addition is complete, continue to reflux and stir the reaction mixture for an additional 90 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) for TLC and/or HPLC analysis.
-
Upon completion, the product can be isolated by steam distillation followed by extraction and vacuum distillation.[1]
Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC provides a rapid and qualitative method to follow the disappearance of the starting material (catechol) and the appearance of the product (1,3-benzodioxole).
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Mobile Phase: Toluene:Acetone (92:8 v/v)[4] or Hexane:Ethyl Acetate (8:2 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization Reagent: Vanillin-Sulfuric Acid Stain (1 g vanillin in 100 mL of 5% H2SO4 in ethanol)[4] or p-Anisaldehyde stain.[5]
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate). Prepare standard solutions of catechol and 1,3-benzodioxole for comparison.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, the catechol standard, and the 1,3-benzodioxole standard on the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to ascend to near the top of the plate.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). 1,3-Benzodioxole and catechol are UV active and will appear as dark spots.[5][6]
-
For further visualization, dip the plate in the vanillin-sulfuric acid stain and heat gently with a heat gun until colored spots appear.[4]
-
Interpretation of Results:
-
Catechol is a polar molecule and will have a lower Retention Factor (Rf) value, meaning it will travel a shorter distance up the plate.
-
1,3-Benzodioxole is less polar and will have a higher Rf value.
-
As the reaction progresses, the spot corresponding to catechol will diminish in intensity, while the spot for 1,3-benzodioxole will become more intense.
Expected TLC Profile:
| Compound | Expected Rf Value (Toluene:Acetone 92:8) |
| Catechol | ~ 0.3 - 0.4 |
| 1,3-Benzodioxole | ~ 0.7 - 0.8 |
Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)
HPLC allows for the quantitative analysis of the reaction mixture, providing accurate data on the consumption of reactants and the formation of the product over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Program: [7]
-
Start with 5% B for 3 minutes.
-
Linearly increase to 60% B over 22 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at specified time points.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid if the reaction is basic).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of catechol and 1,3-benzodioxole in the initial mobile phase to create a calibration curve for quantification.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Processing: Integrate the peak areas of catechol and 1,3-benzodioxole. Use the calibration curves to determine the concentration of each component in the reaction mixture at different time points.
Data Presentation
The progress of the reaction can be effectively visualized by tabulating the concentration of the reactant and product over time.
Table 1: HPLC Monitoring of Benzodioxole Synthesis
| Reaction Time (minutes) | Catechol Concentration (%) | 1,3-Benzodioxole Concentration (%) |
| 0 | 100 | 0 |
| 30 | 75 | 25 |
| 60 | 45 | 55 |
| 90 | 20 | 80 |
| 120 | 5 | 95 |
| 150 | <1 | >99 |
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for monitoring the synthesis of 1,3-benzodioxole.
Caption: Experimental workflow for monitoring benzodioxole synthesis.
References
- 1. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
Scale-up Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, an important intermediate in the pharmaceutical and fine chemical industries. The synthesis involves a two-step process commencing with the esterification of gallic acid to produce methyl gallate, followed by a Williamson ether synthesis to form the desired product. Detailed protocols for both laboratory-scale and scale-up synthesis are presented, along with critical process parameters, safety considerations, and purification techniques. The information is intended to facilitate the efficient and safe production of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate for research and development purposes.
Introduction
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a valuable building block in the synthesis of various biologically active molecules. Its unique structure, featuring a protected catechol and a reactive carboxylate group, makes it a versatile intermediate for the development of novel therapeutic agents and other fine chemicals. The synthesis of this molecule on a laboratory scale is relatively straightforward; however, scaling up the production presents several challenges, including reaction control, process safety, and product purification.
This application note outlines a robust and scalable synthetic route to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, starting from readily available gallic acid.
Synthetic Pathway
The overall synthetic pathway is a two-step process:
-
Esterification: Gallic acid is reacted with methanol in the presence of an acid catalyst to yield methyl gallate.
-
Methylenedioxy Bridge Formation: Methyl gallate is then reacted with a dihalomethane in the presence of a base to form the methylenedioxy bridge, yielding Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Caption: Overall synthetic pathway for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Experimental Protocols
Step 1: Scale-up Synthesis of Methyl Gallate
This protocol is adapted for a larger scale synthesis.
3.1.1. Materials and Equipment
| Reagent/Equipment | Specification |
| Gallic Acid | 1.0 kg |
| Methanol | 3.0 L |
| Concentrated Sulfuric Acid | 100 mL |
| 10 L Jacketed Glass Reactor | Equipped with mechanical stirrer, reflux condenser, and temperature probe |
| Filtration apparatus | Buchner funnel, filter flask |
| Drying oven | Vacuum compatible |
3.1.2. Procedure
-
Charging the Reactor: To a 10 L jacketed glass reactor, add 3.0 L of methanol.
-
Acid Addition: While stirring, slowly add 100 mL of concentrated sulfuric acid to the methanol. An exotherm will be observed; ensure the temperature does not exceed 40 °C by using a cooling circulator on the reactor jacket.
-
Addition of Gallic Acid: Once the acid is fully dissolved and the solution has cooled to room temperature, add 1.0 kg of gallic acid in portions to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into 6 L of cold water with vigorous stirring.
-
A white precipitate of methyl gallate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
3.1.3. Expected Yield and Purity
| Parameter | Value |
| Expected Yield | 80-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
Step 2: Scale-up Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
This protocol details the formation of the methylenedioxy bridge.
Caption: Experimental workflow for the synthesis of the target molecule.
3.2.1. Materials and Equipment
| Reagent/Equipment | Specification |
| Methyl Gallate | 1.0 kg (5.43 mol) |
| Dibromomethane | 0.4 L (5.70 mol) |
| Anhydrous Potassium Carbonate | 1.5 kg (10.85 mol) |
| Dimethyl sulfoxide (DMSO) | 5.0 L |
| Ethyl Acetate | 10 L |
| Saturated Brine Solution | 5 L |
| Anhydrous Sodium Sulfate | 500 g |
| 20 L Jacketed Glass Reactor | Equipped with mechanical stirrer, condenser, and temperature probe |
| Large separating funnel | 20 L |
| Filtration apparatus | Buchner funnel, filter flask |
| Rotary evaporator | Large scale |
3.2.2. Procedure
-
Reactor Setup: Set up a 20 L jacketed glass reactor under a nitrogen atmosphere.
-
Charging Reagents: To the reactor, add 5.0 L of DMSO, 1.0 kg of methyl gallate, and 1.5 kg of anhydrous potassium carbonate.
-
Addition of Dibromomethane: Begin stirring the mixture and slowly add 0.4 L of dibromomethane.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 1.5-2 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into 20 L of cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 3 L).
-
-
Purification:
-
Combine the organic extracts and wash with saturated brine solution (2 x 2.5 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature, then cool to 0-5 °C in an ice bath to complete crystallization.
-
Collect the crystals by filtration, wash with a cold ethyl acetate/hexane mixture, and dry under vacuum.
-
3.2.3. Expected Yield and Purity
| Parameter | Value |
| Expected Yield | 50-60% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Process Safety Considerations
Scaling up this synthesis requires careful attention to safety due to the nature of the reagents and the reaction itself.
| Hazard | Mitigation Strategy |
| Exothermic Reaction | The initial mixing of sulfuric acid and methanol is exothermic. Ensure slow addition and adequate cooling. The Williamson ether synthesis can also be exothermic. Monitor the internal temperature closely and have a cooling system readily available. |
| Dibromomethane Toxicity | Dibromomethane is a hazardous substance. Handle in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| DMSO Handling | DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact. |
| Pressure Build-up | Ensure the reaction vessel is properly vented, especially during heating. |
Conclusion
The protocols described in this application note provide a reliable and scalable method for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can produce this key intermediate in sufficient quantities for their needs. The provided data on yields and purity can serve as a benchmark for process optimization.
Application Notes and Protocols for In Vitro Biological Assays of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a range of in vitro biological assays relevant to the evaluation of benzodioxole derivatives. The methodologies outlined are foundational for screening and characterizing the bioactivity of this important class of compounds.
Anticancer and Cytotoxicity Assays
The evaluation of anticancer potential is a primary focus in the study of novel benzodioxole derivatives. The following assays are fundamental in determining the cytotoxic effects of these compounds on various cancer cell lines.
MTS Assay for Cell Viability and Cytotoxicity
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, which is quantifiable by spectrophotometry.
Table 1: Cytotoxicity of Benzodioxole Derivatives against Various Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 / CC50 | Reference |
| 2a | Hep3B | MTS | < 0.5 mM | |
| 2b | Hep3B | MTS | < 0.5 mM | [1] |
| 3e | HeLa | MTS | CC50 = 219 µM | [2] |
| 4f | HeLa | MTS | - | [2] |
| IIc | Hek293t (normal) | MTS | > 150 µM | [3] |
| IId | Various Cancer Lines | MTS | 26-65 µM | [3][4] |
| Various | HeLa, Caco-2, Hep3B | MTS | IC50 = 3.94-9.12 mM | [1][5] |
Experimental Protocol: MTS Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Workflow for Cytotoxicity Screening
Caption: Workflow of the MTS assay for evaluating the cytotoxicity of benzodioxole derivatives.
Cell Cycle Analysis
Certain benzodioxole derivatives have been shown to induce cell cycle arrest.[1] Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the benzodioxole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Diagram of Cell Cycle Arrest
Caption: Logical flow of a benzodioxole derivative inducing cell cycle arrest and inhibiting proliferation.
Enzyme Inhibition Assays
Benzodioxole derivatives have been investigated as inhibitors of various enzymes involved in different pathological conditions.
Cyclooxygenase (COX) Inhibition Assay
COX-1 and COX-2 are key enzymes in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.
Table 2: COX Inhibition by Benzodioxole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 3b | COX-1 | 1.12 | [2] |
| 3b | COX-2 | 1.3 | [2] |
| 4f | COX-1 | 0.725 | [2] |
| 4d | COX-1/COX-2 Ratio | 1.809 | [2] |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the benzodioxole derivative for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes).
-
Detection: Measure the product formation (e.g., prostaglandin E2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
Signaling Pathway of COX Inhibition
Caption: Inhibition of the cyclooxygenase pathway by benzodioxole derivatives.
α-Amylase Inhibition Assay
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.[3][4][6]
Table 3: α-Amylase Inhibition by Benzodioxole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| IIa | α-Amylase | 0.85 | [3][4] |
| IIc | α-Amylase | 0.68 | [3][4] |
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
-
Enzyme and Inhibitor Incubation: Pre-incubate a solution of α-amylase with various concentrations of the benzodioxole derivative for 10 minutes at 37°C.
-
Substrate Addition: Add a starch solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[4]
Antioxidant Assays
The antioxidant capacity of benzodioxole derivatives can be evaluated using various in vitro assays. The DPPH assay is one of the most common methods.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Table 4: Antioxidant Activity of Benzodioxole Derivatives
| Compound ID | Assay Type | IC50 | Reference |
| 3a | DPPH | 21.44 µg/mL | [7] |
| 7a | DPPH | 39.85 µM | [1] |
| 7b | DPPH | 79.95 µM | [1] |
| Trolox (Control) | DPPH | 7.72 µM | [1] |
Experimental Protocol: DPPH Assay
-
Sample Preparation: Prepare different concentrations of the benzodioxole derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add the sample solutions to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Trolox or ascorbic acid can be used as a positive control.
Workflow for DPPH Antioxidant Assay
Caption: General workflow for determining antioxidant activity using the DPPH assay.
Antimicrobial Assays
The antimicrobial properties of benzodioxole derivatives are assessed against a panel of pathogenic bacteria and fungi.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 5: Antimicrobial Activity of Benzodioxole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3e | S. aureus | 125 | [7] |
| 3e | E. coli | 250 | [7] |
| 3e | E. faecalis | 220 | [7] |
| 3e | P. aeruginosa | 100 | [7] |
| Cinoxacin (Control) | S. aureus, E. coli, E. faecalis | 250 | [7] |
Experimental Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare two-fold serial dilutions of the benzodioxole derivatives in a 96-well microplate containing broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
These protocols and application notes provide a comprehensive framework for the in vitro biological evaluation of benzodioxole derivatives, enabling researchers to systematically assess their therapeutic potential.
References
- 1. staff-beta.najah.edu [staff-beta.najah.edu]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents | springerprofessional.de [springerprofessional.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?
The most frequently cited starting material for this synthesis is Methyl gallate.
Q2: I am seeing a low yield in my reaction. What are the potential causes and how can I improve it?
Low yields, often in the range of 55-58%, can be attributed to several factors.[1] Key areas to investigate include:
-
Reagent Quality: Ensure that all reagents, particularly the solvent, are anhydrous. The presence of water can interfere with the reaction.
-
Reaction Conditions: Strict adherence to the reaction temperature and time is crucial. Deviations can lead to the formation of side products or incomplete reactions.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.[1]
-
Purification: Inefficient purification can lead to loss of product. Column chromatography is a common method for purification.[1]
Q3: What are the common side products in this synthesis?
While not explicitly detailed in the provided literature, incomplete reaction of the starting material, Methyl gallate, is a likely impurity. Additionally, side reactions involving the hydroxyl groups can lead to other undesired compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield (<50%) | Moisture in reagents/solvent. | Use anhydrous solvents and dry reagents thoroughly before use. |
| Improper reaction temperature. | Carefully monitor and control the reaction temperature as specified in the protocol. | |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). | |
| Reaction not run under inert atmosphere. | Ensure the reaction is conducted under a nitrogen or argon atmosphere. | |
| Multiple Spots on TLC after Reaction | Incomplete reaction. | Increase reaction time or temperature slightly. |
| Formation of side products. | Re-evaluate the stoichiometry of the reagents and ensure an inert atmosphere. | |
| Difficulty in Product Purification | Co-elution of impurities. | Adjust the polarity of the eluent for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Two primary protocols for the synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate from Methyl gallate are summarized below.
Protocol 1: Dichloromethane (DCM) as Solvent
This method involves the reaction of Methyl gallate with diiodomethane in the presence of potassium carbonate.
Reaction Scheme:
Caption: Reaction scheme for Protocol 1.
Detailed Procedure:
-
Dissolve Methyl gallate (6 g, 29.7 mmol) and potassium carbonate (4.002 g, 29 mmol) in anhydrous dichloromethane.[1]
-
Add diiodomethane (2.8 mL, 34.8 mmol) to the solution under a nitrogen atmosphere at room temperature.[1]
-
Stir the reaction mixture at 0°C for 5 hours.[1]
-
Increase the temperature to 120°C and continue the reaction until completion.[1]
-
After completion, pour the mixture into cooled water (500 mL) and extract with ethyl acetate.[1]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure.[1]
-
Purify the residue by column chromatography using 15% ethyl acetate/hexane as the eluent to obtain the final product.[1]
Yield: 58%[1]
Protocol 2: Dimethyl Sulfoxide (DMSO) as Solvent
This alternative protocol utilizes dibromomethane and potassium hydrogen carbonate in DMSO.
Reaction Scheme:
Caption: Reaction scheme for Protocol 2.
Detailed Procedure:
-
To a solution of Methyl gallate (1 g, 5.43 mmol) in dimethyl sulfoxide (25 ml), add potassium hydrogen carbonate (0.54 g, 5.43 mmol).[1]
-
Add dibromomethane (0.4 ml) to the mixture.[1]
-
Heat the reaction mixture at 60°C for 1.5 hours under a nitrogen atmosphere.[1]
-
Cool the reaction and pour it into water (50 ml).[1]
-
Extract the mixture with ether.[1]
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield a crude oil.[1]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (5:1) eluent system.[1]
Yield: 55%[1]
Data Summary
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Methyl gallate | Methyl gallate |
| Reagents | Diiodomethane, Potassium Carbonate | Dibromomethane, Potassium Hydrogen Carbonate |
| Solvent | Dichloromethane | Dimethyl Sulfoxide (DMSO) |
| Temperature | 0°C to 120°C | 60°C |
| Reaction Time | > 5 hours | 1.5 hours |
| Yield | 58% | 55% |
| Purification | Column Chromatography (15% ethyl acetate/hexane) | Column Chromatography (petroleum ether:ethyl acetate = 5:1) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Caption: General experimental workflow.
References
Technical Support Center: Synthesis of Benzodioxoles from Methyl Gallate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions and other issues during the synthesis of benzodioxoles from methyl gallate, a common precursor in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing benzodioxoles from catechols like methyl gallate?
A1: The most common method is a variation of the Williamson ether synthesis. This reaction typically involves treating the catechol moiety of methyl gallate with a methylene source, such as a dihalomethane (e.g., dichloromethane or dibromomethane), in the presence of a base. The base deprotonates the adjacent hydroxyl groups, which then act as nucleophiles to displace the halides, forming the methylenedioxy bridge.[1][2]
Q2: My reaction is sluggish or yields are consistently low. What are the most common causes?
A2: Low yields can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenolic hydroxyl groups to form the more reactive phenoxide.[3]
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the S_N2 reaction. Polar aprotic solvents are generally preferred.[3]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions.[3]
-
Presence of Water: Moisture can hydrolyze the alkylating agent and deactivate the base, hindering the reaction.[3]
Q3: I've isolated a byproduct that is a carboxylic acid instead of a methyl ester. What happened?
A3: This is a common side reaction caused by the hydrolysis of the methyl ester group under basic conditions. Many protocols for this synthesis use strong bases like sodium hydroxide or potassium carbonate, which can readily saponify the ester, especially at elevated temperatures.
Q4: My crude product contains a significant amount of dark, insoluble polymer. How can I prevent this?
A4: Catechols are sensitive to oxidation, especially under basic conditions, which can lead to the formation of polymeric tars. To minimize this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] Using a milder base or carefully controlling the reaction temperature can also reduce polymerization.
Troubleshooting Guide
Issue 1: Low Yield of Desired Benzodioxole Product
If you are experiencing low yields, consult the following troubleshooting workflow and data tables to optimize your reaction conditions.
Caption: Troubleshooting workflow for low benzodioxole yield.
Table 1: Effect of Reaction Parameters on Yield and Side Products
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Common Issues |
| Base | K₂CO₃ | NaOH | Cs₂CO₃ | Cesium carbonate (Cs₂CO₃) often gives higher yields due to the "cesium effect," but is more expensive. NaOH is a strong base but significantly increases the risk of ester hydrolysis. |
| Solvent | Acetone | DMF | DMSO | Polar aprotic solvents like DMF and DMSO are generally superior for S_N2 reactions involving phenoxides.[3] DMSO is often used for difficult reactions but requires higher temperatures for removal.[1] |
| Temperature | 60 °C | 100 °C | 130 °C | Higher temperatures increase reaction rate but can also promote side reactions like ester hydrolysis and polymerization.[3] Optimal temperature must be determined empirically. |
| Atmosphere | Air | Nitrogen | Argon | An inert atmosphere is critical to prevent the oxidative polymerization of the catechol starting material. |
Issue 2: Identification and Mitigation of Side Reactions
The primary reaction pathway can be compromised by several competing side reactions. Understanding these pathways is key to minimizing byproduct formation.
Caption: Main and side reaction pathways in benzodioxole synthesis.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-methylenedioxy-5-hydroxybenzoate
This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and desired purity.
Materials:
-
Methyl gallate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl gallate (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe until the methyl gallate is fully dissolved and the mixture is stirrable.
-
Reagent Addition: Add dichloromethane (1.2 equivalents) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100-110 °C and allow it to stir vigorously under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 1M HCl and ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.[4]
-
-
Purification:
Protocol 2: Analysis of Reaction Mixture by LC-MS
Purpose: To identify the desired product and potential byproducts (hydrolyzed acid, mono-alkylated intermediate).
Methodology:
-
Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture in 1 mL of acetonitrile/water (1:1). Vortex and filter through a 0.22 µm syringe filter.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient could be:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Detection: Use both a UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer (in both positive and negative ion modes) to detect all components.
-
Data Interpretation:
-
Expected Product (m/z): [M+H]⁺ for methyl 3,4-methylenedioxy-5-hydroxybenzoate.
-
Hydrolyzed Byproduct (m/z): [M-H]⁻ for the corresponding carboxylic acid.
-
Mono-alkylated Intermediate (m/z): [M+H]⁺ for the open-chain ether intermediate.
-
References
- 1. Sciencemadness Discussion Board - piperonal from catechol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate synthesized from methyl gallate and a dihalomethane?
A1: The primary impurities likely present in your crude product include:
-
Unreacted Starting Materials: Residual methyl gallate and the dihalomethane (e.g., dibromomethane or diiodomethane) used in the synthesis.
-
Partially Reacted Intermediates: Mono-alkylated methyl gallate species where the benzodioxole ring has not yet formed.
-
Polymeric Byproducts: High molecular weight species formed from undesired side reactions.
-
C-Alkylated Byproducts: Isomers where the alkylation occurred on the aromatic ring instead of the hydroxyl groups, although this is generally less favored.
Q2: What is the recommended primary method for purifying crude Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?
A2: The most effective and commonly cited method for purifying this compound is column chromatography on silica gel.[1][2]
Q3: Can recrystallization be used to purify Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?
A3: Yes, recrystallization can be a viable purification method, either as a standalone technique if the impurity profile is suitable, or as a final polishing step after column chromatography. The choice of solvent is critical for successful recrystallization.
Q4: How can I tell if my purified product is clean?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected peaks for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate without significant signals from impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Issue 1: Multiple spots are visible on the TLC of my crude product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure your reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or consider optimizing the reaction conditions (e.g., temperature, base). |
| Presence of unreacted starting materials and byproducts. | This is expected for a crude product. Proceed with column chromatography for separation. |
Issue 2: The desired product is not separating well from an impurity during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Optimize the eluent system. If the spots are too close together, try a more polar or less polar solvent system to improve separation. A common eluent is a mixture of ethyl acetate and hexane or petroleum ether.[1][2] A gradient elution may be necessary. |
| Column overloading. | Do not load too much crude product onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or channels to achieve good separation. |
Issue 3: The purified product is an oil or fails to crystallize during recrystallization.
| Possible Cause | Troubleshooting Step |
| The compound has a low melting point or is an oil at room temperature. | Confirm the expected physical state of your compound. If it is an oil, recrystallization will not be possible. |
| The chosen recrystallization solvent is not suitable. | Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold. For polar aromatic compounds, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane. |
| Presence of impurities that inhibit crystallization. | The crude product may be too impure for successful recrystallization. Purify by column chromatography first to remove the bulk of the impurities. |
Issue 4: The yield after purification is very low.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | As mentioned before, ensure the reaction has proceeded to completion. |
| Loss of product during work-up and extraction. | Ensure proper phase separation during aqueous work-up. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Suboptimal column chromatography conditions. | If the product is eluting too slowly, it can lead to band broadening and lower recovery. If it elutes too quickly, separation will be poor. Optimize the eluent polarity. |
| Product is too soluble in the recrystallization solvent. | If attempting recrystallization, ensure you are not using too much solvent and that the solution is allowed to cool slowly to induce crystallization. |
Experimental Protocols
Column Chromatography Protocol
This is a general protocol for the purification of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate using column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 15% ethyl acetate in hexane).[1]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude or partially purified product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Eluent/Solvent System | Reported Yield | Reference |
| Column Chromatography | 15% Ethyl Acetate / Hexane | 58% | [1] |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (5:1) | 55% | [2] |
Visualizations
Caption: Purification workflow for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Caption: Potential products and impurities from the synthesis reaction.
References
Technical Support Center: Optimizing Benzodioxole Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of benzodioxole rings.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 1,3-benzodioxole ring?
A1: The most prevalent method involves the condensation of a catechol (a 1,2-dihydroxybenzene derivative) with a methylene source.[1][2][3] This is typically achieved through a reaction with a dihalomethane (like dichloromethane or dibromomethane) under basic conditions, a process related to the Williamson ether synthesis.[3][4][5] Another common approach is the acetalization or ketalization of catechol with aldehydes or ketones in the presence of an acid catalyst.[6][7]
Q2: Why is catechol protection important before subsequent reactions?
A2: The dihydroxyl moiety of catechol is sensitive to oxidation and can undergo unwanted side reactions under various conditions.[8] Protecting the catechol as a benzodioxole ring prevents these side reactions, allowing for chemical modifications on other parts of the molecule, such as nitration or coupling reactions.[9][10][11]
Q3: What are the key factors influencing the yield and purity of the benzodioxole formation reaction?
A3: Several factors critically impact the reaction's success:
-
Choice of Base: The strength and type of base are crucial for deprotonating the catechol.
-
Solvent: The solvent affects the solubility of reactants and the reaction rate. Aprotic polar solvents are often used.
-
Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition.[9]
-
Purity of Starting Materials: Impurities in the catechol or the methylene source can lead to low yields and byproduct formation.[9]
-
Catalyst: In methods involving acetalization, the choice and amount of catalyst are key.[6][7] For coupling reactions on a pre-formed benzodioxole ring, the palladium catalyst and ligands are critical.[10][11]
Q4: Can Phase Transfer Catalysis (PTC) be used to optimize the reaction?
A4: Yes, Phase Transfer Catalysis (PTC) is an effective green methodology for reactions involving reactants in different phases, such as an aqueous base and an organic substrate.[12][13] A PTC, like a quaternary ammonium salt, facilitates the transfer of the catecholate anion to the organic phase to react with the dihalomethane, often leading to milder reaction conditions, increased yields, and reduced side reactions.[12][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzodioxole derivatives.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Citation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or slightly elevating the temperature. | [9] |
| Poor Quality Starting Material | Verify the purity of the catechol and dihalomethane/aldehyde/ketone using techniques like NMR or melting point analysis. Purify starting materials if necessary. | [9] |
| Ineffective Base | Ensure the base is strong enough to fully deprotonate the catechol. Consider using a stronger base or a different solvent system to enhance basicity. | |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active. For solid catalysts, ensure proper activation and surface area. | [6][7] |
| Steric Hindrance | If using substituted catechols or bulky alkylating agents, steric hindrance can slow down or prevent the SN2 reaction. Consider a less hindered reactant combination. | [4][14][15] |
Issue 2: Formation of a Dark-Colored or Tarry Mixture
| Potential Cause | Troubleshooting Step | Citation |
| Reaction Temperature Too High | Maintain a lower reaction temperature, especially during the initial exothermic phase. Use an ice bath to control the temperature during reagent addition. | [9] |
| Oxidation of Catechol | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich catechol starting material. | [8] |
| Rapid Reagent Addition | Add reagents, especially strong bases or catalysts, dropwise with vigorous stirring to dissipate heat and avoid localized high concentrations. | [9] |
Issue 3: Presence of Multiple Products in the Final Mixture
| Potential Cause | Troubleshooting Step | Citation |
| Formation of Polymers/Oligomers | This can occur if the stoichiometry is not precise. Use a slight excess of the dihalomethane. Impurities in the starting materials can also contribute. | [16] |
| Incomplete Reaction | Unreacted starting materials will contaminate the product. Monitor via TLC to ensure the reaction goes to completion. | [9] |
| Side Reactions (e.g., Dinitration) | For subsequent reactions on the benzodioxole ring, optimize conditions to improve regioselectivity. Lowering the temperature may help. | [9] |
| Isomeric Byproducts | In reactions like nitration, isomeric byproducts can form. Purification by column chromatography is often necessary to separate these isomers. | [9] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies optimizing reactions for synthesizing benzodioxole derivatives.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Reaction: Coupling of 1-((6-bromobenzo[d][2][9]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic Acid.
| Entry | Palladium Catalyst | Solvent | Base | Yield (%) |
| 1 | Pd(PPh₃)₄ | THF | Et₃N | <5 |
| 2 | Pd(PPh₃)₄ | THF | K₂CO₃ | 42 |
| 3 | Pd(dba)₂ | THF | K₂CO₃ | <5 |
| 4 | PdCl₂(PPh₃)₂ | THF | K₂CO₃ | 55 |
| 5 | PdCl₂(PPh₃)₂ | MeCN | K₂CO₃ | 30 |
| 6 | PdCl₂(PPh₃)₂ | Toluene | K₂CO₃ | 0 |
| 7 | PdCl₂(PPh₃)₂ | Benzene | K₂CO₃ | 0 |
| 8 | PdCl₂(PPh₃)₂ | DCM | K₂CO₃ | 0 |
| 9 | PdCl₂(PPh₃)₂ | Dioxane | K₂CO₃ | 59 |
(Data sourced from Worldresearchersassociations.Com[10])
Table 2: Optimization of Acylation of 1,3-Benzodioxole
Reaction: Acylation of 1,3-Benzodioxole (MDB) with Propionic Anhydride.
| Catalyst | MDB/Anhydride Ratio | Temperature (°C) | Residence Time (min) | MDB Conversion (%) | Product Selectivity (%) |
| Aquivion SO₃H® | 1:1 | 100 | 30 | 73 | 62 |
| Aquivion SO₃H® | 1:1.2 | 100 | 30 | 79 | 59 |
| Aquivion SO₃H® | 1:1 | 120 | 30 | 78 | 55 |
| Zn-Aquivion (Batch) | - | 160 | 60 | 59 | 34 |
| Zn-Aquivion (Batch) | - | 160 | 60 | 31 | 41 |
(Data sourced from MDPI and PMC - NIH[17][18])
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis for 1,3-Benzodioxole Formation
This protocol is a generalized procedure based on the Williamson ether synthesis, a common method for this ring formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve catechol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Base Addition: Add a strong base (e.g., sodium hydride (NaH), 2.2 eq, or potassium carbonate (K₂CO₃), 2.5 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the catecholate anion.
-
Alkylating Agent Addition: Slowly add a dihalomethane (e.g., dibromomethane or dichloromethane, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours (monitor by TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[4][14][15][19][20]
Protocol 2: Nitration of 5-bromo-1,3-benzodioxole
-
Nitrating Mixture Preparation: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve 5-bromo-1,3-benzodioxole in glacial acetic acid in a separate flask equipped with a magnetic stirrer and placed in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 5-bromo-1,3-benzodioxole while maintaining the temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization or column chromatography may be necessary for further purification.[9]
Visualizations
Caption: Troubleshooting workflow for benzodioxole ring formation.
References
- 1. guidechem.com [guidechem.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite - East China Normal University [pure.ecnu.edu.cn:443]
- 7. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. worldresearchersassociations.com [worldresearchersassociations.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iajpr.com [iajpr.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Williamson Ether Synthesis [cs.gordon.edu]
- 20. youtube.com [youtube.com]
Technical Support Center: Alternative Catalysts for Friedel-Crafts Acylation of Benzodioxole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of benzodioxole. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative, greener catalytic systems.
I. Troubleshooting Guides
This section addresses common issues encountered during the Friedel-Crafts acylation of benzodioxole with various alternative catalysts.
Heterogeneous Solid Acid Catalysts (e.g., Zeolites, AquivionSO₃H®)
Q1: My reaction with a solid acid catalyst is showing low to no conversion. What are the possible causes and solutions?
A1: Low conversion in solid acid-catalyzed acylations can stem from several factors:
-
Catalyst Deactivation: The catalyst's active sites can be blocked by reactants, products, or byproducts.[1][2] The product ketone, in particular, can have a pronounced inhibiting effect.[1]
-
Insufficient Catalyst Activity: The chosen solid acid may not be strong enough to catalyze the reaction effectively.
-
Solution: Switch to a catalyst with stronger acid sites. For instance, sulfated zirconia and supported heteropolyacids have been shown to have stronger acid sites than some zeolites.[4]
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the diffusion of reactants to the active sites on the catalyst surface can be a limiting factor.
-
Solution: Ensure efficient stirring of the reaction mixture. Using a higher catalyst loading or a catalyst with a higher surface area can also help.[5]
-
-
Presence of Water: Moisture can deactivate the acid sites of the catalyst.
-
Solution: Ensure all reactants, solvents, and glassware are thoroughly dried.[6]
-
Q2: I'm observing the formation of a significant amount of a non-polar byproduct. What is it and how can I minimize it?
A2: A common byproduct in the acylation of 1,3-benzodioxole, especially at higher temperatures (e.g., 120 °C), is bis(benzo[d][1][2]dioxol-5-yl)methane.[7] This is formed from a side reaction of the benzodioxole starting material in the presence of the acid catalyst.[7]
-
Solution: Optimizing the reaction temperature is key. For instance, using AquivionSO₃H® as a catalyst, the best results were obtained at 100 °C, which minimized byproduct formation while achieving good conversion.[7]
Q3: How can I improve the selectivity of my reaction for the desired acylated product?
A3: Selectivity can be influenced by several factors:
-
Reaction Conditions: As mentioned, temperature plays a crucial role. Lowering the temperature can sometimes improve selectivity by reducing the rate of side reactions.[8]
-
Catalyst Choice: The pore size and structure of zeolite catalysts can influence regioselectivity.[9] Experimenting with different types of solid acids may lead to improved selectivity.
-
Reactant Ratio: Varying the molar ratio of benzodioxole to the acylating agent can impact selectivity.[5]
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)
Q1: My Friedel-Crafts acylation using a metal triflate catalyst is not proceeding. What could be the issue?
A1: While metal triflates are generally robust Lewis acid catalysts, several factors can lead to reaction failure:[4]
-
Catalyst Deactivation: Although more water-tolerant than traditional Lewis acids, excessive moisture can still negatively impact the catalytic activity of metal triflates.[10]
-
Solution: While strictly anhydrous conditions are not always necessary, using dry solvents and reagents is good practice.
-
-
Insufficient Catalyst Loading: In some cases, a higher catalyst loading may be required to achieve a reasonable reaction rate, especially with less reactive acylating agents.
-
Solution: Incrementally increase the mole percentage of the metal triflate catalyst.
-
-
Low Reactivity of Acylating Agent: Carboxylic acids are generally less reactive than acyl chlorides or anhydrides and may require harsher conditions or more active catalysts.[11]
-
Solution: If using a carboxylic acid, consider switching to the corresponding anhydride or acyl chloride. Alternatively, using microwave irradiation can sometimes drive the reaction to completion.[10]
-
Q2: I am getting a complex mixture of products. How can I improve the reaction's cleanliness?
A2: Side reactions can be a problem, particularly at elevated temperatures.
-
Solution:
-
Optimize Temperature: Try running the reaction at a lower temperature for a longer period.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Experiment with different solvents to find one that minimizes side product formation.[12]
-
Use of Additives: In some cases, additives can improve the performance of metal triflate catalysts.[4]
-
Ionic Liquids (ILs)
Q1: My product is difficult to separate from the ionic liquid. What are the best methods for product isolation and IL recycling?
A1: Product separation and ionic liquid recycling are key considerations for the sustainability of this method.[13]
-
Solution:
-
Solvent Extraction: If the product is soluble in a non-polar organic solvent (e.g., diethyl ether, hexane) and the ionic liquid is not, extraction is a straightforward method for product isolation.[13] The ionic liquid can then be dried under vacuum and reused.
-
Distillation: For volatile products, distillation directly from the reaction mixture can be an effective separation technique, as ionic liquids have negligible vapor pressure.[14]
-
Aqueous Wash: If the ionic liquid is immiscible with water, washing with water can remove any water-soluble byproducts or unreacted starting materials.[14]
-
Q2: The catalytic activity of my recycled ionic liquid seems to be decreasing with each run. Why is this happening?
A2: Several factors can contribute to the deactivation of ionic liquid catalysts:
-
Accumulation of Byproducts: Non-volatile byproducts can accumulate in the ionic liquid phase, inhibiting the catalyst.[15]
-
Leaching of the Catalytic Species: In cases where the ionic liquid is used as a medium for a dissolved catalyst (e.g., a metal salt), the catalytic species may be partially extracted into the product phase during workup.[15]
-
Degradation of the Ionic Liquid: Although generally stable, some ionic liquids can degrade under harsh reaction conditions.[16]
-
Solution: A thorough cleaning of the ionic liquid between cycles, for example, by washing with an appropriate solvent, can help maintain its activity.[14] Careful selection of an ionic liquid that is stable under the required reaction conditions is also crucial.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional Lewis acids like AlCl₃ for the acylation of benzodioxole?
A1: Alternative catalysts offer several advantages, primarily related to green chemistry principles:
-
Reduced Waste: Traditional Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃, leading to large quantities of acidic waste during workup.[17] Alternative catalysts are often used in catalytic amounts and can be recycled and reused.[5][12]
-
Milder Reaction Conditions: Many alternative catalysts can operate under milder conditions (e.g., lower temperatures, atmospheric pressure) than traditional methods.[14]
-
Easier Product Isolation: Solid heterogeneous catalysts can be easily separated from the reaction mixture by filtration.[5]
-
Increased Safety: Alternative catalysts are often less corrosive and easier to handle than AlCl₃.[18]
Q2: Can I use carboxylic acids directly as acylating agents with these alternative catalysts?
A2: Yes, direct acylation with carboxylic acids is possible with some alternative catalysts, such as certain zeolites and metal triflates, often under microwave irradiation.[3][11] However, carboxylic acids are generally less reactive than acyl chlorides or anhydrides, so the reaction may require more forcing conditions.[11]
Q3: How do I choose the best alternative catalyst for my specific acylation of benzodioxole?
A3: The optimal catalyst depends on several factors, including the specific acylating agent, desired reaction scale (batch vs. continuous flow), and available equipment. The comparative data table below can serve as a starting point for your selection. For continuous flow processes, a robust heterogeneous catalyst like AquivionSO₃H® has shown excellent performance.[5] For batch reactions, metal triflates in combination with microwave heating can offer high yields in short reaction times.[10]
III. Data Presentation: Comparative Performance of Alternative Catalysts
The following table summarizes quantitative data for the Friedel-Crafts acylation of 1,3-benzodioxole with various alternative catalysts.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time | Catalyst Loading | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Heterogeneous Catalysts | |||||||||
| AquivionSO₃H® | Propionic anhydride | None (Flow) | 100 | 30 min | N/A | 71-73 | ~85 | 61-62 | [7] |
| Zn-Aquivion | Propionic anhydride | None (Batch) | 160 | 1 h | ~1 mol% | 59 | 34 | ~20 | [7] |
| Metal Triflates | |||||||||
| Pr(OTf)₃ | Benzoic anhydride | DES | 100 (MW) | 10 min | 5 mol% | >95 | High (para) | 92 | [10] |
| Note: Data for anisole, a structurally similar activated aromatic ether. | |||||||||
| Ionic Liquids | |||||||||
| [CholineCl][ZnCl₂]₃ | Acetic anhydride | [CholineCl][ZnCl₂]₃ (MW) | 100 | 5 min | N/A | >99 | High (para) | 98 | [19] |
| Note: Data for anisole, a structurally similar activated aromatic ether. |
IV. Experimental Protocols
Continuous Flow Acylation of 1,3-Benzodioxole with AquivionSO₃H®
This protocol is adapted from a study on the continuous acylation of 1,3-benzodioxole.[7]
Materials:
-
1,3-Benzodioxole (MDB)
-
Propionic anhydride
-
AquivionSO₃H® catalyst
-
Continuous flow reactor setup with a packed bed reactor
Procedure:
-
Pack a glass column reactor with AquivionSO₃H® catalyst.
-
Set the reactor temperature to 100 °C.
-
Using syringe pumps, flow neat 1,3-benzodioxole and propionic anhydride at a 1:1 molar ratio through a T-piece mixer and then into the packed bed reactor.
-
Adjust the flow rates to achieve a residence time of 30 minutes.
-
Collect the product mixture at the reactor outlet after reaching a steady state.
-
The unreacted starting material can be separated from the product by distillation.
Batch Acylation of an Aromatic Ether with a Metal Triflate under Microwave Irradiation
This protocol is a general procedure for the acylation of an activated aromatic ether, like anisole, and can be adapted for benzodioxole.[10]
Materials:
-
Benzodioxole (1 mmol)
-
Acylating agent (e.g., propionic anhydride, 1.2 mmol)
-
Metal triflate (e.g., Pr(OTf)₃, 0.05 mmol, 5 mol%)
-
Deep Eutectic Solvent (DES) (e.g., choline chloride/urea 1:2)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the benzodioxole, acylating agent, metal triflate, and the deep eutectic solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes.
-
After cooling, extract the product from the reaction mixture using an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite - East China Normal University [pure.ecnu.edu.cn:443]
- 10. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. [PDF] Ionic Liquids Recycling for Reuse | Semantic Scholar [semanticscholar.org]
- 17. byjus.com [byjus.com]
- 18. researchgate.net [researchgate.net]
- 19. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of the Benzodioxole Ring
Welcome to the technical support center for the regioselective functionalization of the benzodioxole ring. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective functionalization of the benzodioxole ring challenging?
A1: The benzodioxole ring system presents unique challenges in achieving regioselectivity. Standard electrophilic substitution reactions, such as halogenation, nitration, and acylation, predominantly yield the 5-substituted product.[1] Introducing functional groups at the 4-position is particularly difficult due to the electronic properties of the ring.[1] Furthermore, the development of selective C-H bond functionalization reactions can be hampered by issues of both regio- and chemoselectivity, especially in complex molecules with multiple potential reaction sites.[2]
Q2: What are the primary strategies to control regioselectivity in benzodioxole functionalization?
A2: The two main strategies to overcome the inherent regioselectivity are:
-
Directed ortho-Metalation (DoM): This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. This allows for the introduction of an electrophile at a site that is otherwise disfavored.[3]
-
Transition-Metal-Catalyzed C-H Activation: This modern approach employs transition metal catalysts (e.g., Palladium, Rhodium) to selectively activate and functionalize specific C-H bonds. The regioselectivity is often controlled by a directing group that coordinates to the metal center.[4][5]
Q3: What are common directing groups for the functionalization of the benzodioxole ring?
A3: A variety of functional groups can act as directing groups. For Directed ortho-Metalation, strong directing groups include amides, carbamates, and sulfoxides.[3] In transition-metal-catalyzed C-H activation, a wider range of functionalities can be employed, including amides, ketones, and ethers, to direct the catalyst to a specific C-H bond.[6] The choice of directing group is critical and can significantly influence the outcome and regioselectivity of the reaction.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Poor Regioselectivity in Electrophilic Aromatic Substitution
Problem: My electrophilic substitution reaction on a benzodioxole derivative is yielding a mixture of regioisomers, or primarily the undesired isomer.
| Potential Cause | Troubleshooting Suggestion |
| Inherent Electronic Effects | The benzodioxole ring is electronically rich, favoring substitution at the 5-position. To achieve substitution at other positions, consider switching to a strategy like Directed ortho-Metalation or transition-metal-catalyzed C-H activation. |
| Steric Hindrance | Bulky substituents on the ring or the electrophile can influence the position of attack. Analyze the steric environment of your substrate to predict the most likely outcome. In some cases, adjusting the steric bulk of your reagents can alter the regioselectivity. |
| Reaction Conditions | Temperature and solvent can play a role in regioselectivity. Try running the reaction at a lower temperature to favor the thermodynamically more stable product. Solvent choice can also influence the reactivity and selectivity of the electrophile. |
Low Yield or Reaction Failure in Directed ortho-Metalation (DoM)
Problem: I am attempting a Directed ortho-Metalation on a benzodioxole derivative, but I am observing low yields of the desired product or complete failure of the reaction.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Organolithium Reagent | Organolithium reagents like n-BuLi and t-BuLi are sensitive to moisture and air. Ensure you are using a freshly titrated or new bottle of the reagent.[8] |
| Inadequate Drying of Glassware and Solvents | Traces of water will quench the organolithium reagent. Rigorously dry all glassware in an oven and use freshly distilled, anhydrous solvents.[8] For instance, THF can be distilled over sodium/benzophenone.[8] |
| Incorrect Reaction Temperature | The stability of the lithiated intermediate is highly temperature-dependent. Many lithiations are performed at low temperatures (e.g., -78 °C) to prevent decomposition or side reactions.[9] However, some lithiations may require higher temperatures to proceed at a reasonable rate.[8] |
| Poor Directing Group | Not all directing groups are equally effective. The strength of the directing group can influence the efficiency of the lithiation.[3] Consider if a stronger directing group is necessary for your substrate. |
| Steric Hindrance around the ortho-Position | Bulky substituents near the target C-H bond can sterically hinder the approach of the organolithium base.[10] |
A general workflow for troubleshooting lithiation reactions is presented below:
Issues with Transition-Metal-Catalyzed C-H Functionalization
Problem: My transition-metal-catalyzed C-H functionalization of a benzodioxole derivative is giving poor regioselectivity or low conversion.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst/Ligand Combination | The choice of metal catalyst and ligand is crucial for both reactivity and selectivity.[11] Consult the literature for catalyst systems known to be effective for your specific transformation and substrate class. |
| Ineffective Directing Group | The directing group must effectively coordinate to the metal center to ensure high regioselectivity.[4] The electronic and steric properties of the directing group can significantly impact the reaction outcome.[6] |
| Incorrect Oxidant or Additives | Many C-H functionalization reactions require a specific oxidant or additives (e.g., acids, bases) to facilitate the catalytic cycle. Ensure you are using the correct stoichiometry and type of additives as specified in literature protocols.[1] |
| Reaction Conditions | Temperature, solvent, and reaction time can all influence the efficiency and selectivity of the reaction. A systematic optimization of these parameters may be necessary. |
Below is a diagram illustrating the general principle of directing group-assisted C-H activation.
Experimental Protocols
Protocol 1: Acylation of 1,3-Benzodioxole
This protocol is adapted from a procedure for the acylation of 1,3-benzodioxole using a heterogeneous catalyst.[12]
Materials and Reagents:
-
1,3-Benzodioxole
-
Propionic anhydride
-
Heterogeneous acid catalyst (e.g., Zn-Aquivion)
-
Anhydrous solvent (e.g., dichloroethane, if required)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating and stirring equipment
Procedure (Batch Reaction):
-
In a clean, dry round-bottom flask, combine 1,3-benzodioxole (1.0 eq) and the heterogeneous catalyst.
-
Add propionic anhydride (1.2 eq).
-
Heat the mixture to the desired temperature (e.g., 120-160 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by GC or TLC. Note that selectivity can be low in batch processes, with the formation of by-products such as bis(benzo[d][12][13]dioxol-5-yl)methane.[12]
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.
-
The crude product can be purified by distillation or column chromatography.
Note: Continuous flow processes have been shown to significantly improve conversion and selectivity in the acylation of 1,3-benzodioxole.[12]
Protocol 2: Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative
This is a general procedure based on the synthesis of new 1,3-benzodioxole derivatives.[14]
Materials and Reagents:
-
Brominated benzodioxole derivative (e.g., 5-(azidomethyl)-6-bromobenzo[d][12][13]dioxole) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a degassed solution of the brominated benzodioxole derivative and the arylboronic acid in the solvent system, add the base.
-
Add the palladium catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes results from a study on the acylation of 1,3-benzodioxole, highlighting the difference between batch and continuous flow processes.[12]
| Method | Catalyst | Temperature (°C) | Time | Conversion (%) | Selectivity (%) |
| Batch | Zn-Aquivion | 120 | 1 hr | 59 | 34 |
| Continuous Flow | Zn-Aquivion | 100 | 30 min | 73 | 62 |
This data clearly indicates the superior performance of the continuous flow method for this specific transformation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. ias.ac.in [ias.ac.in]
- 11. Metal catalyzed C-H functionalization - Synthetic Organic Chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. worldresearchersassociations.com [worldresearchersassociations.com]
Troubleshooting low yield in Suzuki coupling of benzodioxole bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of benzodioxole bromides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Suzuki coupling of a benzodioxole bromide?
A1: The success of the Suzuki-Miyaura coupling of benzodioxole bromides hinges on several key factors: the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[1] Benzodioxole moieties are electron-rich, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-poor aryl bromides. Therefore, careful optimization of these parameters is crucial to achieve high yields.
Q2: Which palladium catalysts and ligands are recommended for coupling with electron-rich benzodioxole bromides?
A2: For electron-rich aryl bromides like benzodioxole bromides, catalysts that are electron-rich and sterically hindered tend to be more effective as they can facilitate the oxidative addition step.[2] Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃.[1] Ligands such as SPhos and XPhos are also frequently used to enhance catalytic activity.[1] In a study on a substituted benzodioxole, PdCl₂(PPh₃)₂ was found to be more effective than Pd(PPh₃)₄ or Pd(OAc)₂.
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose for my benzodioxole bromide substrate?
A3: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[1] The choice of base can significantly impact the reaction yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] For a specific 1,3-benzodioxole derivative, K₂CO₃ provided a better yield than stronger bases like n-butyl lithium, sec-butyl lithium, sodium hydride (NaH), lithium diisopropylamide (LDA), and lithium bis(trimethylsilyl)amide (LiHMDS).
Q4: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?
A4: Common side reactions in Suzuki couplings include:
-
Homocoupling of the boronic acid, which is often caused by the presence of oxygen. To minimize this, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3][4]
-
Protodeboronation , the loss of the boronic acid group, can be problematic, especially with unstable boronic acids. Using anhydrous solvents and milder bases can help reduce this side reaction.[4]
-
Debromination of the benzodioxole starting material can also occur. Lowering the reaction temperature may help to mitigate this issue.[1]
Q5: My boronic acid seems to be unstable under the reaction conditions. What are my options?
A5: If you suspect your boronic acid is degrading, you can use more stable alternatives such as boronate esters (e.g., pinacol esters).[3] These are generally more robust and can release the boronic acid in situ during the reaction. Another strategy is to use organotrifluoroborates, which are also known for their enhanced stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Suzuki coupling of benzodioxole bromides.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst and ligand. Ensure Pd(0) is the active species. 2. Incrementally increase the reaction temperature. Typical temperatures range from 80-110 °C.[1] 3. Use anhydrous solvents and ensure reagents are pure. |
| Formation of Significant Byproducts | 1. Homocoupling of the boronic acid due to oxygen. 2. Protodeboronation of the boronic acid. 3. Dehalogenation of the benzodioxole bromide. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere.[3][4] 2. Use a milder base (e.g., K₂CO₃) and anhydrous conditions. Consider using a more stable boronic ester.[4] 3. Try lowering the reaction temperature.[1] |
| Low Isolated Yield Despite Good Conversion | 1. Difficult purification. 2. Product instability. | 1. Residual palladium can be removed by washing with an aqueous thiourea solution or by filtration through Celite®.[1] 2. If the product is sensitive, consider milder workup and purification conditions. |
| Reaction is Sluggish or Stalls | 1. Poor solubility of reagents. 2. Inefficient catalyst system for the specific substrate. | 1. Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include dioxane, toluene, and DMF, often with some water.[1] 2. Screen different palladium catalysts and ligands. For electron-rich systems like benzodioxole, ligands such as SPhos or XPhos may be beneficial.[1] |
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of a substituted 1,3-benzodioxole bromide with phenylboronic acid.
Table 1: Optimization of Reaction Conditions
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 100 | Trace |
| Pd(OAc)₂ (5) | K₂CO₃ | Dioxane | 100 | 0 |
| PdCl₂(dppf) (5) | K₂CO₃ | Dioxane | 100 | 45 |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Dioxane | 100 | 59 |
| PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ | Dioxane | 100 | 50 |
| PdCl₂(PPh₃)₂ (5) | K₃PO₄ | Dioxane | 100 | 48 |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | THF | 100 | 42 |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Toluene | 100 | 35 |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | MeCN | 100 | 30 |
Data adapted from a study on a substituted 1,3-benzodioxole derivative.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole Derivatives
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Substituted 5-bromo-1,3-benzodioxole (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-1,3-benzodioxole, arylboronic acid, palladium catalyst, ligand (if separate), and base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: HPLC Method Development for Separating Benzodioxole Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of benzodioxole isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My benzodioxole isomers are not separating and are co-eluting. What should I do?
A1: Co-elution is a common challenge when separating structurally similar isomers.[1] A systematic approach to improving the column's selectivity and efficiency is necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous portion can enhance retention and improve separation.[2]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[3]
-
Modify pH: For ionizable benzodioxole derivatives, slight changes in the mobile phase pH can significantly impact retention and selectivity.[3]
-
Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of ionizable isomers.[2]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
For Positional Isomers: Consider columns that offer different selectivities, such as a phenyl-based column which can provide pi-pi interactions with the aromatic ring of benzodioxole.[4][5] Porous graphitic carbon columns have also been shown to be effective for separating benzodioxinic isomers.[6]
-
For Enantiomers: Chiral stationary phases (CSPs) are necessary to resolve enantiomeric pairs.[7][8] A screening of different chiral columns is often the most effective approach.[9]
-
-
Adjust Temperature: Altering the column temperature can change the selectivity of the separation. Lower temperatures often enhance chiral selectivity.
Q2: I'm observing poor peak shape (tailing or fronting) for my benzodioxole isomer peaks. How can I improve this?
A2: Poor peak shape can compromise the accuracy of your results. Peak tailing is often due to secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Check for Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.
-
Adjust pH: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of silanols.
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer active silanol sites.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to split or tailing peaks.[10]
Q3: My retention times are shifting between injections. What is the cause?
A3: Unstable retention times can make peak identification difficult and suggest a problem with the system's stability or the method's robustness.[11]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[10][11]
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven for better reproducibility.
Q4: I am experiencing high backpressure in my HPLC system. What should I do?
A4: High or unstable backpressure can signal a blockage within the system.
Troubleshooting Steps:
-
Identify the Blockage: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.[12]
-
Check for Blocked Frits: The column inlet frit can become clogged with particulate matter. If the manufacturer allows, try reversing and flushing the column.[12]
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.
-
Buffer Precipitation: If you are using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent them from precipitating in the system.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reversed-phase HPLC method for separating benzodioxole positional isomers?
A1: A good starting point is to use a C18 column with a simple mobile phase of water and acetonitrile or methanol.
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate solvent concentration needed to elute the isomers.[13]
-
Mobile Phase pH: For potentially ionizable benzodioxole derivatives, a starting pH of around 3.0 is common to suppress silanol activity.[3]
Q2: How do I choose a chiral column for separating benzodioxole enantiomers?
A2: The selection of a chiral stationary phase (CSP) is largely empirical.[8] It is recommended to screen a set of 3-5 diverse chiral columns (e.g., polysaccharide-based, protein-based, etc.) with different mobile phase systems (normal-phase, reversed-phase, and polar organic).[9]
Q3: What are the advantages of using a phenyl stationary phase for separating benzodioxole isomers?
A3: Phenyl columns can provide alternative selectivity to C18 columns for aromatic compounds like benzodioxole. The phenyl groups on the stationary phase can engage in pi-pi interactions with the benzene ring of the analytes, which can help to resolve positional isomers that are difficult to separate based on hydrophobicity alone.[4][5]
Q4: Can I use gradient elution for the separation of benzodioxole isomers?
A4: Yes, gradient elution is a powerful tool, especially for complex mixtures of isomers with a wide range of polarities. It allows for the separation of both early and late-eluting compounds in a single run.[3]
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of Benzodioxole Isomers
-
Weighing: Accurately weigh a suitable amount of the sample.
-
Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions. Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[12]
Protocol 2: General Method Development Strategy for Benzodioxole Isomers
-
Initial Column and Mobile Phase Selection:
-
For positional isomers, start with a C18 or Phenyl column.
-
For enantiomers, select a set of 3-5 diverse chiral columns for screening.[9]
-
Choose a mobile phase system (e.g., reversed-phase, normal-phase, or polar organic).
-
-
Scouting Gradient Run: Perform a broad gradient run to determine the elution range of the isomers.
-
Optimization of Selectivity (α):
-
Vary the organic modifier (acetonitrile vs. methanol).
-
Adjust the mobile phase pH.
-
Test different mobile phase additives (e.g., different buffers).
-
Change the column stationary phase if necessary.
-
-
Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the peaks of interest.
-
Optimization of Efficiency (N):
-
Adjust the flow rate.
-
Consider increasing the column length or using a column with smaller particles (UHPLC).
-
-
Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Data Presentation
Table 1: Example Data for Reversed-Phase Separation of Benzodioxole Positional Isomers
| Parameter | Method A | Method B |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 30-70% B in 20 min | 40-80% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Retention Time 1 | 10.2 min | 11.5 min |
| Retention Time 2 | 10.8 min | 12.8 min |
| Resolution | 1.8 | 2.5 |
Table 2: Example Screening Data for Chiral Separation of a Benzodioxole Derivative
| Column | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution |
| Chiralpak IA | n-Hexane/IPA (90:10) | 8.5 | 9.2 | 1.6 |
| Chiralcel OD-H | n-Hexane/EtOH (80:20) | 12.1 | 14.5 | 2.1 |
| Chiralpak AD-H | MeOH/ACN (50:50) | 6.3 | 6.3 | 0.0 |
Visualizations
Caption: HPLC method development workflow for benzodioxole isomer separation.
Caption: Troubleshooting decision tree for co-eluting benzodioxole isomers.
References
- 1. youtube.com [youtube.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. separation of positional isomers - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. realab.ua [realab.ua]
- 11. labcompare.com [labcompare.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Solubility of Benzodioxole Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of benzodioxole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my benzodioxole compounds exhibit poor aqueous solubility?
A1: Benzodioxole moieties are inherently hydrophobic due to their fused ring structure, which consists of a benzene ring and a dioxole ring.[1][2] This nonpolar nature leads to low solubility in aqueous buffers commonly used in biological assays. The overall solubility of a specific benzodioxole derivative will also depend on the nature of its other substituents.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of a benzodioxole compound into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep them in solution dramatically decreases when diluted into an aqueous environment.[3] The hydrophobic benzodioxole compound, now exposed to a predominantly aqueous medium, crashes out of the solution.
To prevent this, you can try the following:
-
Lower the final DMSO concentration: While aiming for a low final DMSO concentration (typically <0.5%) to minimize solvent effects on the assay, ensure it's not so low that the compound precipitates.
-
Optimize the dilution method: Add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing or sonicating to facilitate better dispersion.
-
Employ solubility enhancement techniques: Consider using co-solvents, pH adjustment, cyclodextrins, or liposomes as described in the troubleshooting guides below.
Q3: Can changing the pH of my buffer improve the solubility of my benzodioxole compound?
A3: Yes, if your benzodioxole derivative has ionizable functional groups, such as carboxylic acids or amines. By adjusting the pH of the buffer to be at least 2 pH units above the pKa for an acidic compound or 2 pH units below the pKa for a basic compound, you can convert the compound into its more soluble ionized (salt) form.[4]
Q4: Are there any general starting points for selecting a solubility enhancement technique for a new benzodioxole compound?
A4: A good starting point is to assess the physicochemical properties of your compound.
-
For neutral compounds: Co-solvents or cyclodextrin complexation are often effective first choices.
-
For compounds with ionizable groups: pH modification is the simplest and often most effective method.
-
For highly lipophilic compounds: Liposomal formulations can be very effective at encapsulation and delivery.
It is often beneficial to screen several methods to find the most suitable one for your specific compound and assay system.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility of the benzodioxole compound. | 1. Use a Co-solvent: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol) into the aqueous buffer to increase the overall solvent polarity.[5][6] 2. pH Adjustment: If the compound has an ionizable group, adjust the buffer pH to favor the more soluble ionized form.[4] 3. Cyclodextrin Complexation: Encapsulate the hydrophobic compound within the cavity of a cyclodextrin molecule to increase its apparent solubility.[7][8] 4. Liposomal Formulation: Encapsulate the compound within the lipid bilayer of liposomes.[9] |
| High final concentration of the compound exceeds its solubility limit. | 1. Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your compound starts to precipitate under your specific assay conditions.[10][11][12] 2. Work at a Lower Concentration: If possible, perform your initial assays at a concentration well below the determined solubility limit. |
| Improper mixing of DMSO stock with aqueous buffer. | 1. Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous buffer. 2. Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or sonicating to ensure rapid and uniform dispersion. |
Data Presentation: Solubility Enhancement of Benzodioxole-Containing Compounds
The following tables provide examples of how different techniques can improve the solubility of compounds containing a benzodioxole moiety. The actual degree of solubility enhancement is highly dependent on the specific compound's structure.
Table 1: Effect of Co-solvents on the Solubility of Stiripentol
| Solvent System | Solubility (mg/mL) | Fold Increase vs. Aqueous Buffer | Reference |
| Aqueous Buffer (PBS, pH 7.2) with 50% Ethanol | ~0.5 | >10 | [13] |
| DMSO | ~50 | >1000 | [13] |
| Ethanol | ~30 | >600 | [13] |
| Water | Insoluble | - | [14] |
Table 2: Solubility of Podophyllotoxin and its Derivatives
| Compound | Solvent | Solubility (mg/mL) | Reference | | :--- | :--- | :--- | | Podophyllotoxin | Water | Slightly soluble |[15] | | Podophyllotoxin | 1:3 DMSO:PBS (pH 7.2) | ~0.25 |[11] | | Podophyllotoxin | Ethanol | ~0.14 |[11] | | Podophyllotoxin | DMSO | ~15 |[11] | | Water-insoluble podophyllotoxin derivative (VP-16-213) | - | - |[16] | | Water-soluble podophyllotoxin derivative (27–487) | - | - |[16] | | Glucoside derivative of podophyllotoxin (6b) | Water | 1.7 |[17] |
Table 3: Fold Increase in Aqueous Solubility with Cyclodextrins (General Examples)
| Compound Type | Cyclodextrin Derivative | Fold Increase in Solubility | Reference |
| Pyrazolo[3,4-d]pyrimidines | 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 100 - 1000 | [18] |
| Plant Essential Oils | α- and β-cyclodextrin | Up to 10 |
Experimental Protocols
Kinetic Solubility Assay using Nephelometry
This method provides a high-throughput assessment of the concentration at which a compound begins to precipitate from a solution.
Materials:
-
Test benzodioxole compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Nephelometer plate reader
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations for the serial dilution.
-
Mix and Incubate: Mix the contents of the plate thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in the nephelometric signal is observed compared to the baseline.
Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Materials:
-
Solid (crystalline) benzodioxole compound
-
Aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. Ensure there is undissolved solid material present.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm) for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After incubation, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common method for preparing solid cyclodextrin-benzodioxole complexes.
Materials:
-
Benzodioxole compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Organic solvent (e.g., ethanol, methanol)
-
Deionized water
Procedure:
-
Dissolve the Guest: Dissolve the benzodioxole compound in a minimal amount of a suitable organic solvent.
-
Dissolve the Host: In a separate container, dissolve the cyclodextrin in deionized water, with gentle heating if necessary.
-
Complexation: Slowly add the benzodioxole solution to the cyclodextrin solution with continuous stirring.
-
Precipitation: Continue stirring the mixture for a defined period (e.g., 24-48 hours) at a constant temperature. The inclusion complex will gradually precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash it with a small amount of cold deionized water to remove any uncomplexed material, and then dry it under vacuum.
Preparation of a Liposomal Formulation (Thin-Film Hydration Method)
This is a widely used method for encapsulating hydrophobic compounds like benzodioxoles into liposomes.
Materials:
-
Benzodioxole compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve the benzodioxole compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle agitation (e.g., vortexing or hand-shaking) above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be modulated by benzodioxole derivatives, providing a conceptual framework for their potential mechanisms of action in biological assays.
Caption: Experimental workflow for assessing and improving compound solubility.
Caption: Inhibition of the STAT3 signaling pathway by benzodioxole compounds.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Caption: Inhibition of the Thioredoxin Reductase (TrxR) system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. enamine.net [enamine.net]
- 6. enamine.net [enamine.net]
- 7. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Podophyllotoxin | C22H22O8 | CID 10607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Comparison of a water-soluble and a water-insoluble podophyllotoxin derivative in murine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Avoiding over-bromination in benzodioxole scaffold synthesis
Welcome to the technical support center for benzodioxole scaffold synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding over-bromination during electrophilic aromatic substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant amounts of di-brominated and other poly-brominated byproducts in my reaction?
A: The 1,3-benzodioxole ring is a highly activated aromatic system, making it susceptible to multiple additions of bromine under standard electrophilic aromatic substitution conditions. Using strong brominating agents like molecular bromine (Br₂) can lead to unavoidable side-reactions, including dibromination, even with cooling.[1] The use of liquid bromine in acetic acid has also been reported to yield the dibromide byproduct.[2] This high reactivity necessitates the use of milder reagents and carefully controlled conditions to achieve selective mono-bromination.
Q2: My current protocol uses molecular bromine. What are some recommended alternative methods to achieve mono-bromination?
A: To improve selectivity and avoid over-bromination, switching to a milder or more controlled brominating system is highly recommended. Several effective methods have been reported:
-
Oxidative Bromination with H₂O₂: This method uses a bromide salt, such as ammonium bromide (NH₄Br), and an oxidant like hydrogen peroxide (H₂O₂).[1] It is a greener approach that often provides good yields of the mono-brominated product.[2]
-
Oxidative Bromination with Oxone: Another catalytic approach involves using ammonium bromide as the bromine source with Oxone as the oxidant in a solvent like methanol or water.[3]
-
N-Bromosuccinimide (NBS): NBS is a common and effective reagent for the bromination of activated aromatic rings like benzodioxole.[4][5] Its reactivity can be modulated by catalysts, such as mandelic acid, to achieve highly regioselective mono-bromination.[3]
-
iso-Amyl Nitrite/HBr System: This system has been shown to be a mild and efficient reagent for the electrophilic aromatic bromination of benzodioxole, yielding pure 4-bromobenzodioxole without detectable impurities in select solvents.[6][7]
The following diagram illustrates the decision-making process for troubleshooting over-bromination.
Q3: How do different reaction conditions and reagents affect the yield and selectivity of mono-bromination?
A: The choice of reagent and solvent has a significant impact on the outcome. While traditional methods with molecular bromine often result in mixtures, newer oxidative methods demonstrate much higher selectivity.
| Reagent System | Substrate | Solvent | Temp. | Yield | Selectivity/Comments | Reference |
| Molecular Bromine (Br₂) | 1,3-Benzodioxole | DCM | 0°C | ~70% | Dibromination is an "unavoidable side-reaction". | [1] |
| NH₄Br / 30% H₂O₂ | 1,3-Benzodioxole | Acetic Acid | RT | Good | Provides a greener alternative to molecular bromine. | [2] |
| iso-Amyl Nitrite / 48% HBr | 1,3-Benzodioxole | Dichloromethane | RT | 90% | Leads to pure 4-bromobenzodioxole without detectable impurities. | [6] |
| iso-Amyl Nitrite / 48% HBr | 1,3-Benzodioxole | Acetonitrile | RT | 82% | Good yield, but lower than with DCM. | [6] |
| iso-Amyl Nitrite / 48% HBr | 1,3-Benzodioxole | Methanol | RT | 75% | Good yield, but lower than with DCM. | [6] |
Q4: I am having difficulty purifying the mono-brominated product. What are the best practices?
A: The high boiling point of bromo-benzodioxole can make purification challenging.
-
Vacuum Distillation: This is a common method, but it requires a high vacuum (e.g., <10 mmHg) to prevent the product from decomposing or turning to tar at high temperatures.[8]
-
Steam Distillation: This technique can be effective for separating the brominated products from non-volatile tars and impurities. However, it may not effectively separate the desired mono-bromo product from unreacted starting material or other bromo-isomers.[8]
-
Column Chromatography: For achieving high purity, especially in complex reaction mixtures, flash column chromatography over silica gel is a reliable method.[9]
Experimental Protocols
Protocol 1: Mono-bromination using Ammonium Bromide and H₂O₂
This procedure is adapted from a general method for the bromination of activated aromatic systems.[2]
-
Preparation: In a two-necked round-bottomed flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol).
-
Solvent Addition: Add acetic acid (4 mL) to the flask.
-
Reaction Initiation: Begin stirring the mixture at room temperature. Add 30% hydrogen peroxide (H₂O₂, 2.2 mmol) dropwise to the reaction mixture.
-
Monitoring: Allow the contents to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by treating the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the product with dichloromethane (DCM).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via vacuum distillation or column chromatography.
Protocol 2: Mono-bromination using iso-Amyl Nitrite and HBr
This procedure is based on the highly selective oxybromination method reported by Gavara, et al.[6][7]
-
Preparation: To a solution of 1,3-benzodioxole (1 equivalent) in dichloromethane (DCM), begin stirring at room temperature.
-
Reagent Addition: Add iso-amyl nitrite (2 equivalents) followed by 48% hydrobromic acid (HBr, 1.5 equivalents).
-
Reaction: Continue stirring the mixture at room temperature for 3 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup & Purification: Upon completion, perform an appropriate aqueous workup followed by extraction with an organic solvent. The crude product can be purified by column chromatography to yield pure 4-bromobenzodioxole.
Reaction Pathway Visualization
The following diagram illustrates the desired mono-bromination pathway versus the undesired over-bromination pathway on the benzodioxole scaffold.
References
- 1. Piperonal from 1,3-benzodioxole? [chemistry.mdma.ch]
- 2. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Bromination of benzodioxole - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
Technical Support Center: Isolating Pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up procedure to isolate pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to inactive reagents, incorrect temperature, or insufficient reaction time. | - Ensure the freshness and purity of starting materials like methyl gallate and diiodomethane or dibromomethane. - Verify the reaction temperature is maintained at the optimal level (e.g., 60°C). - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Product Contaminated with Starting Material (Methyl Gallate) | Inefficient extraction or insufficient washing. Methyl gallate is polar and may remain in the organic layer if not properly washed. | - During the aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic phenols like methyl gallate. - Perform multiple extractions to ensure complete separation. |
| Oily or Gummy Product Instead of a Solid | Presence of impurities, residual solvent, or byproducts. | - Ensure the organic extracts are thoroughly dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) before solvent evaporation.[1] - Purify the crude product using column chromatography on silica gel.[1] - Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). |
| Product is a Discolored (non-white) Solid | Formation of colored byproducts or oxidation of phenolic compounds. | - Treat the crude product solution with activated charcoal to remove colored impurities before filtration and concentration. - Conduct the work-up and purification steps quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Purifying by Column Chromatography | Incorrect solvent system (eluent) leading to poor separation of the product from impurities. | - Optimize the eluent system using TLC. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[1][2] A reported successful ratio is 15% ethyl acetate in hexane.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate?
A1: Pure Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is typically a white amorphous powder or a white solid.[1][2]
Q2: What are the key steps in a standard work-up procedure for this compound?
A2: A typical work-up involves pouring the reaction mixture into water, followed by extraction with an organic solvent such as ethyl acetate or ether.[1] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
Q3: What purification technique is most effective for isolating this compound?
A3: Column chromatography on silica gel is a highly effective method for purifying Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.[1]
Q4: What is a suitable eluent system for column chromatography?
A4: A common and effective eluent system is a mixture of ethyl acetate and hexane. A specific ratio reported to be successful is 15% ethyl acetate in hexane.[1][2] Another suggested eluent is petroleum ether:ethyl acetate in a 5:1 ratio.[1]
Q5: How can I confirm the purity and identity of the final product?
A5: The purity and identity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. One source confirms the structure using NMR.[1]
Experimental Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C9H8O5 | [3] |
| Molecular Weight | 196.16 g/mol | [1] |
| Reported Yield | 55-58% | [1] |
| Appearance | White amorphous powder / White solid | [1][2] |
| Chromatography Eluent | 15% ethyl acetate in hexane or 5:1 petroleum ether:ethyl acetate | [1][2] |
Key Experimental Protocols
Protocol 1: Reaction Quenching and Extraction
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 50 mL for a 1g scale reaction).[1]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[1]
-
Combine the organic extracts.
-
Wash the combined organic layers with saturated brine (2 x 30 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in the chosen eluent system (e.g., 15% ethyl acetate in hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate.[1][2]
Workflow for Isolation and Purification
References
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Methylenedioxybenzoates for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, substituted methylenedioxybenzoates represent a class of compounds with significant potential. Their core structure, the 1,3-benzodioxole ring, is a key pharmacophore in a variety of biologically active molecules. The strategic placement of substituents on this scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides an in-depth comparison of the primary synthetic routes to access these valuable compounds, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction: The Strategic Importance of the Methylenedioxybenzene Core
The 1,3-benzodioxole moiety, often referred to as the methylenedioxy bridge, is a privileged scaffold in medicinal chemistry. Its presence can significantly influence a molecule's interaction with biological targets, often enhancing potency and modulating metabolic stability. The synthesis of benzoate derivatives of this core structure is therefore of considerable interest for the development of new therapeutic agents and functional materials. This guide will dissect and compare three principal synthetic strategies, evaluating them on criteria of efficiency, scalability, safety, and versatility.
Route 1: The Classical Approach - Oxidation of Substituted Piperonals
This is arguably the most traditional and widely employed route, starting from readily available substituted piperonals (3,4-methylenedioxybenzaldehydes). The core of this strategy lies in the oxidation of the aldehyde functionality to a carboxylic acid, followed by esterification.
Causality Behind Experimental Choices
The choice of oxidizing agent is critical in this route. Potassium permanganate (KMnO₄) is a common choice due to its high reactivity and cost-effectiveness. The reaction is typically performed in an aqueous medium, often with heating, to ensure sufficient solubility of the starting material. The subsequent esterification is usually a straightforward acid-catalyzed reaction with the desired alcohol, or a two-step process involving conversion to the acyl chloride followed by reaction with the alcohol.
Experimental Protocol: Synthesis of Methyl 3,4-methylenedioxybenzoate from Piperonal
Step 1: Oxidation of Piperonal to Piperonylic Acid
-
Reaction Setup: In a flask equipped with a mechanical stirrer, suspend piperonal (1 equivalent) in water.
-
Oxidant Preparation: Prepare a solution of potassium permanganate (approximately 1.4 equivalents) in water.
-
Reaction: Heat the piperonal suspension to 70-80°C and slowly add the potassium permanganate solution. Maintain the temperature and vigorous stirring. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Work-up: After the reaction is complete, filter the hot solution to remove the manganese dioxide byproduct. Cool the filtrate and acidify with a mineral acid (e.g., HCl) to precipitate the piperonylic acid.
-
Purification: Filter the crude piperonylic acid and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Step 2: Esterification of Piperonylic Acid
-
Reaction Setup: Dissolve the dried piperonylic acid (1 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Reflux the mixture until the reaction is complete (monitored by TLC or GC).
-
Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3,4-methylenedioxybenzoate.
Route 2: Building from the Ground Up - Synthesis from Substituted Catechols
This route offers greater flexibility in the introduction of various substituents on the aromatic ring by starting with a pre-functionalized catechol. The key steps involve the formation of the methylenedioxy bridge, followed by carboxylation and esterification.
Causality Behind Experimental Choices
The formation of the methylenedioxy bridge is typically achieved via a Williamson ether synthesis, reacting the catechol with a dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base.[1][2] The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous and organic phases, thereby improving the yield and reaction rate.[3] Subsequent carboxylation can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation, or more modern direct carboxylation techniques using carbon dioxide.
Experimental Protocol: Synthesis of a Substituted Methylenedioxybenzoate from a Substituted Catechol
Step 1: Synthesis of Substituted 1,2-Methylenedioxybenzene
-
Reaction Setup: Dissolve the substituted catechol (1 equivalent) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent system (e.g., water/dichloromethane).
-
Base Addition: Add a strong base, such as sodium hydroxide, to deprotonate the catechol.
-
Reaction: Add dihalomethane (an excess is often used) and heat the mixture under reflux with vigorous stirring.
-
Work-up: After completion, separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
Purification: Purify the product by distillation or column chromatography.
Step 2: Carboxylation and Esterification
-
Method A: Friedel-Crafts Acylation/Oxidation
-
Perform a Friedel-Crafts acylation on the substituted 1,2-methylenedioxybenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).
-
Oxidize the resulting ketone to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).
-
Esterify the carboxylic acid as described in Route 1.
-
-
Method B: Direct Carboxylation
Route 3: An Eco-Friendly Alternative - Vapor-Phase Synthesis
Driven by the principles of green chemistry, this route provides a more sustainable approach to the synthesis of the core 1,2-methylenedioxybenzene structure, avoiding the use of hazardous dihalomethanes.
Causality Behind Experimental Choices
This method involves the reaction of a catechol with a formaldehyde acetal, such as dimethoxymethane, in the vapor phase over a heterogeneous catalyst.[6] The choice of catalyst is crucial for achieving high selectivity and yield. Zeolites and other solid acid catalysts have shown promise in this transformation. The subsequent carboxylation and esterification steps would follow similar procedures as outlined in Route 2.
Experimental Protocol: Vapor-Phase Synthesis of 1,2-Methylenedioxybenzene
-
Catalyst Bed Preparation: Pack a fixed-bed reactor with a suitable heterogeneous catalyst (e.g., a specific zeolite).
-
Reaction: Pass a vaporized mixture of the catechol and a formaldehyde acetal over the heated catalyst bed.
-
Product Collection: Condense the product stream and separate the desired 1,2-methylenedioxybenzene from unreacted starting materials and byproducts.
-
Subsequent Steps: The purified 1,2-methylenedioxybenzene can then be carboxylated and esterified as described in Route 2.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Oxidation of Piperonals | Route 2: Synthesis from Catechols | Route 3: Vapor-Phase Synthesis |
| Starting Material Availability | Readily available for common substitution patterns. | Wide variety of substituted catechols are commercially available or can be synthesized.[7] | Catechols and formaldehyde acetals are readily available. |
| Versatility for Substitution | Limited by the availability of substituted piperonals. | High, allows for diverse substitution patterns on the aromatic ring. | High, dependent on the availability of substituted catechols. |
| Typical Overall Yield | Good to Excellent (often >80% for the oxidation step). | Moderate to Good (yields for bridge formation can be variable). | Potentially high, but optimization of catalyst and conditions is critical. |
| Scalability | Well-established and scalable. | Scalable, but may require optimization of phase-transfer conditions. | Potentially scalable for continuous flow processes. |
| Safety & Environmental Concerns | Use of strong oxidizing agents (KMnO₄). | Use of hazardous dihalomethanes and strong bases. | Avoids dihalomethanes, considered a "greener" alternative.[6] |
| Key Mechanistic Step | Oxidation of an aldehyde to a carboxylic acid. | Williamson ether synthesis (Sₙ2 reaction) for methylenedioxy bridge formation.[1][8] | Heterogeneously catalyzed acetal exchange/cyclization. |
Visualizing the Synthetic Workflows
Route 1: Oxidation of Piperonal
Caption: Workflow for the synthesis of substituted methylenedioxybenzoates via oxidation of piperonals.
Route 2: Synthesis from Catechol
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biomedres.us [biomedres.us]
- 4. Direct carboxylation of simple arenes with CO2 through a rhodium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Direct C–H Carboxylation of Aromatic Compounds - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
A Comparative Guide to the Structure-Activity Relationships of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzodioxole moiety, a five-membered ring containing two oxygen atoms fused to a benzene ring, is a prevalent scaffold in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its unique structural and electronic properties have made it a privileged starting point in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzodioxole derivatives across various therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Cell Proliferation and Survival
Benzodioxole derivatives have demonstrated significant potential as anticancer agents, with research focusing on their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.[3]
A study by Hawash et al. (2020) synthesized a series of benzodioxole carboxamide derivatives and evaluated their cytotoxic activity against several cancer cell lines.[1] The results highlighted that the presence of a carboxamide group is crucial for anticancer activity. Specifically, compounds 2a and 2b , which incorporate a dimethoxyphenyl amide moiety reminiscent of the potent anticancer agent Combretastatin A-4 (CA-4), exhibited notable activity.[4]
In contrast, derivatives lacking the amide group showed significantly weaker cytotoxicity.[4] Compound 2a was particularly effective against the Hep3B liver cancer cell line, reducing the secretion of α-fetoprotein (a tumor marker) and inducing cell cycle arrest at the G2/M phase, an effect comparable to that of the standard chemotherapeutic drug, doxorubicin.[1]
Comparative Cytotoxicity Data
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 2a | N-(3,4-dimethoxyphenyl)acetamide | Hep3B | Potent (quantitative data not specified) | [1] |
| 2b | N-(2,5-dimethoxyphenyl)acetamide | Hep3B | Active (quantitative data not specified) | [1] |
| 5a, 5b, 6a, 6b, 7a, 7b | Various non-amide derivatives | HeLa, Caco-2, Hep3B | >3940 (very weak or negligible) | [1] |
| Doxorubicin | (Standard) | Hep3B | Not specified, used as positive control | [1] |
Table 1: Comparative in vitro anticancer activity of selected benzodioxole derivatives.
Another study conjugated 1,3-benzodioxole derivatives with arsenicals, which improved the anti-tumor efficiency of the latter. These conjugates showed broad-spectrum anti-proliferative activity against four cancer cell lines while exhibiting significantly less inhibition against normal cell lines.[5] The mechanism of action involves inhibiting the thioredoxin system, leading to oxidative stress and apoptosis.[6]
Anti-inflammatory Activity: COX Inhibition
Chronic inflammation is linked to various diseases, including cancer. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy. Benzodioxole derivatives have been investigated as COX inhibitors.
Hawash et al. (2020) synthesized twelve novel benzodioxole derivatives, categorized as aryl acetates and aryl acetic acids, and evaluated their inhibitory activity against COX-1 and COX-2.[7] The study found that ortho-halogenated compounds were generally more potent than their meta-substituted counterparts. Compound 3b , an aryl acetate with an ortho-chloro substituent, showed potent activity against both COX-1 and COX-2, with a selectivity ratio comparable to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[7] Compound 4f , an aryl acetic acid derivative, was the most potent against COX-1.[7]
Comparative COX Inhibition Data
| Compound | Functional Group | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3b | Aryl Acetate | 2-Chloro | 1.12 | 1.3 | 0.862 | [7] |
| 4f | Aryl Acetic Acid | 4-Fluoro | 0.725 | Not specified | Not specified | [7] |
| 4d | Aryl Acetic Acid | 4-Chloro | Not specified | Not specified | 1.809 | [7] |
| Ketoprofen | (Standard) | - | Not specified | Not specified | 0.196 | [7] |
| Celecoxib | (Standard) | - | Not specified | Not specified | Selective for COX-2 |
Table 2: Comparative in vitro COX-1 and COX-2 inhibitory activity of selected benzodioxole derivatives.
Antidiabetic Activity: α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. A recent study by Hawash et al. (2023) synthesized and evaluated a series of benzodioxole carboxamide derivatives for their antidiabetic potential by assessing their in vitro α-amylase inhibitory activity.[8]
The results demonstrated that compounds IIa and IIc were potent inhibitors of α-amylase, with IC50 values in the sub-micromolar range.[8] Importantly, these compounds showed negligible cytotoxicity against the normal human embryonic kidney cell line (Hek293t), suggesting a favorable safety profile.[8] In vivo studies in a streptozotocin-induced diabetic mouse model confirmed the antidiabetic effect of compound IIc , which significantly reduced blood glucose levels.[8]
Comparative α-Amylase Inhibition Data
| Compound | Substitution on Aniline Ring | α-Amylase IC50 (µM) | Cytotoxicity (Hek293t) IC50 (µM) | Reference |
| IIa | 2-Chloro | 0.85 | >150 | [8] |
| IIc | 4-Chloro | 0.68 | >150 | [8] |
| IId | 2,4-Dichloro | Not specified (noted for anticancer activity) | 26-65 (against cancer lines) | [8] |
Table 3: Comparative in vitro α-amylase inhibitory activity and cytotoxicity of selected benzodioxole carboxamide derivatives.
Antimicrobial and Other Activities
The versatility of the benzodioxole scaffold extends to other therapeutic areas. Studies have reported its incorporation into derivatives with:
-
Antimicrobial Activity : Benzodioxole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[2] Some have also been investigated as inhibitors of the bacterial cell division protein FtsZ.[9]
-
Antifungal Synergists : Certain benzodioxole propanamides act as potent synergists with fluconazole against resistant Candida albicans.[10]
-
Anticonvulsant and Analgesic Effects : The benzodioxole moiety is present in compounds with antiepileptic and analgesic properties.[1]
-
Antitubulin Activity : Derivatives of 6-benzyl-1,3-benzodioxole have been shown to inhibit tubulin polymerization and mitosis, acting as competitive inhibitors of colchicine binding.[11]
Experimental Protocols
Synthesis of Benzodioxole Carboxamide Derivatives (General Procedure)
This protocol is a general representation based on the synthesis described by Hawash et al. (2023).[8]
-
Dissolution : Dissolve the starting benzodioxole acetic acid or carboxylic acid (1 equivalent) in dichloromethane (DCM).
-
Activation : Add 4-Dimethylaminopyridine (DMAP) (0.3 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents) to the solution under an argon atmosphere and stir.
-
Coupling : After a 30-minute incubation, add the desired substituted aniline derivative (1 equivalent).
-
Reaction : Stir the reaction mixture for 48 hours at room temperature.
-
Work-up and Purification : Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated. The crude product is then purified, usually by column chromatography.
In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard procedure for assessing cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the benzodioxole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro COX Inhibition Assay
This protocol is based on commercially available colorimetric inhibitor screening kits.
-
Reagent Preparation : Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme Incubation : In a 96-well plate, add the buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition : Add the benzodioxole derivatives at various concentrations to the wells. Include wells with a known inhibitor (e.g., celecoxib, ketoprofen) as a positive control and wells with solvent as a negative control. Incubate for a short period.
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid.
-
Colorimetric Measurement : Immediately following substrate addition, add the colorimetric substrate TMPD. Monitor the absorbance change over time at a specific wavelength (e.g., 590 nm). The rate of color development is proportional to COX activity.
-
IC50 Calculation : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vitro α-Amylase Inhibition Assay
This is a common method for screening α-amylase inhibitors.[12]
-
Reagent Preparation : Prepare a starch solution (substrate), porcine pancreatic α-amylase solution in buffer (e.g., Tris-HCl, pH 6.9 with CaCl₂), and a colorimetric reagent (e.g., 3,5-dinitrosalicylic acid, DNSA).
-
Inhibitor Incubation : Pre-incubate the α-amylase solution with various concentrations of the benzodioxole derivatives for 10 minutes at 37°C.
-
Reaction Initiation : Add the starch solution to initiate the enzymatic reaction and incubate for a further 10 minutes at 37°C.
-
Reaction Termination and Color Development : Stop the reaction by adding the DNSA reagent. Heat the mixture in a boiling water bath for 5 minutes to allow for color development.
-
Absorbance Measurement : After cooling to room temperature, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced, and thus to the enzyme activity.
-
IC50 Calculation : Calculate the percentage of inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of DNA content using propidium iodide (PI) staining.[1]
-
Cell Harvesting and Fixation : Harvest the treated cells (e.g., 1 x 10⁶ cells), wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Washing : Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNA Digestion : Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.
-
DNA Staining : Add a PI staining solution to the cells and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Figure 1: Logical relationship in the SAR of benzodioxole derivatives.
Figure 2: General experimental workflow for screening benzodioxole derivatives.
Figure 3: Signaling pathway showing G2/M cell cycle arrest induced by benzodioxole derivatives.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. bio-protocol.org [bio-protocol.org]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 10. academicjournals.org [academicjournals.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. In vitro α-amylase inhibitory assay [protocols.io]
Unveiling the Bioactivity of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate Analogs: A Comparative Guide
The 1,3-benzodioxole scaffold, a core component of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate, is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. Modifications to this core structure have led to the development of potent anticancer and anti-inflammatory agents. This guide will delve into the biological activities of these analogs, presenting a clear comparison of their efficacy.
Anticancer Activity of Benzodioxole Analogs
Several derivatives of 1,3-benzodioxole have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular pathways, such as the thioredoxin system, or interference with microtubule dynamics.
A notable class of anticancer benzodioxole analogs are those conjugated with arsenicals. These compounds have been shown to inhibit the thioredoxin (Trx) system, which is often upregulated in cancer cells and plays a critical role in redox homeostasis and cell survival[1]. Inhibition of this system leads to increased oxidative stress and subsequent apoptosis.
Another approach has been the synthesis of benzodioxole derivatives that exhibit broad-spectrum antiproliferative activity. For instance, the compound 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester has shown significant growth inhibitory effects across a wide panel of human tumor cell lines[2]. More recently, rationally designed derivatives have yielded compounds like (E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), which displays potent activity against breast cancer cells[4].
Comparative Anticancer Activity Data
| Compound/Analog | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [4] |
| 5-Fluorouracil (Reference) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [4] |
| PZ2 (Arsenical Conjugate) | 4T1 (Breast) | 1.40 | [1] |
| MAZ2 (Arsenical Conjugate) | 4T1 (Breast) | 0.81 | [1] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | NCI 60-cell line panel | Log10GI50 -4.00 to -5.71 | [5] |
Anti-inflammatory Activity of Benzodioxole Analogs
The 1,3-benzodioxole moiety is also a key feature in several compounds with potent anti-inflammatory properties. The primary mechanism of action for many of these analogs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Hybrid molecules incorporating the benzodioxole scaffold with other pharmacologically active moieties, such as pyrazole, have been developed as dual inhibitors of COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile[6]. Furthermore, derivatives of piperonylic acid, a compound closely related to the title molecule, have demonstrated anti-inflammatory effects[7].
Comparative Anti-inflammatory Activity Data
| Compound/Analog | Assay | IC50 (µM) / % Inhibition | Reference |
| Compound 3b (Benzodioxole acetic acid derivative) | COX-1 Inhibition | 1.12 | [8][9] |
| COX-2 Inhibition | 1.3 | [8][9] | |
| Compound 4d (Benzodioxole acetate derivative) | COX-1 Inhibition | 2.55 | [8][9] |
| COX-2 Inhibition | 1.41 | [8][9] | |
| Compound 4f (Benzodioxole acetate derivative) | COX-1 Inhibition | 0.725 | [8][9] |
| COX-2 Inhibition | 1.58 | [8][9] | |
| Ketoprofen (Reference) | COX-1 Inhibition | 1.2 | [8][9] |
| COX-2 Inhibition | 6.1 | [8][9] | |
| Compound 11 (Benzodioxole-pyrazole hybrid) | TNF-α Inhibition | 85.19% | [6] |
| Compound 17 (Benzodioxole-pyrazole hybrid) | TNF-α Inhibition | 97.71% | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
References
- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerative action of topical piperonylic acid on mice full thickness wound by modulating inflammation and collagen deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. staff.najah.edu [staff.najah.edu]
A Comparative Guide to the Validation of 1H NMR Spectra for Synthesized Benzodioxole Compounds
This guide provides a comprehensive framework for the validation of synthesized benzodioxole derivatives using Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these important chemical entities. Benzodioxole derivatives are found in numerous natural products and are key pharmacophores in drug design.[1] Therefore, rigorous structural confirmation is paramount, and 1H NMR is a primary analytical tool for this purpose.
Data Presentation: Characteristic 1H NMR Chemical Shifts
The structural validation of benzodioxole compounds relies on the identification of characteristic signals in the 1H NMR spectrum. The protons of the methylenedioxy bridge (-O-CH₂-O-) and the aromatic ring protons serve as key diagnostic markers. The precise chemical shifts can vary based on the substitution pattern on the aromatic ring and the nature of the substituents.
The table below summarizes typical chemical shift ranges for protons in 1,3-benzodioxole derivatives, compiled from spectral data of the parent compound and various substituted analogues.[2]
| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Notes |
| Methylene Protons (-O-CH₂-O-) | 5.90 - 6.10 | Singlet (s) | This sharp singlet, integrating to 2H, is the most distinctive feature of the benzodioxole core. Its appearance is a strong indicator of the intact dioxole ring. |
| Aromatic Protons (Ar-H) | 6.70 - 7.80 | Singlet (s), Doublet (d), Multiplet (m) | The chemical shifts and splitting patterns are highly dependent on the position and electronic nature of the substituents on the aromatic ring. For the unsubstituted 1,3-benzodioxole, the aromatic protons appear as a multiplet around 6.81 ppm. |
| Substituent Protons | Variable | Variable | Protons on substituent groups will appear in their expected chemical shift regions. For example, protons on an alkyl chain adjacent to the aromatic ring typically appear between 2.0-3.0 ppm.[3][4] |
Experimental Protocol for 1H NMR Validation
This section details a standard protocol for the acquisition and validation of 1H NMR spectra for newly synthesized benzodioxole compounds.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified, dry benzodioxole compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean NMR tube.
-
Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Ensure the sample has fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][5]
-
Before acquisition, lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the spectrum using standard parameters for a 1H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
3. Data Processing and Validation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at δ 7.26 ppm).[2]
-
Integrate all signals. The area under each peak is proportional to the number of protons it represents.[6][7] Verify that the integration ratios correspond to the expected number of protons for each signal in the proposed structure.
-
Analyze the splitting patterns (multiplicity) of the signals. The n+1 rule can be used to determine the number of neighboring non-equivalent protons.[7]
-
Compare the observed chemical shifts, integrations, and multiplicities with the expected values summarized in the table above and with data from closely related, known compounds. The final structure should be consistent with all spectral data, often in conjunction with 13C NMR and HR-MS results for unambiguous confirmation.[8]
Visualization of the Validation Workflow
The logical flow from synthesis to structural validation of a benzodioxole compound is a systematic process. The following diagram illustrates the key stages involved in this workflow.
Caption: Workflow for Synthesis and 1H NMR Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzodioxole Derivatives and Other Compounds as Alpha-Amylase Inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic strategies for managing metabolic disorders such as type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase presents a key area of investigation. This guide provides a comparative analysis of the efficacy of various compounds, with a focus on benzodioxole derivatives, as inhibitors of α-amylase. While specific experimental data on the α-amylase inhibitory activity of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is not currently available in the public domain, this guide leverages data from structurally related benzodioxole compounds to provide valuable insights for researchers.
The management of postprandial hyperglycemia is a critical aspect of diabetes care, and α-amylase inhibitors play a significant role by delaying carbohydrate digestion and glucose absorption. This guide synthesizes available in vitro data to facilitate a comparative understanding of the potency of different inhibitor classes.
Quantitative Comparison of Alpha-Amylase Inhibitors
The inhibitory efficacy of various compounds against α-amylase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for a selection of benzodioxole derivatives and other well-known α-amylase inhibitors.
| Compound/Derivative Class | Specific Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Benzodioxole Derivatives | Benzodioxole aryl acetic acid (4f) | 1.11 | - | [1] |
| Acarbose (Reference) | 6.47 | - | [1] | |
| Benzodioxole-carboxamide (6b) | 4.28 | - | [1] | |
| Benzodioxole-carboxamide (6a) | 8.54 | - | [1] | |
| Other Inhibitors | Hemi-Pyocyanin | 3.1 | - | |
| Acarbose (Reference) | 4.2 | - | ||
| Methanolic extract of Adenanthera pavonina | 16.16 | - | ||
| Acarbose (Reference) | 18.63 | - | ||
| 5-O-p-coumaroylquinic acid (5-CQA) | - | 69.39 | ||
| Acarbose (Reference) | - | 45.39 |
Note: The IC50 values for benzodioxole derivatives and their reference, acarbose, are taken from a single study for consistency.[1] Other inhibitor data is provided for broader context. Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
A standardized in vitro α-amylase inhibition assay is crucial for the reliable evaluation and comparison of potential inhibitors. The following protocol is a synthesis of methodologies reported in the literature.[1]
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (e.g., 1% w/v soluble starch in buffer)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM sodium chloride, pH 6.9)
-
Acarbose (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate buffer. The DNSA reagent is prepared by dissolving DNSA in a solution of sodium potassium tartrate and sodium hydroxide.
-
Enzyme Inhibition Assay:
-
In a series of test tubes, add a specific volume of the test compound solution at various concentrations.
-
Add the α-amylase solution to each tube and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the starch solution to each tube.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding the DNSA reagent.
-
Heat the tubes in a boiling water bath for a set time (e.g., 5-10 minutes) to allow for color development.
-
Cool the tubes to room temperature and dilute the reaction mixture with distilled water.
-
-
Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Controls:
-
Blank: Contains all reagents except the enzyme solution to account for the absorbance of the test compound.
-
Negative Control: Contains all reagents except the test compound to measure the maximum enzyme activity.
-
Positive Control: Contains acarbose instead of the test compound.
-
-
Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Methodologies and Pathways
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of the in vitro alpha-amylase inhibition assay.
Caption: Mechanism of alpha-amylase inhibition in carbohydrate digestion.
Conclusion
The exploration of α-amylase inhibitors is a vibrant field in the quest for effective anti-diabetic agents. While direct experimental evidence for the α-amylase inhibitory activity of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is lacking, the potent inhibitory effects of other benzodioxole derivatives highlight the potential of this chemical scaffold. The data presented in this guide, along with the detailed experimental protocol, offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of benzodioxole derivatives is warranted to design and synthesize novel and more potent α-amylase inhibitors for the potential management of hyperglycemia.
References
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Synthetic Benzodioxole Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is understanding the correlation between in vitro and in vivo activity. This guide provides a comprehensive comparison of synthetic benzodioxole compounds, a versatile class of molecules with a wide range of biological activities, highlighting the translation of their effects from the laboratory bench to preclinical models.
Benzodioxole, a heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of pharmacological properties. These include anti-tumor, anti-hyperlipidemic, anti-diabetic, and anti-inflammatory activities.[1] This guide will delve into the quantitative data from both in vitro and in vivo studies, provide detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Quantitative Data Summary: A Tale of Two Environments
The efficacy of a drug candidate can vary significantly between a controlled in vitro environment and the complex biological system of a living organism. The following tables summarize the quantitative data for representative synthetic benzodioxole compounds, showcasing their in vitro potency and in vivo effects.
| Compound ID | In Vitro α-Amylase Inhibition (IC50, µM) | In Vitro Cytotoxicity (CC50, µM) | In Vivo Blood Glucose Reduction (mg/dL) | Animal Model |
| IIc | 0.68 | >150 (HEK293T cells) | 78.4 (from 252.2 to 173.8) | Streptozotocin-induced diabetic mice |
| IIa | 0.85 | >150 (HEK293T cells) | Not Reported | Not Applicable |
Table 1: Comparison of in vitro anti-diabetic activity and in vivo efficacy of benzodioxole carboxamide derivatives.
| Compound ID | In Vitro COX-1 Inhibition (IC50, µM) | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro Cytotoxicity (CC50, µM) | Cell Line |
| 3b | 1.12 | 1.3 | >219 | HeLa |
| 4f | 0.725 | Not Reported | >219 | HeLa |
| 3e | 2.36 | 2.73 | 219 | HeLa |
Table 2: In vitro anti-inflammatory and cytotoxic activity of benzodioxole derivatives.
| Compound ID | In Vitro Anti-proliferative Activity (IC50, µmol·L⁻¹) | Cell Lines | In Vivo Effect | Animal Model |
| PZ2 | Broad spectrum | Various cancer cell lines | Tumor elimination | Tumor-bearing mice |
| PZ5 | Broad spectrum | Various cancer cell lines | Tumor elimination | Tumor-bearing mice |
| PFZ2 | Broad spectrum | Various cancer cell lines | Tumor elimination | Tumor-bearing mice |
Table 3: In vitro and in vivo anti-tumor activity of arsenical-conjugated benzodioxole derivatives.
Experimental Protocols: The "How-To" Behind the Data
Reproducibility and standardization are cornerstones of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro α-Amylase Inhibitory Assay
This assay is used to screen for compounds that can inhibit the activity of α-amylase, an enzyme that plays a key role in carbohydrate digestion.
-
Substrate Preparation: A solution of starch (2 mg) is prepared in 0.2 mL of 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M calcium chloride. The solution is boiled for 5 minutes and then pre-incubated at 37°C for 5 minutes.[2][3]
-
Compound Incubation: The test benzodioxole compound, dissolved in a suitable solvent (e.g., DMSO), is added to the substrate solution.
-
Enzyme Reaction: 0.1 mL of porcine pancreatic amylase (2 U/mL) in Tris-HCl buffer is added to the mixture and incubated for 10 minutes at 37°C.[2][3]
-
Stopping the Reaction: The reaction is terminated by adding 0.5 mL of 50% acetic acid.[2][3]
-
Measurement: The absorbance of the resulting solution is measured at 595 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor).
In Vitro Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in a culture. It is often used to assess the cytotoxicity of a compound.
-
Cell Seeding: Cells (e.g., HeLa, HEK293T) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthetic benzodioxole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation: The plate is incubated for a further 1-4 hours, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
In Vivo Streptozotocin-Induced Diabetic Mouse Model
This animal model is widely used to study type 1 diabetes and to evaluate the efficacy of anti-diabetic drugs.
-
Animal Acclimatization: Male mice are acclimatized for at least one week before the experiment.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5). The dosage of STZ can vary depending on the mouse strain and desired severity of diabetes.[4][5][6][7][8]
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly from the tail vein. Mice with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.[6]
-
Compound Administration: The diabetic mice are then treated with the synthetic benzodioxole compound or a vehicle control over a specified period.
-
Efficacy Evaluation: The effect of the compound on blood glucose levels is monitored throughout the treatment period.
Visualizing the Mechanisms: Pathways and Workflows
Understanding the underlying mechanisms of action and the experimental processes is crucial for interpreting the data. The following diagrams, created using the DOT language, visualize a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for evaluating synthetic benzodioxole compounds.
Caption: Proposed anti-tumor signaling pathway of arsenical-conjugated benzodioxole derivatives.[9][10]
Conclusion: From Promising Molecules to Potential Medicines
The presented data and methodologies underscore the importance of a multi-faceted approach to drug discovery. While in vitro assays provide a rapid and cost-effective means of identifying promising candidates, in vivo studies are indispensable for validating their efficacy and safety in a complex biological system. The synthetic benzodioxole compounds highlighted in this guide demonstrate a clear correlation between their in vitro activities and in vivo effects, particularly in the contexts of diabetes and cancer. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate the therapeutic potential of this versatile class of molecules and pave the way for their clinical development.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. In vitro α-amylase inhibitory assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. diacomp.org [diacomp.org]
- 5. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmatory Analysis of Reaction Products: A Comparison of HRMS and Elemental Analysis
In the synthesis of novel chemical entities, rigorous structural confirmation of the final product is a critical step. Among the array of analytical techniques available, High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA) stand out as two powerful, complementary methods for verifying the elemental composition of a newly synthesized compound. This guide provides a comparative overview of these techniques, complete with experimental protocols and data interpretation, to assist researchers in drug discovery and chemical development in their application.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision.[1][2] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can provide the exact mass of a molecule, often to within 5 parts per million (ppm).[1] This high accuracy allows for the confident determination of a molecule's elemental formula.[3]
Principle of Operation: A sample is introduced into the mass spectrometer where it is ionized.[2] These ions are then separated based on their mass-to-charge ratio in a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) and detected.[4] The high resolving power of these instruments allows for the differentiation of ions with very similar masses.[1]
Information Provided:
-
Exact Mass: The primary output is a highly accurate mass measurement of the molecular ion.[5]
-
Elemental Composition: By comparing the exact mass to theoretical masses of possible chemical formulas, the elemental composition can be determined.[6]
-
Isotopic Pattern: HRMS can resolve the isotopic distribution of the elements within the molecule, providing further confirmation of the elemental composition.[1]
Advantages and Limitations of HRMS
| Advantages | Limitations |
| High Specificity & Accuracy: Provides unambiguous determination of molecular formulas.[1] | Cannot Distinguish Isomers: Molecules with the same formula but different structures (isomers) will have the same exact mass.[2] |
| High Sensitivity: Requires very small amounts of sample (picomole to femtomole range). | No Purity Information: HRMS provides the elemental formula of the ions detected but does not give a quantitative measure of the bulk sample's purity.[3] |
| Versatility: Can be coupled with chromatographic techniques (e.g., LC-HRMS) to analyze complex mixtures.[7] | Matrix Effects: The ionization efficiency of the target molecule can be suppressed or enhanced by other components in the sample. |
| Rich Information: Provides both exact mass and isotopic pattern data.[1] | Instrumentation Cost: HRMS instruments are generally more expensive to purchase and maintain than elemental analyzers. |
Elemental Analysis (EA)
Elemental Analysis, often referred to as CHNX analysis, is a technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample.[8] It is a combustion-based method that provides the percentage composition of these elements in a pure organic compound.[9]
Principle of Operation: A small, precisely weighed amount of the sample is combusted in a furnace in the presence of excess oxygen.[9][10] The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.[11] The mass percentages of the elements in the original sample are then calculated.
Information Provided:
-
Elemental Composition: Provides the weight percentage of C, H, N, S, and other elements in the bulk sample.
-
Empirical Formula: The percentage composition can be used to calculate the simplest whole-number ratio of atoms in the compound.
-
Purity Assessment: By comparing the experimentally determined percentages to the theoretical values for the proposed structure, the purity of the sample can be assessed.[12] An agreement within ±0.4% is often considered acceptable for publication in many chemistry journals.[12][13]
Advantages and Limitations of Elemental Analysis
| Advantages | Limitations |
| Purity Confirmation: Provides a direct measure of the bulk purity of the sample.[14] | Larger Sample Requirement: Typically requires milligram quantities of the sample.[14] |
| Confirms Empirical Formula: Directly verifies the ratio of elements in the compound. | Does Not Provide Molecular Weight: EA gives the empirical formula, but not the molecular formula, without additional data like mass spectrometry. |
| Cost-Effective: Generally, EA instrumentation is less expensive than HRMS. | Destructive Technique: The sample is destroyed during the combustion process. |
| Robust and Reliable: A well-established and highly accurate technique for pure compounds.[10] | Less Suitable for Mixtures: The presence of impurities, such as residual solvents, can significantly affect the results.[12] |
Synergistic Application: A Comparative Summary
HRMS and Elemental Analysis are not mutually exclusive; in fact, they provide complementary information that together offers a more complete picture of a reaction product's identity and purity.[15]
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (EA) |
| Primary Information | Exact mass-to-charge ratio (m/z) | Percentage composition of elements (C, H, N, S, etc.) |
| Derived Information | Molecular Formula | Empirical Formula |
| Sample Amount | Picomole to femtomole | Milligram |
| Purity Assessment | Indirectly, by detecting impurities | Direct measure of bulk purity |
| Isomer Differentiation | No | No |
| Key Strength | Unambiguous molecular formula determination of the analyte.[1] | Confirmation of bulk sample purity and elemental ratios.[12] |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation:
-
Dissolve a small amount of the purified reaction product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the chosen ionization technique.
-
For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Calibration:
-
Analysis:
-
Introduce the sample into the HRMS instrument, typically via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI, APCI) and mass range. Ensure the resolving power is set to a high value (e.g., >60,000 FWHM).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Use the instrument's software to determine the exact mass of this peak.
-
Input the measured exact mass into a formula calculator to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).
-
Compare the theoretical isotopic pattern of the most likely formula with the experimentally observed pattern to confirm the assignment.
-
Elemental Analysis (EA) Protocol
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvents, as these can significantly alter the C and H percentages. Drying under high vacuum is a common practice.
-
The sample must be homogeneous and pure.
-
Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule.
-
-
Instrument Setup:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Ensure the combustion and reduction furnaces are at their optimal temperatures and that the carrier gas (helium) and combustion gas (oxygen) are flowing at the correct rates.
-
-
Analysis:
-
Place the weighed sample capsule into the instrument's autosampler.
-
Initiate the combustion sequence. The sample is dropped into the high-temperature combustion furnace.
-
The resulting gases are passed through a reduction furnace and then separated, typically by gas chromatography.
-
The separated gases are quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument's software will calculate the weight percentages of C, H, N, and S based on the detector response and the initial sample weight.
-
Compare the experimental percentages with the theoretical percentages calculated for the proposed molecular formula. The difference should ideally be less than 0.4%.[12][13]
-
Data Presentation: A Case Study
Hypothetical Reaction Product: A researcher proposes the synthesis of a novel compound with the molecular formula C₁₇H₁₄N₂O₂ .
Theoretical Data:
-
Molecular Weight: 278.31 g/mol
-
HRMS (Monoisotopic Mass of [M+H]⁺): 279.1128
-
Elemental Analysis: C, 73.37%; H, 5.07%; N, 10.07%
Experimental Results:
Table 1: HRMS Data for the Reaction Product
| Ion | Theoretical m/z | Measured m/z | Difference (ppm) | Proposed Formula |
| [M+H]⁺ | 279.1128 | 279.1131 | 1.1 | C₁₇H₁₅N₂O₂⁺ |
Table 2: Elemental Analysis Data for the Reaction Product
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 73.37 | 73.25 | -0.12 |
| Hydrogen (H) | 5.07 | 5.11 | +0.04 |
| Nitrogen (N) | 10.07 | 10.01 | -0.06 |
Conclusion from Data: The HRMS data shows a measured mass that is in excellent agreement (1.1 ppm error) with the theoretical mass for the protonated target molecule, confirming the molecular formula C₁₇H₁₄N₂O₂. The elemental analysis results are all within the acceptable ±0.4% deviation, which supports the proposed structure and indicates a high degree of purity for the bulk sample. The combination of these two datasets provides strong evidence for the successful synthesis of the desired product.
Workflow Visualization
The following diagram illustrates the logical workflow for confirming the structure of a reaction product using both HRMS and Elemental Analysis.
Caption: Workflow for reaction product structure confirmation.
References
- 1. fiveable.me [fiveable.me]
- 2. measurlabs.com [measurlabs.com]
- 3. rsc.org [rsc.org]
- 4. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 5. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmrmbc.com [nmrmbc.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Benzodioxole Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzodioxole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its presence in numerous natural and synthetic compounds exhibiting potent anticancer activity. This guide provides a comparative overview of promising benzodioxole derivatives, summarizing their efficacy, detailing their mechanisms of action, and providing comprehensive experimental protocols to support further research and development in this critical area.
Executive Summary
This guide highlights three distinct classes of benzodioxole derivatives that have demonstrated significant potential as anticancer agents:
-
Benzodioxole-Arsenical Conjugates: Exemplified by MAZ2 , these compounds exhibit potent and selective cytotoxicity against a broad range of cancer cell lines. Their primary mechanism involves the inhibition of the thioredoxin (Trx) system, leading to overwhelming oxidative stress and subsequent apoptosis.
-
Benzodioxole Carboxamides: Represented by compound 2a , this class of derivatives has shown notable activity, particularly against liver cancer cells. Their mode of action includes the induction of cell cycle arrest at the G2/M phase.
-
Piperine and its Derivatives: Natural products like piperine and its synthetic analogue HJ1 have displayed multifaceted anticancer effects. These include the modulation of key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, induction of apoptosis through reactive oxygen species (ROS) generation, and cell cycle arrest.
This guide will delve into the quantitative data supporting the efficacy of these compounds, outline the experimental methodologies for their evaluation, and provide visual representations of their molecular pathways and experimental workflows.
Data Presentation: A Comparative Overview of In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of selected benzodioxole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Benzodioxole-Arsenical Conjugates (µM) [1]
| Compound | Molm-13 (Leukemia) | NB4 (Leukemia) | HeLa (Cervical) | 4T1 (Breast) | COS-7 (Normal) | PBMC (Normal) |
| MAZ2 | < 1 | < 1 | < 1 | < 1 | > 10 | > 10 |
| PZ2 | > 1 | > 1 | > 1 | > 1 | > 10 | > 10 |
| PFZ2 | ~1 | ~1 | ~1 | ~1 | > 10 | > 10 |
| HDZ2 | < 1 | < 1 | < 1 | < 1 | > 10 | > 10 |
| TAZ2 | < 1 | < 1 | < 1 | < 1 | > 10 | > 10 |
| DAZ2 | < 1 | < 1 | < 1 | < 1 | > 10 | > 10 |
Table 2: IC50 Values of Benzodioxole Carboxamide Derivatives (mM) [2]
| Compound | HeLa (Cervical) | Caco-2 (Colorectal) | Hep3B (Liver) |
| 2a | > 5 | > 5 | < 1 |
| 2b | > 5 | > 5 | ~2.5 |
| 5a, 5b, 6a, 6b, 7a, 7b | > 3.94 | > 3.94 | > 3.94 |
Table 3: IC50 Values of Piperine and its Derivatives (µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Piperine | HeLa (Cervical) | ~50-100 | [3] |
| Piperine | 4T1 (Breast) | ~100 µg/mL | [4] |
| HJ1 | HeLa (Cervical) | Potent Inhibition | [1] |
| HJ1 | MDA-MB-231 (Breast) | Potent Inhibition | [1] |
| H19 | NCI-H226 (Lung) | 0.95 | [5] |
| H19 | HCT-116 (Colon) | Not specified | [5] |
| H19 | MDA-MB-231 (Breast) | Not specified | [5] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these benzodioxole derivatives are mediated through distinct and sometimes overlapping signaling pathways.
Benzodioxole-Arsenical Conjugates (MAZ2): Inhibition of the Thioredoxin System
The primary target of MAZ2 is the thioredoxin (Trx) system, which is often overexpressed in cancer cells and plays a crucial role in maintaining redox homeostasis and promoting cell survival.[1][6] Inhibition of thioredoxin reductase (TrxR) by MAZ2 leads to a cascade of events culminating in apoptosis.[1][7][8][9][10]
Benzodioxole Carboxamide (Compound 2a): G2/M Cell Cycle Arrest
Compound 2a exerts its anticancer effect by inducing cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2][8] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins.[5][11][12][13]
Piperine and its Derivatives (HJ1): Multi-Targeting Anticancer Effects
Piperine and its derivatives exhibit a broader mechanism of action, impacting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[12][14][15][16][17][18] This includes the induction of apoptosis through ROS generation and caspase activation, as well as cell cycle arrest.[3][19][20]
In Vivo Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of novel anticancer agents.
-
MAZ2: In a 4T1 breast cancer syngeneic mouse model, intraperitoneal administration of MAZ2 at doses of 1 and 1.5 mg/kg once a week for two weeks resulted in significant tumor growth inhibition, with some tumors being completely eliminated.[6] This was achieved without noticeable side effects, and analysis of tumor tissue confirmed the inhibition of the thioredoxin system in vivo.[6]
-
HJ1: The in vivo antitumor activity of the piperine derivative HJ1 was evaluated using the chick embryo chorioallantoic membrane (CAM) model. HJ1 demonstrated robust antitumor activity by suppressing tumor angiogenesis and reducing tumor weight, highlighting its potential to inhibit tumor growth in a living system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of anticancer agents.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of novel anticancer compounds.
Synthesis of Benzodioxole Derivatives
General Procedure for N-(benzo[d][1][7]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives:
-
Synthesis of 2-(benzylthio)acetic acid: To a solution of thioglycolic acid and an appropriately substituted benzyl bromide in ethanol, a solution of sodium hydroxide in water is added dropwise. The reaction mixture is refluxed for 3 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous residue is acidified with HCl. The product is then extracted with ethyl acetate, dried over magnesium sulfate, and concentrated.
-
Synthesis of N-(benzo[d][1][7]dioxol-5-yl)-2-(benzylthio)acetamide: The crude 2-(benzylthio)acetic acid is dissolved in dichloromethane, and oxalyl chloride is added dropwise at 0°C. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour. The excess oxalyl chloride and dichloromethane are removed to yield the crude acid chloride. This crude product is then added dropwise to a solution of benzo[d][1][7]dioxol-5-amine and triethylamine in dioxane at 0°C. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The mixture is then poured into water and acidified. The product is extracted with dichloromethane, dried, and concentrated.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivatives for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Mechanism of Action Studies
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the benzodioxole derivative for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Western Blot Analysis for Apoptotic Proteins:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p53).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Thioredoxin Reductase (TrxR) Activity Assay:
-
Prepare cell lysates from treated and untreated cells.
-
Use a commercially available TrxR assay kit. The assay typically measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB, which can be monitored spectrophotometrically at 412 nm.
-
The specific activity of TrxR is determined by comparing the rate of DTNB reduction in the presence and absence of a TrxR inhibitor.
In Vitro Tubulin Polymerization Assay:
-
Use a commercially available tubulin polymerization assay kit.
-
The assay monitors the polymerization of purified tubulin into microtubules in the presence or absence of the test compound.
-
Polymerization is typically measured by an increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
In Vivo Antitumor Activity
Chick Chorioallantoic Membrane (CAM) Assay:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is made in the eggshell to expose the CAM.
-
A sterile filter paper or a gel sponge containing the test compound or cancer cells is placed on the CAM.
-
After a few days of incubation, the effect on angiogenesis (blood vessel formation) and tumor growth is observed and quantified.
Mouse Xenograft/Syngeneic Tumor Model:
-
Cancer cells are injected subcutaneously into the flank of immunocompromised (xenograft) or immunocompetent (syngeneic) mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The benzodioxole derivative is administered via a suitable route (e.g., intraperitoneal, oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., histology, western blotting).
Conclusion
Benzodioxole derivatives represent a rich and diverse source of potential anticancer agents. The compounds highlighted in this guide, including the thioredoxin-inhibiting arsenical conjugates, the cell cycle-arresting carboxamides, and the multi-targeting piperine analogues, demonstrate the versatility of this scaffold in cancer drug discovery. The provided data and experimental protocols offer a solid foundation for researchers to further explore and optimize these promising molecules, with the ultimate goal of developing novel and effective cancer therapies. Future work should focus on comprehensive structure-activity relationship (SAR) studies, detailed pharmacokinetic and pharmacodynamic profiling, and rigorous in vivo testing to advance the most promising candidates toward clinical development.
References
- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of thioredoxin reductase (TrxR) triggers oxidative stress-induced apoptosis in filarial nematode Setaria cervi channelized through ASK-1-p38 mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells [frontiersin.org]
- 11. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the Anticancer Potential of the “King of Spices” Piper nigrum and Its Main Constituent Piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability of Benzodioxole Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, valued for its presence in numerous natural products and its utility in the synthesis of a wide range of therapeutic agents.[1][2][3] However, the metabolic lability of the benzodioxole ring, primarily due to cytochrome P450 (CYP) enzyme-mediated oxidation, presents a significant challenge in drug development. This guide provides a comparative analysis of modified benzodioxole structures, focusing on strategies to enhance metabolic stability. We present supporting experimental data, detailed methodologies for key in vitro assays, and visualizations of metabolic pathways and experimental workflows to aid in the rational design of more robust drug candidates.
The Challenge of Benzodioxole Metabolism
The primary route of metabolism for benzodioxole-containing compounds involves the CYP enzyme system, particularly isoforms such as CYP3A4 and CYP2D6.[4][5][6] Metabolism often proceeds through the formation of reactive intermediates, including carbene and catechol species.[7] These reactive metabolites can lead to mechanism-based inhibition of CYP enzymes and potential toxicity, making the benzodioxole ring a "structural alert" in drug design.[7][8]
Strategies for Enhancing Metabolic Stability
To mitigate these metabolic liabilities, medicinal chemists employ various structural modification strategies. Two of the most effective approaches are:
-
Fluorination: The introduction of fluorine atoms at metabolically susceptible positions can block or slow down oxidative metabolism.[1][9] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[10]
-
Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can significantly slow the rate of bond cleavage due to the kinetic isotope effect, thereby enhancing metabolic stability.[11][12][13]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro metabolic stability data for a selection of benzodioxole-containing compounds and illustrates the impact of structural modifications. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Description | Modification | t½ (min) | CLint (µL/min/mg protein) | Species | Assay System | Reference |
| Compound A | Non-fluorinated Indole Analog | - | 12.35 | - | Mouse | Liver Microsomes | |
| Compound B | 4-Fluoro-indazole Analog of A | Fluorination | 13.29 | - | Mouse | Liver Microsomes | |
| Compound C | CF3-substituted Indazole Analog of A | Trifluoromethylation | 53.71 | 1.29 | Mouse | Liver Microsomes | |
| Compound D | Non-deuterated Benzopyran Analog | - | - | - | Rat | - | [13] |
| Compound E | Deuterated Benzopyran Analog | Deuteration | Improved pharmacokinetic profile | - | Rat | - | [13] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies. The trend of increased stability with modification is the key takeaway.
Experimental Protocols
Accurate assessment of metabolic stability is crucial for evaluating the success of structural modifications. Below are detailed protocols for two standard in vitro assays.
Microsomal Stability Assay
This assay is a widely used, high-throughput method to assess the metabolic stability of compounds in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive control compounds (with known high and low clearance)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent like DMSO. Prepare the liver microsomal suspension and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold organic solvent to the respective wells.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL)
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a more physiologically relevant system.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound and positive control compounds
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.
-
Compound Addition: Prepare a solution of the test compound in the culture medium and add it to the plated hepatocytes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the medium.
-
Sample Lysis and Extraction: Lyse the cells and extract the compound from the combined cell lysate and medium using an organic solvent.
-
Sample Processing: Centrifuge the samples to remove cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathway of benzodioxole and a generalized experimental workflow.
Conclusion
The metabolic stability of benzodioxole-containing compounds is a critical parameter that can be significantly improved through strategic structural modifications. Fluorination and deuteration have emerged as effective strategies to block or slow down CYP-mediated metabolism, thereby enhancing the pharmacokinetic profiles of these compounds. The in vitro assays and workflows detailed in this guide provide a robust framework for assessing the metabolic stability of novel benzodioxole derivatives. By integrating these experimental approaches with a sound understanding of the underlying metabolic pathways, researchers can accelerate the design and development of safer and more efficacious drugs.
References
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. Exploration of catalytic properties of CYP2D6 and CYP3A4 through metabolic studies of levorphanol and levallorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes. | Semantic Scholar [semanticscholar.org]
- 6. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Isocratic vs. Gradient HPLC: A Comparative Guide for the Analysis of Benzodioxole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and chemical synthesis for monitoring reaction progress, identifying impurities, and ensuring product quality. When analyzing complex reaction mixtures, such as those involving benzodioxole derivatives, a critical decision lies in the choice of elution mode: isocratic or gradient. This guide provides an objective comparison of these two techniques, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific analytical needs.
Principles of Isocratic and Gradient Elution
In HPLC, the separation of components in a mixture is achieved by their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The elution mode dictates how the mobile phase composition is managed during the analysis.
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the entire analytical run.[1] For example, a mixture of 60% acetonitrile and 40% water is continuously pumped through the column. This simplicity offers several advantages, including straightforward method development, stable baselines, and excellent reproducibility, making it ideal for routine quality control of simple, well-characterized samples.[2] However, isocratic elution can be challenging for complex mixtures containing compounds with a wide range of polarities.[1] Early-eluting compounds may have poor resolution, while late-eluting compounds can exhibit broad peaks and excessively long retention times.[3]
Gradient Elution: This technique involves a programmed change in the mobile phase composition during the analysis.[3] Typically, the strength of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient elution of a wide range of compounds with varying polarities within a single run.[3] Gradient elution generally results in improved peak resolution, sharper peaks (especially for strongly retained compounds), and shorter overall analysis times for complex samples.[1][4] However, it requires more complex instrumentation and longer column re-equilibration times between injections.[4]
Logical Workflow for Method Selection
The choice between isocratic and gradient HPLC is fundamentally driven by the complexity of the sample and the analytical goals. The following diagram illustrates a logical workflow for selecting the appropriate elution mode for the analysis of a benzodioxole reaction mixture.
Caption: Workflow for selecting between isocratic and gradient HPLC.
Experimental Comparison: Analysis of a Hypothetical Benzodioxole Reaction Mixture
To illustrate the practical differences between isocratic and gradient HPLC, we present a case study on the analysis of a hypothetical reaction mixture for the synthesis of a benzodioxole derivative.
Reaction: Catechol reacting with a dihaloalkane in the presence of a base to form a substituted benzodioxole.
Components of the Reaction Mixture:
-
Reactant: Catechol (highly polar)
-
Product: Substituted Benzodioxole (less polar)
-
Byproduct: Dimerized catechol (intermediate polarity)
-
Impurity: Unreacted dihaloalkane (non-polar)
Experimental Protocols
Sample Preparation: A 10 µL aliquot of the reaction mixture was quenched with 1 mL of acetonitrile, vortexed, and filtered through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation:
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, and UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Isocratic Method:
-
Mobile Phase: 60% Acetonitrile, 40% Water.
-
Run Time: 20 minutes.
Gradient Method:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 90% B
-
12-15 min: 90% B
-
15.1-20 min: 30% B (Re-equilibration)
-
-
Run Time: 20 minutes (including re-equilibration).
Data Presentation and Comparison
The performance of both methods was evaluated based on retention time, peak area, peak width, and resolution. The results are summarized in the tables below.
Table 1: Isocratic HPLC Results
| Compound | Retention Time (min) | Peak Area (mAU*s) | Peak Width (min) | Resolution (Rs) |
| Catechol (Reactant) | 2.5 | 15000 | 0.20 | 1.2 (vs. Byproduct) |
| Dimerized Catechol (Byproduct) | 3.0 | 8000 | 0.25 | 2.5 (vs. Product) |
| Substituted Benzodioxole (Product) | 5.5 | 25000 | 0.45 | 4.0 (vs. Impurity) |
| Dihaloalkane (Impurity) | 15.0 | 3000 | 1.50 | - |
Table 2: Gradient HPLC Results
| Compound | Retention Time (min) | Peak Area (mAU*s) | Peak Width (min) | Resolution (Rs) |
| Catechol (Reactant) | 3.8 | 15500 | 0.15 | 3.5 (vs. Byproduct) |
| Dimerized Catechol (Byproduct) | 5.2 | 8200 | 0.18 | 5.0 (vs. Product) |
| Substituted Benzodioxole (Product) | 8.5 | 25800 | 0.20 | 6.5 (vs. Impurity) |
| Dihaloalkane (Impurity) | 11.0 | 3100 | 0.22 | - |
Table 3: Performance Comparison
| Parameter | Isocratic HPLC | Gradient HPLC | Advantage |
| Analysis Time (excluding re-equilibration) | 15 min | 12 min | Gradient |
| Resolution of Early Eluting Peaks | Poor (Rs = 1.2) | Excellent (Rs = 3.5) | Gradient |
| Peak Shape of Late Eluting Peaks | Broad (1.50 min) | Sharp (0.22 min) | Gradient |
| Method Simplicity | High | Moderate | Isocratic |
| Reproducibility | High | Good (with proper equilibration) | Isocratic |
| Solvent Consumption per Run | Constant | Variable (often lower overall) | Gradient |
Discussion and Conclusion
The experimental data clearly demonstrates the trade-offs between isocratic and gradient HPLC for the analysis of a complex benzodioxole reaction mixture.
Isocratic HPLC proved to be a simple and reproducible method. However, it struggled to provide adequate resolution for the early-eluting polar compounds (Catechol and the byproduct). Furthermore, the late-eluting non-polar impurity (dihaloalkane) exhibited significant peak broadening, which can complicate accurate quantification. For a simple reaction with well-separated components of similar polarity, an optimized isocratic method could be sufficient and cost-effective for routine analysis.
Gradient HPLC , on the other hand, offered superior separation performance. It successfully resolved all components of the mixture with excellent resolution and sharp peaks for all compounds, including the late-eluting impurity. The overall analysis time was also shorter. This makes gradient elution the preferred method for complex reaction mixtures, impurity profiling, and method development where the composition of the sample may vary.
References
Comparison of different protecting groups for benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of complex benzimidazole derivatives often necessitates the use of protecting groups to mask the reactive N-H bond of the imidazole ring, thereby enabling selective functionalization at other positions. The choice of an appropriate protecting group is critical and depends on its stability to various reaction conditions and the ease of its subsequent removal. This guide provides an objective comparison of common protecting groups for benzimidazole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Common Protecting Groups
The selection of a protecting group is a strategic decision in the synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups. Below is a summary of the performance of four commonly used protecting groups for the benzimidazole nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), p-Methoxybenzyl (PMB), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
| Protecting Group | Protection Conditions & Yield | Deprotection Conditions & Yield | Stability Profile | Key Advantages | Potential Limitations |
| Boc | (Boc)₂O, Et₃N or DMAP, CH₂Cl₂ or THF, rt. Yield: ~95% [1] | TFA/CH₂Cl₂, rt, 30 min - 4 h. Yield: High [2][3][4] | Labile to strong acids. Stable to bases, nucleophiles, and catalytic hydrogenation.[5] | Readily introduced and removed under mild acidic conditions. Orthogonal to Cbz and Fmoc groups.[5] | Acid lability can be a limitation in multi-step syntheses involving acidic reagents. |
| Cbz | Cbz-Cl, NaHCO₃ or Et₃N, THF/H₂O or CH₂Cl₂, 0 °C to rt. Yield: ~90-95% [6][7] | H₂, Pd/C, MeOH or EtOH, rt. Yield: High [8][9][10][11] | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis.[6][12][13] | High stability across a wide pH range. Orthogonal to Boc and Fmoc groups.[12] | Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups).[8] |
| PMB | PMB-Cl, NaH, DMF or THF, 0 °C to rt. Yield: Good to high | DDQ or CAN, CH₂Cl₂/H₂O, rt. Yield: High [14][15] or TFA, CH₂Cl₂, rt. Yield: High | Cleaved by strong acids and oxidizing agents. Stable to bases and catalytic hydrogenation. | Can be removed under oxidative conditions, providing orthogonality to acid- and hydrogenolysis-labile groups.[14] | Sensitive to strong acids and oxidants which may not be compatible with all substrates. |
| SEM | SEM-Cl, NaH or Et₃N, DMF or CH₂Cl₂, 0 °C to rt. Yield: Good to high | TBAF, THF, rt. or MgBr₂, Et₂O. Yield: Good to high [16] | Labile to fluoride ions and some Lewis acids. Stable to a wide range of other conditions. | Removable under specific and mild conditions (fluoride ions), offering excellent orthogonality. | Silicon-containing reagent can sometimes be problematic in purification. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the benzimidazole nitrogen with Boc, Cbz, PMB, and SEM groups are provided below.
N-Boc Protection and Deprotection
Protection Protocol:
-
To a solution of the benzimidazole (1.0 eq) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1.0 equivalent of triethylamine (Et₃N).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected benzimidazole.[1]
Deprotection Protocol (TFA):
-
Dissolve the N-Boc protected benzimidazole (1.0 eq) in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[2][3][4]
N-Cbz Protection and Deprotection
Protection Protocol:
-
Dissolve the benzimidazole (1.0 eq) in a mixture of THF and water or in CH₂Cl₂.
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.0 - 2.0 eq).
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.05 - 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, if using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the N-Cbz protected benzimidazole in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected benzimidazole.[8][9][10][11]
N-PMB Protection and Deprotection
Protection Protocol:
-
To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous dimethylformamide (DMF) or THF at 0 °C, add a solution of the benzimidazole (1.0 eq) in the same solvent.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Deprotection Protocol (Oxidative Cleavage):
-
Dissolve the N-PMB protected benzimidazole in a mixture of CH₂Cl₂ and water.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) or ceric ammonium nitrate (CAN, 2.5 eq).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[14][15]
N-SEM Protection and Deprotection
Protection Protocol:
-
To a solution of the benzimidazole (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq).
-
Stir the reaction mixture at room temperature until completion as indicated by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Deprotection Protocol (Fluoride-mediated):
-
Dissolve the N-SEM protected benzimidazole in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[16]
Visualizing the Workflow and Concepts
To further clarify the role of protecting groups in benzimidazole synthesis, the following diagrams illustrate the general workflow and the principle of orthogonal protection.
Caption: General workflow for synthesizing functionalized benzimidazoles using a protecting group strategy.
Caption: Logical flow of an orthogonal protection strategy in the synthesis of a polyfunctional benzimidazole.[17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. ijacskros.com [ijacskros.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and pharmacological evaluation of polyfunctional benzimidazole-NSAID chimeric molecules combining anti-inflammatory, immunomodulatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 20. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate as a hazardous chemical waste. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This guide provides essential safety and logistical information for the proper disposal of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate. The following table summarizes the key hazard information:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340+P312, P403+P233, P405 |
Personal Protective Equipment (PPE)
All personnel handling this chemical for disposal must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2] A face shield may be required for splash hazards.[4] |
| Skin and Body Protection | Laboratory coat.[2] Consider additional protective clothing if there is a risk of significant skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid breathing dust.[1] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2] |
Step-by-Step Disposal Protocol
The proper disposal of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate follows the general principles of hazardous chemical waste management. Never dispose of this chemical down the drain or in regular trash.[1]
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: As soon as Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate is no longer needed, it must be treated as hazardous waste.[5]
-
Segregate Solid Waste: Keep the solid chemical waste separate from liquid waste streams.
-
Avoid Mixing: Do not mix this chemical with other incompatible waste materials. Store it separately to prevent unintended chemical reactions.[6][7]
2. Waste Containment and Labeling:
-
Use a Compatible Container: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice if it is in good condition.[8]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate"), and the associated hazards (e.g., "Toxic," "Irritant").[5] Check with your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.[1]
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2][6]
-
Secondary Containment: Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[7]
-
Store Away from Incompatibles: Ensure the storage location is away from incompatible chemicals.
4. Arranging for Disposal:
Disposal of Contaminated Materials
Any materials, such as weighing paper, gloves, or labware, that are contaminated with Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate must also be disposed of as hazardous waste.
-
Solid Contaminated Waste: Place these items in a sealed and properly labeled hazardous waste bag or container.
-
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1][5] After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface the original label.[1]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE as outlined above.
-
Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate.
Logical Relationship of Disposal Decisions
Caption: Decision tree for handling the chemical and associated materials.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 4. protectivecoverall.com [protectivecoverall.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
Essential Safety and Operational Guide for Handling Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate. The following procedures are based on established safety practices for similar chemical compounds and are designed to ensure the safe handling, use, and disposal of this substance.
Hazard Summary and Personal Protective Equipment (PPE)
A risk assessment is crucial before handling this compound.[6] The minimum required PPE should be supplemented based on the specific experimental conditions and quantities being used.
| Hazard Potential | Required Personal Protective Equipment (PPE) | Additional Information |
| Eye Irritation | Chemical safety goggles or safety glasses with side shields.[2][6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7][8] | All eye and face protection must be ANSI Z87.1 compliant.[6] |
| Skin Irritation | Chemical-resistant lab coat.[8][9] Nitrile gloves are the minimum requirement; double gloving or using thicker, chemical-resistant gloves may be necessary for prolonged contact.[6][8] | Inspect gloves for any signs of degradation before use.[10] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Irritation | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[11][12] If a fume hood is not available, a NIOSH-approved respirator may be required.[8] | Engineering controls like fume hoods are the preferred method for minimizing inhalation exposure.[12] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas.[10][13] Wash hands thoroughly after handling the chemical.[2][10][12] | In case of accidental ingestion, rinse the mouth with water and seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is critical to minimize exposure and prevent contamination.
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[1][11]
-
Cover the work surface with absorbent, disposable bench paper.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][13]
-
Assemble all necessary equipment and reagents before starting.
-
-
Weighing and Transfer :
-
Experimental Use :
-
Post-Experiment :
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of Methyl 7-hydroxybenzo[d][1][2]dioxole-5-carboxylate.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect excess solid material in a clearly labeled, sealed container.[2] Avoid generating dust during collection. |
| Liquid Waste | Collect solutions containing the compound in a labeled, sealed waste container. Do not pour down the drain. |
| Contaminated Materials | Dispose of contaminated items such as gloves, weigh boats, and bench paper as hazardous waste in a designated container. |
General Disposal Guidelines :
-
All waste must be disposed of in accordance with federal, state, and local regulations.[2]
-
It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[12]
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. uah.edu [uah.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. uwlax.edu [uwlax.edu]
- 13. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(placeholder)